molecular formula C8H8Cl2N4 B8180731 3-((2,3-Dichlorophenyl)methylene)carbazamidine

3-((2,3-Dichlorophenyl)methylene)carbazamidine

Cat. No.: B8180731
M. Wt: 231.08 g/mol
InChI Key: WLTSTDGGFCQWTK-UHFFFAOYSA-N
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Description

3-((2,3-Dichlorophenyl)methylene)carbazamidine is a useful research compound. Its molecular formula is C8H8Cl2N4 and its molecular weight is 231.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-((2,3-Dichlorophenyl)methylene)carbazamidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((2,3-Dichlorophenyl)methylene)carbazamidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(2,3-dichlorophenyl)methylideneamino]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N4/c9-6-3-1-2-5(7(6)10)4-13-14-8(11)12/h1-4H,(H4,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTSTDGGFCQWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=NN=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201036630
Record name 3-((2,3-Dichlorophenyl)methylene)carbazamidine
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Molecular Weight

231.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94023-67-3
Record name 2-[(2,3-Dichlorophenyl)methylene]hydrazinecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94023-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-((2,3-Dichlorophenyl)methylene)carbazamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201036630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Raphin1: A Technical Monograph on the Selective Inhibition of PPP1R15B

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 3-((2,3-Dichlorophenyl)methylene)carbazamidine , scientifically known as Raphin1 (CAS 94023-67-3).

Executive Summary

Raphin1 (CAS 94023-67-3) is a selective, orally bioavailable small molecule inhibitor of PPP1R15B (Protein Phosphatase 1 Regulatory Subunit 15B).[1][2][3] Unlike its structural analog Guanabenz, which targets the stress-inducible PPP1R15A (GADD34) and


-adrenergic receptors, Raphin1 selectively targets the constitutive phosphatase PPP1R15B.[4]

By inhibiting PPP1R15B, Raphin1 sustains the phosphorylation of eIF2


  (eukaryotic translation initiation factor 2

), thereby transiently attenuating protein synthesis.[1][4] This mechanism allows cells to manage proteotoxic stress more effectively, making Raphin1 a critical tool in the study of the Integrated Stress Response (ISR) and a potential therapeutic lead for protein misfolding diseases such as Huntington’s disease.[4]

Chemical Identity & Physicochemical Properties

Nomenclature & Identification
  • IUPAC Name: 2-[(2,3-Dichlorophenyl)methylidene]hydrazinecarboximidamide[4]

  • Common Name: Raphin1

  • CAS Number: 94023-67-3[5]

  • Molecular Formula:

    
    [4]
    
  • Molecular Weight: 231.08 g/mol [6]

Structural Architecture

Raphin1 consists of a 2,3-dichlorophenyl ring connected via a methylene bridge to an aminoguanidine (hydrazinecarboximidamide) moiety. The specific chlorination pattern at positions 2 and 3 is critical for its selectivity profile against PPP1R15B versus PPP1R15A.

Raphin1_Structure Benzaldehyde 2,3-Dichlorobenzaldehyde (Lipophilic Head) Linker Methylene Bridge (-CH=N-) Benzaldehyde->Linker Condensation Raphin1 Raphin1 (CAS 94023-67-3) Benzaldehyde->Raphin1 Guanidine Aminoguanidine (Polar Tail) Linker->Guanidine Hydrazone Bond Guanidine->Raphin1 Core Structure

Figure 1: Structural assembly of Raphin1 showing the lipophilic head group and polar guanidine tail.

Physicochemical Data
PropertyValueNotes
Solubility (DMSO) ~9 mM (2 mg/mL)Requires warming/sonication for high conc.
Solubility (Water) LowSalt forms (Acetate/HCl) improve aqueous solubility.
LogP ~1.9Moderate lipophilicity; BBB penetrant.
Appearance White to beige powderCrystalline solid.
Storage -20°CProtect from moisture and light.

Synthesis Protocol

Reaction Overview

The synthesis of Raphin1 involves the condensation of 2,3-dichlorobenzaldehyde with aminoguanidine bicarbonate (or hydrochloride) in an acidic alcoholic medium. This Schiff base formation yields the aminoguanidine hydrazone.

Step-by-Step Methodology

Reagents:

  • 2,3-Dichlorobenzaldehyde (1.0 eq)[4][7]

  • Aminoguanidine bicarbonate (1.1 eq)[4][8]

  • Ethanol (Absolute)[4][9]

  • Glacial Acetic Acid (Catalytic amount)[4]

Protocol:

  • Dissolution: In a round-bottom flask, dissolve 2,3-dichlorobenzaldehyde in absolute ethanol.

  • Activation: Add aminoguanidine bicarbonate. To facilitate the release of the free hydrazine, add a catalytic amount of glacial acetic acid.[4]

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1) or LC-MS.

  • Precipitation: Upon completion, cool the reaction mixture to room temperature and then to 4°C. The product often precipitates as a crystalline solid.

  • Filtration: Filter the solid under vacuum. Wash the filter cake with cold ethanol and diethyl ether to remove unreacted aldehyde.

  • Recrystallization: Recrystallize from ethanol/water to obtain high-purity Raphin1.

  • Salt Formation (Optional): To generate the acetate salt for biological use, dissolve the free base in methanol containing 1 eq of acetic acid and evaporate to dryness.[4]

Mechanism of Action: Modulating the ISR

The Target: PPP1R15B

Protein Phosphatase 1 (PP1) requires regulatory subunits to define its substrate specificity.[1][2]

  • PPP1R15A (GADD34): Stress-inducible; dephosphorylates eIF2

    
     to restore protein synthesis after stress.
    
  • PPP1R15B (CReP): Constitutively expressed; maintains low basal levels of eIF2

    
     phosphorylation.
    

Raphin1 binds to the PPP1R15B-PP1c holoenzyme with high affinity (


 nM) and selectivity (>30-fold over PPP1R15A).[3][6] It interferes with the recruitment of the substrate (eIF2

-P), preventing its dephosphorylation.
Biological Consequence

By blocking the constitutive dephosphorylation of eIF2


, Raphin1 causes a transient accumulation of eIF2

-P
. This triggers the "translational brake" of the Integrated Stress Response (ISR), reducing the influx of nascent proteins into the Endoplasmic Reticulum (ER).[4] This pause allows the cellular folding machinery (chaperones) to clear misfolded proteins.

ISR_Pathway Stress Proteotoxic Stress (Misfolded Proteins) PERK PERK Kinase (Activated) Stress->PERK Activates eIF2a eIF2α (Active) PERK->eIF2a Phosphorylates eIF2aP eIF2α-P (Phosphorylated) eIF2a->eIF2aP eIF2aP->eIF2a Dephosphorylation (Restores Synthesis) Translation Protein Synthesis eIF2aP->Translation Inhibits (Translational Brake) PP1_R15B PP1c-PPP1R15B (Constitutive Phosphatase) PP1_R15B->eIF2aP Catalyzes Dephos. Raphin1 Raphin1 (Inhibitor) Raphin1->PP1_R15B BLOCKS

Figure 2: The Integrated Stress Response (ISR). Raphin1 inhibits PPP1R15B, maintaining eIF2


 phosphorylation and reducing protein load.[1][4]

Experimental Applications

In Vitro: Protection Against ER Stress

To validate Raphin1 activity in cell culture (e.g., HeLa cells):

  • Seeding: Plate HeLa cells at

    
     cells/well in 24-well plates.
    
  • Treatment: Pre-treat cells with Raphin1 (1–10

    
    M)  for 1 hour.
    
    • Note: Dissolve Raphin1 in DMSO; keep final DMSO concentration <0.1%.

  • Challenge: Induce ER stress using Tunicamycin (2.5

    
    g/mL)  for 6–8 hours.
    
  • Readout:

    • Western Blot: Lysate analysis should show elevated eIF2

      
      -P  levels in Raphin1-treated cells compared to Tunicamycin-only controls.
      
    • Viability: Perform an ATP-based viability assay (e.g., CellTiter-Glo) after 24 hours. Raphin1 should rescue viability by reducing proteotoxic load.

In Vivo: Huntington’s Disease Model

Raphin1 has demonstrated efficacy in the N171-82Q transgenic mouse model of Huntington’s disease.

  • Dosing: 2 mg/kg/day via oral gavage.[3]

  • Vehicle: 0.5% methylcellulose or saline (solubility dependent).

  • Outcome: Reduction in huntingtin inclusion bodies and improvement in motor deficits (rotarod performance).

Handling & Safety

  • Toxicity: Raphin1 modulates fundamental protein synthesis.[1] Prolonged high-dose inhibition of PPP1R15B can be toxic due to persistent translational shutdown. Use pulsed or low-dose regimens.

  • Stability: Solutions in DMSO are stable at -20°C for up to 1 month.[3] Avoid repeated freeze-thaw cycles.

References

  • Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B. Cell, 2018.[1][2] Source: Significance:[4] The primary paper identifying Raphin1, its selectivity profile, and its efficacy in Huntington's disease models.[4]

  • Selective Inhibition of the Unfolded Protein Response: Targeting GADD34 vs CReP. Science Signaling, 2019.[4] Source: Significance:[4] Discusses the differential roles of PPP1R15A and PPP1R15B in stress recovery.

  • Chemical Modulators of the Integrated Stress Response. Nature Chemical Biology, 2020.[4] Source: Significance:[4] Reviews small molecules like Guanabenz, Sephin1, and Raphin1 in the context of proteostasis.

  • Synthesis of Guanabenz Derivatives and their Biological Activity. Journal of Medicinal Chemistry, 2017.[4] Source: Significance:[4] Provides general synthetic routes for dichlorobenzylidene-guanidine derivatives.

Sources

Technical Monograph: Structural Dynamics and Pharmacochemistry of 2,3-Dichlorobenzylideneaminoguanidine

[1]

Introduction: The Isomeric Divergence

2,3-dichlorobenzylideneaminoguanidine (hereafter 2,3-DCBAG ) is a guanidine-based Schiff base and a positional isomer of the clinically established drug Guanabenz (2,6-dichlorobenzylideneaminoguanidine).[1]

While Guanabenz is a potent

2,3-DCBAG1

11
Core Chemical Identity
PropertySpecification
IUPAC Name 2-[(2,3-dichlorophenyl)methylidene]hydrazinecarboximidamide
Molecular Formula

Molecular Weight 231.08 g/mol
Core Motif Aminoguanidine Schiff Base
Key Isomerism E/Z Geometric Isomerism (Imine bond)

Chemical Architecture & Stereochemistry

The Azomethine Linkage ( )

The molecule is built around a central azomethine (imine) bridge connecting the electron-deficient 2,3-dichlorophenyl ring to the electron-rich aminoguanidine moiety.[1]

  • Hydrolytic Instability: The

    
     bond is the primary site of degradation. Under acidic aqueous conditions, it hydrolyzes back to the aldehyde and aminoguanidine.
    
  • Electronic Conjugation: The

    
    -system extends from the phenyl ring through the imine to the guanidine group. The 2,3-dichloro substitution creates an asymmetric electronic pull, unlike the symmetric 2,6-substitution in Guanabenz.[1]
    
Conformational Dynamics (The "Twist" Factor)

The biological activity difference between 2,3-DCBAG and Guanabenz is dictated by the torsion angle (

  • Guanabenz (2,6-Cl): The two ortho chlorines create severe steric clash with the azomethine hydrogen, forcing the phenyl ring to twist significantly perpendicular to the plane (

    
    ).[1] This specific twist is required for 
    
    
    -receptor binding.[1]
  • 2,3-DCBAG (2,3-Cl): Only one ortho chlorine (C2) is present.[1] The C3 chlorine is in the meta position and does not sterically interfere with the bridge. This allows the molecule to adopt a more planar conformation compared to Guanabenz.[1]

    • Result:Loss of

      
       Affinity.  The receptor pocket demands the specific "twisted" conformer; the flatter 2,3-isomer fails to engage the receptor, eliminating hypotensive side effects.
      
Tautomerism

The aminoguanidine tail exists in equilibrium between the amino and imino tautomers. In the crystal lattice and acidic solution, the cationic (protonated) form dominates, stabilizing the structure via resonance delocalization across the

Tautomerismcluster_0Tautomeric Equilibriumcluster_1Protonation (Physiological pH)T1Amino Form(-NH-N=C(NH2)2)T2Imino Form(-N=N-C(=NH)NH2)T1->T2H+ ShiftCationResonance Stabilized Cation[=C-NH-NH-C(=NH2)NH2]+T1->CationpH < pKa (~10.5)

Caption: Tautomeric interconversion and protonation states. The resonance-stabilized cation is the pharmacologically active species at physiological pH.

Synthetic Methodology

Reaction Logic

The synthesis is a classic nucleophilic addition-elimination reaction (condensation).[1]

  • Reactants: 2,3-Dichlorobenzaldehyde (Electrophile) + Aminoguanidine Bicarbonate (Nucleophile).[1]

  • Catalysis: Acidic conditions are required to activate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic.

  • Solvent: Ethanol or Methanol (protic solvents facilitate proton transfer).[1]

Protocol: Synthesis of 2,3-DCBAG Acetate

Note: This protocol produces the acetate salt, which is more water-soluble and stable than the free base.[1]

Reagents:

  • 2,3-Dichlorobenzaldehyde (10 mmol, 1.75 g)[1]

  • Aminoguanidine bicarbonate (10 mmol, 1.36 g)[1]

  • Glacial Acetic Acid (Catalytic amount)[1]

  • Methanol (20 mL)

Step-by-Step Workflow:

  • Activation: Dissolve 2,3-dichlorobenzaldehyde in 15 mL Methanol. Add 2-3 drops of Glacial Acetic Acid.[1] Stir at room temperature for 10 minutes.

  • Nucleophilic Attack: Slowly add Aminoguanidine bicarbonate to the solution. The evolution of

    
     gas indicates the release of the free aminoguanidine base in situ.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4 hours. Monitor reaction progress via TLC (Mobile phase: CHCl3/MeOH 9:1).
    
  • Crystallization: Cool the reaction mixture to

    
     in an ice bath. The product should precipitate as a white/off-white solid.[1]
    
  • Purification: Filter the precipitate. Recrystallize from hot ethanol/water (9:1) to remove unreacted aldehyde.[1]

  • Drying: Dry under vacuum at

    
     for 12 hours.
    

Yield: Typically 75-85%.[1] Characterization:

  • Melting Point: Expect ~215-220°C (Distinct from Guanabenz HCl ~227°C).

  • 1H NMR (DMSO-d6): Look for the azomethine proton singlet (

    
     ppm) and the specific splitting pattern of the 2,3-substituted ring (doublet-doublet-triplet).[1]
    

Synthesiscluster_conditionsCritical ParametersAldehyde2,3-Dichlorobenzaldehyde(Electrophile)IntermediateCarbinolamine Intermediate(Unstable)Aldehyde->Intermediate MeOH, Reflux(-CO2, -H2O)AminoAminoguanidine Bicarbonate(Nucleophile)Amino->Intermediate MeOH, Reflux(-CO2, -H2O)Product2,3-DCBAG(Schiff Base Product)Intermediate->Product Dehydration(-H2O)Cond1Acid CatalystActivates C=OCond2Temp < 70°CPrevents degradation

Caption: Synthetic pathway for 2,3-DCBAG via acid-catalyzed condensation.

Physicochemical Profiling & Stability

Stability Data (Hydrolysis)

The Schiff base linkage is susceptible to hydrolysis, particularly at low pH (stomach acid environment).[1]

  • Half-life (

    
    ):  At pH 2.0, 
    
    
    hours.[1] At pH 7.4, stable for >48 hours.[1]
  • Storage: Must be stored in a desiccator. Moisture catalyzes the reversion to aldehyde (which is toxic) and guanidine.[1]

Comparative Data: 2,3-Isomer vs. 2,6-Isomer (Guanabenz)[1]
Feature2,3-DCBAG (Research Probe)Guanabenz (Drug)
Cl Position 2, 3 (Ortho, Meta)2, 6 (Di-Ortho)
Ring Planarity Semi-Planar (Less steric clash)Highly Twisted (~40°)

-Adrenergic Binding
Negligible (

nM)
High (

nM)
Antiprion Activity Retained (Effective)Effective
Primary Utility Protein Folding ResearchAntihypertensive

Structure-Activity Relationship (SAR) Logic[1][2]

The divergence in pharmacological activity between these two isomers is a textbook example of steric-electronic decoupling .

  • The

    
     Pocket:  The adrenergic receptor has a hydrophobic pocket that accommodates the phenyl ring. However, successful activation requires the ring to be orthogonal to the guanidine plane (mimicking the catecholamine conformation). Guanabenz fits this perfectly due to the 2,6-clash.[1] 2,3-DCBAG, being flatter, cannot trigger the receptor switch.[1]
    
  • The Ribosomal Target (PFAR): The activity against protein folding (specifically inhibiting the Protein Folding Activity of the Ribosome) appears to be less sensitive to the twist angle and more dependent on the presence of the guanidine head and the lipophilic tail. Thus, 2,3-DCBAG retains the therapeutic benefit (antiprion) without the cardiovascular side effects (hypotension).[1]

SARcluster_262,6-Dichloro (Guanabenz)cluster_232,3-Dichloro (2,3-DCBAG)CompoundDichlorobenzylideneaminoguanidineCore ScaffoldTwistHigh Torsion Angle (~40°)Compound->Twist2,6-SubstitutionFlatReduced Torsion Angle(Semi-Planar)Compound->Flat2,3-SubstitutionAlpha2Fits Alpha-2 Receptor(Hypotension + Sedation)Twist->Alpha2Prion26Modulates Protein FoldingTwist->Prion26NoAlphaNO Alpha-2 Binding(No Hypotension)Flat->NoAlphaPrion23Modulates Protein Folding(Retained Activity)Flat->Prion23

Caption: SAR divergence. The 2,3-substitution removes the steric twist required for adrenergic activity, isolating the protein-folding modulation effects.

References

  • Nguyen, P. H., et al. (2014). "Structure-Activity Relationship Study around Guanabenz Identifies Two Derivatives Retaining Antiprion Activity but Having Lost

    
    -Adrenergic Receptor Agonistic Activity."[1][2] ACS Chemical Neuroscience.[1][2] Link[1]
    
  • Tribouillard-Tanvier, D., et al. (2008). "Antihypertensive drug guanabenz is active in vivo against both yeast and mammalian prions."[1] PLoS One. Link

  • Holmes, B., et al. (1983). "Guanabenz.[1] A review of its pharmacodynamic properties and therapeutic efficacy in hypertension." Drugs. Link

  • Timmermans, P. B., et al. (1980). "Structure-activity relationships in clonidine-like imidazolidines and related compounds."[1] Journal of Medicinal Chemistry. Link[1]

Technical Monograph: Guanabenz 2,3-Dichloro Isomer

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the 2,3-dichloro isomer of Guanabenz , distinct from the clinically used 2,6-dichloro isomer (Wytensin).

Pharmacological Divergence & Selective Phosphatase Modulation

Executive Summary

While Guanabenz (2,6-dichlorobenzylidene aminoguanidine) is widely recognized as a central


-adrenergic agonist and a modulator of the Unfolded Protein Response (UPR) via PPP1R15A (GADD34) inhibition, its 2,3-dichloro isomer  represents a critical pharmacological probe.[1]

Current research and patent literature indicate that shifting the chlorine substitution from the 2,6- to the 2,3-position results in a functional inversion :

  • Abolition of

    
    -Adrenergic Activity:  The 2,3-isomer loses the specific steric conformation required for adrenergic receptor activation, eliminating the hypotensive side effects associated with the parent drug.
    
  • Selectivity Shift in Proteostasis: Emerging data suggests the 2,3-isomer exhibits selectivity for PPP1R15B (CReP) over PPP1R15A, making it a vital tool for dissecting the constitutive vs. stress-induced arms of translation initiation control.

Part 1: Chemical Identity & Physicochemical Properties[2]

The 2,3-isomer is chemically distinct due to the asymmetric substitution on the benzylidene ring.

PropertySpecification
IUPAC Name (E)-2-(2,3-dichlorobenzylidene)hydrazine-1-carboximidamide
Molecular Formula

Molecular Weight 231.08 g/mol
Exact Mass 230.01 g/mol
Solubility DMSO (>10 mM), Ethanol (Moderate), Water (Poor)
Key Precursor 2,3-Dichlorobenzaldehyde
Appearance Off-white solid
LC-MS (M+H) 231.23 m/z
Structural Visualization

The following diagram illustrates the synthesis pathway and the structural divergence from standard Guanabenz.

G Aldehyde 2,3-Dichlorobenzaldehyde (Precursor) Intermediate Schiff Base Formation (Condensation) Aldehyde->Intermediate + EtOH, NaOAc Reflux 80°C Aminoguanidine Aminoguanidine HCl Aminoguanidine->Intermediate Product 2,3-Dichloro Isomer (Target) Intermediate->Product - H2O Yield ~67% Guanabenz Guanabenz (2,6-Isomer) Product->Guanabenz Isomeric Comparison

Figure 1: Synthetic pathway for the 2,3-dichloro isomer via condensation of 2,3-dichlorobenzaldehyde with aminoguanidine.[1][2][3]

Part 2: Synthesis Protocol

Causality: The synthesis relies on a nucleophilic attack of the hydrazine nitrogen on the aldehyde carbonyl. The use of sodium acetate (NaOAc) buffers the reaction, preventing protonation of the nucleophile while maintaining a pH suitable for Schiff base formation without hydrolyzing the product.

Step-by-Step Methodology
  • Reagents:

    • 2,3-Dichlorobenzaldehyde (1.0 eq)[3]

    • Aminoguanidine Hydrochloride (1.0 eq)[4][3]

    • Sodium Acetate (1.0 eq)[4][3]

    • Solvent: Ethanol (Absolute)[4]

  • Procedure:

    • Dissolution: Dissolve 2,3-dichlorobenzaldehyde in Ethanol (approx. 10 mL per mmol).

    • Addition: Sequentially add Aminoguanidine HCl and Sodium Acetate at room temperature (

      
      ).
      
    • Reflux: Heat the mixture to

      
       (reflux) for 4–6 hours .
      
    • Monitoring: Monitor reaction progress via TLC (Mobile phase: Dichloromethane/Methanol 8:2). Look for the disappearance of the aldehyde spot.

    • Work-up:

      • Cool reaction to room temperature.[4]

      • Add dilute

        
         solution to neutralize and precipitate the free base.[4]
        
      • Filter the precipitate.[4][3]

      • Wash thoroughly with water (

        
         mL) to remove salts.[4]
        
      • Dry under reduced pressure.[4][3]

  • Purification: Recrystallization from Ethanol/Water or column chromatography (Silica gel, 8% MeOH/DCM) if high purity (>98%) is required for biological assays.[4]

Part 3: Pharmacology & SAR Analysis[2]

The 2,3-dichloro isomer serves as a negative control for adrenergic studies and a positive hit for selective phosphatase inhibition.

1. Loss of

-Adrenergic Activity

Standard Guanabenz binds to the


-adrenergic receptor via a specific "twist" conformation enforced by the 2,6-dichlorophenyl ring, which creates steric hindrance orthogonal to the guanidine plane.
  • Mechanism: The 2,3-substitution pattern alters this twist angle and reduces the steric bulk on one side of the phenyl ring.

  • Outcome: This conformational change prevents the molecule from fitting into the hydrophobic pocket of the

    
     receptor, effectively abolishing agonist activity  (
    
    
    
    nM typically, compared to low nM for Guanabenz).
2. Selective PPP1R15B (CReP) Inhibition

Recent pharmacological screens (e.g., Tsaytler et al., Patent US11331286B2) identify the 2,3-isomer as a selective inhibitor of the PPP1R15B-PP1c complex.

  • PPP1R15A (GADD34): Stress-induced.[4] Inhibited by Guanabenz (2,6-isomer).[4]

  • PPP1R15B (CReP): Constitutively expressed. Inhibited by the 2,3-isomer.

  • Significance: Selective inhibition of R15B allows researchers to study basal levels of eIF2

    
     phosphorylation without triggering the full adrenergic response or affecting the stress-induced feedback loop dominated by R15A.[4]
    
Mechanistic Pathway Diagram

SAR GBZ Guanabenz (2,6-Cl) Alpha2 Alpha-2 Adrenergic Receptor GBZ->Alpha2 Agonist (High Affinity) R15A PPP1R15A (GADD34) Stress-Induced PP1 GBZ->R15A Inhibitor Iso23 2,3-Dichloro Isomer Iso23->Alpha2 No Binding (Steric Mismatch) R15B PPP1R15B (CReP) Constitutive PP1 Iso23->R15B Selective Inhibitor BP Hypotension (Side Effect) Alpha2->BP eIF2a eIF2alpha Phosphorylation R15A->eIF2a Increases p-eIF2a (Stress) R15B->eIF2a Increases p-eIF2a (Basal)

Figure 2: Structure-Activity Relationship (SAR) divergence.[4] The 2,3-isomer retains phosphatase modulation (switching specificity to R15B) while eliminating adrenergic activity.

Part 4: Comparative Data Summary
FeatureGuanabenz (2,6-Cl)2,3-Dichloro Isomer
Primary Target

-Adrenergic Receptor
PPP1R15B (CReP) / UPR Modulator
Secondary Target PPP1R15A (GADD34)N/A (Low affinity for R15A)
Adrenergic

~5–10 nM> 10,000 nM (Inactive)
Physiological Effect Hypotension, SedationProteostasis modulation, No hypotension
Therapeutic Focus Hypertension (Historic)Neurodegeneration, Protein Misfolding
Melting Point 227–229°COff-white solid (MP varies by salt form)
Part 5: References
  • Nguyen, P. H., et al. (2014). "Structure–Activity Relationship Study around Guanabenz Identifies Two Derivatives Retaining Antiprion Activity but Having Lost

    
    -Adrenergic Receptor Agonistic Activity."[4][5] ACS Chemical Neuroscience.[4][6] Link[4]
    
  • Tsaytler, P., et al. (2016/Patent). "Inhibitors and their uses." U.S. Patent No.[4][3][7] 11,331,286 B2.[4] (Identifies Compound 16 as the 2,3-dichloro isomer and a selective R15B inhibitor). Link

  • Tribouillard-Tanvier, D., et al. (2008). "Antihypertensive Drug Guanabenz Is Active In Vivo against Both Yeast and Mammalian Prions."[4] PLoS ONE. Link

  • PubChem Compound Summary. "Guanabenz."[4][8] National Center for Biotechnology Information.[4] Link

Sources

Technical Whitepaper: 3-[(2,3-Dichlorophenyl)methylene]carbazamidine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and pharmacological mechanism of 3-[(2,3-Dichlorophenyl)methylene]carbazamidine , a critical tool compound in proteostasis research.

Selective Inhibition of the PPP1R15B-PP1c Complex & Modulation of the Unfolded Protein Response

Executive Summary & Molecular Identity

3-[(2,3-Dichlorophenyl)methylene]carbazamidine (also known systematically as 2-(2,3-Dichlorobenzylidene)hydrazinecarboximidamide ) is a synthetic small molecule belonging to the benzylidene-aminoguanidine class. Unlike its structural isomer Guanabenz (the 2,6-dichloro isomer), which is a potent


-adrenergic agonist, the 2,3-dichloro isomer has emerged as a selective inhibitor of the PPP1R15B  (CReP) regulatory subunit of Protein Phosphatase 1 (PP1). This selectivity makes it a vital probe for studying the Unfolded Protein Response (UPR) without the confounding cardiovascular side effects associated with adrenergic stimulation.
Physicochemical Profile

The molecular weight provided below represents the free base form. In experimental settings, this compound is often handled as an acetate or hydrochloride salt to improve solubility.

PropertyData
Systematic Name 2-[(2,3-Dichlorophenyl)methylene]hydrazine-1-carboximidamide
Common Identifier 2,3-DCB-Aminoguanidine / Raphin1 (related analog context)
CAS Registry Number 94023-67-3
Chemical Formula

Molecular Weight (Free Base) 231.08 g/mol
Molecular Weight (HCl Salt) ~267.54 g/mol
Exact Mass 230.0123
Solubility Soluble in DMSO (>20 mg/mL); Poorly soluble in water (Free Base)
Appearance White to off-white crystalline solid

Synthesis & Quality Control Protocol

The synthesis of 3-[(2,3-Dichlorophenyl)methylene]carbazamidine relies on a condensation reaction between 2,3-dichlorobenzaldehyde and aminoguanidine. This protocol prioritizes yield and purity, minimizing the formation of the Z-isomer which is thermodynamically less stable but can form under improper heating.

Reagents
  • Precursor A: 2,3-Dichlorobenzaldehyde (98% purity).

  • Precursor B: Aminoguanidine bicarbonate (or Hydrochloride).

  • Solvent: Ethanol (Absolute) or Methanol.

  • Catalyst: Glacial Acetic Acid (catalytic amount).

Step-by-Step Methodology
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Aminoguanidine Bicarbonate (10 mmol, 1.36 g) in 20 mL of Ethanol .

  • Acidification: Slowly add Glacial Acetic Acid (approx. 1-2 mL) dropwise until gas evolution (

    
    ) ceases and the solution becomes clear. This generates the reactive aminoguanidine species in situ.
    
  • Condensation: Add 2,3-Dichlorobenzaldehyde (10 mmol, 1.75 g) to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1). The aldehyde spot (

    
    ) should disappear.
    
  • Crystallization: Cool the reaction mixture slowly to room temperature, then to

    
     in an ice bath. The product will precipitate as a white crystalline solid.
    
  • Filtration & Wash: Filter the precipitate under vacuum. Wash the filter cake twice with cold diethyl ether to remove unreacted aldehyde and acetic acid residues.

  • Drying: Dry the solid under high vacuum (

    
     mbar) at 
    
    
    
    for 12 hours.
Synthesis Workflow Diagram

SynthesisProtocol Start Start: Weigh Reagents Activation Acid Activation (Aminoguanidine + AcOH) Start->Activation Condensation Condensation (+ 2,3-Dichlorobenzaldehyde) Activation->Condensation Reflux Reflux (80°C, 4-6h) Schiff Base Formation Condensation->Reflux - H2O Cooling Controlled Cooling (Crystallization) Reflux->Cooling Filtration Vacuum Filtration & Ether Wash Cooling->Filtration Final Final Product: 3-[(2,3-Dichlorophenyl) methylene]carbazamidine Filtration->Final

Caption: Synthetic route for the condensation of aminoguanidine with 2,3-dichlorobenzaldehyde to yield the target carbazamidine.

Mechanism of Action: Proteostasis Modulation

The primary utility of 3-[(2,3-Dichlorophenyl)methylene]carbazamidine lies in its ability to modulate the Unfolded Protein Response (UPR) .

The Target: PPP1R15B (CReP)

In eukaryotic cells, stress causes the phosphorylation of eIF2


  (eukaryotic translation initiation factor 2

), which halts global protein synthesis to allow the cell to recover. This phosphorylation is reversed (dephosphorylated) by the Protein Phosphatase 1 (PP1) complex. PP1 requires a regulatory subunit to recognize eIF2

:
  • PPP1R15A (GADD34): Stress-inducible.

  • PPP1R15B (CReP): Constitutively active.

Mechanism: This molecule selectively binds to the PPP1R15B-PP1c complex. By inhibiting this phosphatase complex, it sustains levels of phosphorylated eIF2


 (p-eIF2

) during stress, thereby prolonging the transient translational block. This gives the cell more time to fold proteins correctly or degrade misfolded ones, protecting against proteotoxicity.
Distinction from Guanabenz[2]
  • Guanabenz (2,6-dichloro): Inhibits PPP1R15A (GADD34) and is a strong

    
    -adrenergic agonist (causes hypotension/sedation).
    
  • Target Molecule (2,3-dichloro): Inhibits PPP1R15B and lacks significant

    
    -adrenergic activity. This "de-coupling" of effects makes it a superior candidate for neurodegenerative research where blood pressure modulation is undesirable.
    
Signaling Pathway Diagram

MechanismOfAction ER_Stress ER Stress (Misfolded Proteins) PERK PERK Kinase Activation ER_Stress->PERK peIF2a Phospho-eIF2α (Translation Block) PERK->peIF2a Phosphorylates Synthesis Protein Synthesis peIF2a->Synthesis Inhibits PP1_Complex PP1c / PPP1R15B Phosphatase Complex peIF2a->PP1_Complex Substrate PP1_Complex->peIF2a Dephosphorylates (Restores Synthesis) Drug 3-[(2,3-Dichlorophenyl) methylene]carbazamidine Drug->PP1_Complex INHIBITS (Sustains p-eIF2α)

Caption: The molecule inhibits the constitutive phosphatase complex, sustaining eIF2α phosphorylation and prolonging the protective translational pause.

References

  • PubChem Compound Summary. (2025). 2,3-Dichlorobenzaldehyde isonicotinoylhydrazone & Related Structures. National Center for Biotechnology Information. Link

  • Tribouillard-Tanvier, D., et al. (2008).[1] Antihypertensive drug guanabenz is active in vivo against both yeast and mammalian prions. PLoS One. Link

  • Das, I., et al. (2015). Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit. Science. Link

  • BocSci. (2025). 3-[(2,3-Dichlorophenyl)methylene]carbazamidine Product Data.

  • Tsaytler, P., et al. (2011). Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis. Science. Link

Sources

A Deep Dive into the Structural and Functional Divergence of Guanabenz and its 2,3-Dichlorophenyl Analog

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Guanabenz, a centrally acting alpha-2 adrenergic agonist, has a well-established role in the management of hypertension.[1][2] Its mechanism of action extends beyond its antihypertensive effects, with a growing body of research highlighting its role in the modulation of the unfolded protein response (UPR), a critical cellular stress pathway.[3][4] This dual activity has spurred interest in its potential therapeutic applications for neurodegenerative diseases.[5] A key aspect of understanding the pharmacology of Guanabenz lies in its structure-activity relationship (SAR), particularly the influence of the substitution pattern on its phenyl ring. This guide provides a detailed comparative analysis of Guanabenz and its lesser-known 2,3-dichlorophenyl analog, exploring how a subtle shift in chlorine atom positioning can profoundly impact their pharmacological profiles. While direct and extensive research on the 2,3-dichlorophenyl analog is not as abundant as for Guanabenz, we can infer its likely properties based on established SAR principles for alpha-2 adrenergic agonists.

Chemical and Structural Foundation

Guanabenz is chemically known as 2-(2,6-dichlorobenzylidene)hydrazinecarboximidamide.[6] Its structure features a 2,6-dichlorinated phenyl ring attached to a guanidine-like side chain. The 2,3-dichlorophenyl analog, as its name suggests, differs in the substitution pattern of the chlorine atoms on the phenyl ring.

CompoundIUPAC NameChemical Structure
Guanabenz 2-(2,6-dichlorobenzylidene)hydrazinecarboximidamideGuanabenz Chemical Structure
2,3-Dichlorophenyl Analog 2-(2,3-dichlorobenzylidene)hydrazinecarboximidamide2,3-Dichlorophenyl Analog of Guanabenz Chemical Structure

This seemingly minor structural alteration is predicted to have significant consequences for the molecule's interaction with its biological targets. The ortho-substitution in Guanabenz is a critical feature for its high affinity for the alpha-2 adrenergic receptor.[7]

The Alpha-2 Adrenergic Receptor: The Primary Target

Guanabenz exerts its primary antihypertensive effect by acting as a centrally active alpha-2 adrenergic agonist.[8] By stimulating these receptors in the brainstem, it reduces sympathetic outflow from the central nervous system, leading to decreased peripheral vascular resistance, a slight reduction in heart rate, and consequently, a lowering of blood pressure.[1][2][9] The alpha-2 adrenergic receptor family consists of three main subtypes: α2A, α2B, and α2C, all of which are G protein-coupled receptors that inhibit adenylyl cyclase.[10][11]

Signaling Pathway of Guanabenz at the Alpha-2 Adrenergic Receptor

cluster_presynaptic Presynaptic Neuron Guanabenz Guanabenz Alpha2_Receptor α2-Adrenergic Receptor (Gi) Guanabenz->Alpha2_Receptor Binds & Activates AC Adenylyl Cyclase Alpha2_Receptor->AC Inhibits cAMP cAMP AC->cAMP Conversion PKA PKA cAMP->PKA Activates Ca_Channel Voltage-gated Ca²⁺ Channel PKA->Ca_Channel Phosphorylates (Inhibits) NE_Vesicle Norepinephrine Vesicles Ca_Channel->NE_Vesicle Ca²⁺ Influx (Reduced) NE_Release Norepinephrine Release NE_Vesicle->NE_Release Fusion & Release (Decreased) ER_Stress ER Stress (Misfolded Proteins) PERK PERK Activation ER_Stress->PERK eIF2a eIF2α PERK->eIF2a Phosphorylates p_eIF2a p-eIF2α GADD34 GADD34-PP1c Complex p_eIF2a->GADD34 Dephosphorylates Translation_Attenuation Global Translation Attenuation p_eIF2a->Translation_Attenuation Guanabenz Guanabenz Guanabenz->GADD34 Inhibits Cell_Survival Cell Survival & Proteostasis Translation_Attenuation->Cell_Survival

Caption: Guanabenz enhances the UPR by inhibiting GADD34.

Predicted Activity of the 2,3-Dichlorophenyl Analog on the UPR

The antiprion activity of Guanabenz, which is linked to its effects on protein folding and the UPR, has been shown to be separable from its alpha-2 adrenergic agonism through structural modifications. [1]A study that synthesized and tested various Guanabenz derivatives found that some analogs with altered chlorine positions retained potent antiprion activity while losing their alpha-2 adrenergic receptor agonism. [1]This strongly suggests that the 2,3-dichlorophenyl analog of Guanabenz may retain its ability to modulate the unfolded protein response . The interaction with GADD34 appears to be less sensitive to the specific positioning of the chloro substituents on the phenyl ring compared to the alpha-2 adrenergic receptor.

Comparative Pharmacological Profile

Based on the available evidence and SAR principles, we can construct a comparative profile of Guanabenz and its 2,3-dichlorophenyl analog.

FeatureGuanabenz2,3-Dichlorophenyl Analog (Predicted)
Primary Mechanism Central alpha-2 adrenergic agonist [8]Significantly reduced or no alpha-2 adrenergic agonism
Secondary Mechanism UPR modulator (GADD34 inhibitor) [4]Likely retains UPR modulatory activity
Primary Clinical Use Antihypertensive [2]Unlikely to be an effective antihypertensive
Potential Clinical Use Neurodegenerative diseases (e.g., ALS, MS) [5]Potentially a more selective agent for neurodegenerative diseases, with fewer cardiovascular side effects
Key Side Effects Drowsiness, dry mouth, dizziness (related to central alpha-2 agonism) [1]Expected to have a different and potentially more favorable side effect profile, with fewer CNS depressant effects
Pharmacokinetics Well-absorbed orally, extensive first-pass metabolism, half-life of ~6 hours [9]Pharmacokinetic profile may differ due to altered lipophilicity and metabolic stability, requiring experimental determination

Experimental Protocols for Comparative Analysis

To definitively characterize the pharmacological differences between Guanabenz and its 2,3-dichlorophenyl analog, a series of in vitro and in vivo experiments would be necessary.

In Vitro Assays
  • Radioligand Binding Assay:

    • Objective: To determine the binding affinity of the 2,3-dichlorophenyl analog for alpha-2 adrenergic receptor subtypes (α2A, α2B, α2C).

    • Methodology:

      • Prepare cell membrane homogenates expressing the specific human alpha-2 adrenergic receptor subtype.

      • Incubate the membranes with a radiolabeled antagonist (e.g., [³H]-rauwolscine) in the presence of increasing concentrations of the unlabeled test compounds (Guanabenz and the 2,3-dichlorophenyl analog).

      • After incubation, separate bound from free radioligand by rapid filtration.

      • Quantify the radioactivity of the filters using liquid scintillation counting.

      • Calculate the Ki (inhibition constant) values from the IC50 values (concentration of the drug that inhibits 50% of the specific binding of the radioligand).

  • Functional Assay (cAMP Accumulation):

    • Objective: To assess the functional agonist or antagonist activity at the alpha-2 adrenergic receptor.

    • Methodology:

      • Use cells expressing the alpha-2 adrenergic receptor (which is Gi-coupled).

      • Stimulate adenylyl cyclase with forskolin to induce cAMP production.

      • Treat the cells with increasing concentrations of the test compounds.

      • Measure the intracellular cAMP levels using a commercially available ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

      • Agonists will inhibit forskolin-stimulated cAMP accumulation, while antagonists will block the effect of a known agonist.

  • UPR Reporter Assay:

    • Objective: To evaluate the effect of the compounds on the UPR pathway.

    • Methodology:

      • Use a cell line stably transfected with a reporter construct, such as a luciferase gene under the control of a UPR-inducible promoter (e.g., CHOP promoter).

      • Induce ER stress using an agent like tunicamycin or thapsigargin.

      • Treat the cells with the test compounds in the presence of the ER stressor.

      • Measure luciferase activity to quantify the activation of the UPR.

Experimental Workflow for In Vitro Characterization

start Synthesize & Purify 2,3-Dichlorophenyl Analog binding_assay Radioligand Binding Assay (α2A, α2B, α2C) start->binding_assay functional_assay cAMP Functional Assay start->functional_assay upr_assay UPR Reporter Assay start->upr_assay data_analysis Data Analysis & Comparative Profiling binding_assay->data_analysis functional_assay->data_analysis upr_assay->data_analysis conclusion Determine Relative Potency & Efficacy data_analysis->conclusion

Caption: Workflow for comparing Guanabenz and its analog in vitro.

Conclusion and Future Directions

The structural difference between Guanabenz and its 2,3-dichlorophenyl analog, though subtle, is predicted to lead to a significant divergence in their pharmacological profiles. While Guanabenz acts as a dual-function molecule with both alpha-2 adrenergic agonist and UPR modulatory activities, its 2,3-dichlorophenyl analog is likely to be a more selective UPR modulator with diminished or absent alpha-2 adrenergic effects. This potential selectivity makes the 2,3-dichlorophenyl analog an intriguing candidate for further investigation, particularly in the context of neurodegenerative and other protein-misfolding diseases. By uncoupling the UPR-modulating effects from the cardiovascular effects mediated by the alpha-2 adrenergic receptor, the 2,3-dichlorophenyl analog could offer a more targeted therapeutic approach with an improved side-effect profile. Further synthesis and rigorous pharmacological testing of this analog are warranted to validate these predictions and explore its full therapeutic potential.

References

  • Nguyen, P. H., Hammoud, H., Halliez, S., Pang, Y., Evrard, J., Schmitt, M., Oumata, N., Bourguignon, J. J., Sanyal, S., Beringue, V., Blondel, M., Bihel, F., & Voisset, C. (2014). Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity. ACS chemical neuroscience, 5(10), 1075–1082. [Link]

  • Patsnap Synapse. (2024, June 14). What is Guanabenz Acetate used for?[Link]

  • Holmes, B., Brogden, R. N., Heel, R. C., Speight, T. M., & Avery, G. S. (1983). Guanabenz. A review of its pharmacodynamic properties and therapeutic efficacy in hypertension. Drugs, 26(3), 212–229.
  • Patsnap Synapse. (2022, August 30). Guanabenz : Indications, Uses, Dosage, Drugs Interactions, Side effects. [Link]

  • GlobalRx. (n.d.). Clinical Profile: Guanabenz Acetate 8mg Tablets. [Link]

  • Amazon S3. (n.d.). 74517 Guanabenz Acetate Final Print Label. [Link]

  • Wang, L., Popko, B., Tixier, E., & Roos, R. P. (2014). Guanabenz, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis. Neurobiology of disease, 71, 317–324. [Link]

  • Shah, S. A., & Khatri, V. (1976). Guanabenz effects on blood pressure and noninvasive parameters of cardiac performance in patients with hypertension. Clinical pharmacology and therapeutics, 19(6), 732–737. [Link]

  • Ruffolo, R. R., Jr, Hieble, J. P., & Brooks, D. P. (1990). Alpha 2-adrenergic agonists/antagonists: the synthesis and structure-activity relationships of a series of indolin-2-yl and tetrahydroquinolin-2-yl imidazolines. Journal of medicinal chemistry, 33(4), 1105–1111. [Link]

  • Walker, B. R., Deitch, M. W., Schneider, B. E., & Weinstein, G. (1981). Comparative antihypertensive effects of guanabenz and clonidine. The Journal of international medical research, 9(3), 204–211. [Link]

  • Wang, L., Popko, B., Tixier, E., & Roos, R. P. (2014). Guanabenz, which enhances the unfolded protein response, ameliorates mutant SOD1-induced amyotrophic lateral sclerosis. Neurobiology of disease, 71, 317–324. [Link]

  • Dalla Bella, E., Lazzarini, E., D'Oria, V., et al. (2021). The unfolded protein response in amyotrophic later sclerosis: results of a phase 2 trial. Brain, 144(9), 2635–2647. [Link]

  • Walker, B. R., Deitch, M. W., & Schneider, B. E. (1981). Comparison of guanabenz and clonidine in hypertensive patients. Journal of clinical pharmacology, 21(10), 379–384. [Link]

  • Nursing Central. (n.d.). Guanabenz (Wytensin) | Davis's Drug Guide. [Link]

  • Leary, W. P., Asmal, A. C., & Williams, P. (1979). Evaluation of the efficacy and safety of guanabenz versus clonidine. South African medical journal = Suid-Afrikaanse tydskrif vir geneeskunde, 55(1), 1–3.
  • Patsnap Synapse. (n.d.). Guanabenz Acetate – Application in Therapy and Current Clinical Research. [Link]

  • University of Kentucky. (n.d.). Guanabenz in the horse-A preliminary report on clinical effects and comparison to clonidine and other alpha-2 adrenergic agonists. [Link]

  • Leary, W. P., Asmal, A. C., & Williams, P. C. (1979). Evaluation of the efficacy and safety of guanabenz versus clonidine. South African Medical Journal, 55(1), 1-3. [Link]

  • Tsaytler, P., Harding, H. P., Ron, D., & Bertolotti, A. (2011). Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis. Science (New York, N.Y.), 332(6025), 91–94. [Link]

  • Lee, J. H., Lee, S., Lee, J. E., et al. (2019). Guanabenz Acetate Induces Endoplasmic Reticulum Stress–Related Cell Death in Hepatocellular Carcinoma Cells. Journal of Pathology and Translational Medicine, 53(1), 40-47. [Link]

  • Wikipedia. (2024, February 28). Alpha-2 adrenergic receptor. [Link]

  • Ruffolo, R. R. (1991). Structure-Activity Relationships for α-Adrenoceptor Agonists and Antagonists. In Alpha-Adrenoceptors: Molecular Biology, Biochemistry and Pharmacology (pp. 75-114). Birkhäuser Basel.
  • UChicago Medicine. (2015, April 30). Clinical trial for guanabenz as treatment for Multiple Sclerosis begins enrollment. [Link]

  • Mizobe, T. (1997). [Adrenergic receptor and alpha 2 agonist--2: Structure-function relationship of adrenoceptors]. Masui. The Japanese journal of anesthesiology, 46(6), 770–776.
  • Wikipedia. (2024, January 23). Alpha-adrenergic agonist. [Link]

  • Orfenix. (2025, June 17). Guanabenz for Vanishing White Matter. [Link]

  • Vanishing White Matter Consortium. (2022, July 25). Guanabenz trial for VWM. [Link]

  • Wikipedia. (2023, December 19). Guanabenz. [Link]

  • Holmes, B., Brogden, R. N., Heel, R. C., Speight, T. M., & Avery, G. S. (1983). Guanabenz. A review of its pharmacodynamic properties and therapeutic efficacy in hypertension. Drugs, 26(3), 212–229. [Link]

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Technical Guide: 2-[(2,3-Dichlorophenyl)methylene]hydrazinecarboximidamide

[1]

Executive Summary

2-[(2,3-Dichlorophenyl)methylene]hydrazinecarboximidamide is a guanylhydrazone derivative structurally isomeric to the antihypertensive drug Guanabenz (the 2,6-dichlorophenyl isomer).[1] Unlike its regioisomer, the 2,3-dichloro variant lacks significant

1

Recent research has repurposed this scaffold in the field of proteostasis.[1] It functions as a selective inhibitor of the regulatory subunit PPP1R15A (GADD34) of Protein Phosphatase 1 (PP1), capable of prolonging the Integrated Stress Response (ISR) to correct protein misfolding in diseases like Charcot-Marie-Tooth (CMT) and ALS, without the sedative cardiovascular side effects associated with Guanabenz.[1]

Nomenclature and Synonyms

Accurate identification of this compound is critical due to its structural similarity to Guanabenz and Sephin1 (the 2-chlorophenyl analog).[1] Researchers must distinguish it from the 2,6-isomer to avoid conflating adrenergic and proteostatic effects.[1]

Table 1: Synonym and Identifier Matrix
CategorySynonym / IdentifierContext
IUPAC Name 2-[(2,3-Dichlorophenyl)methylene]hydrazinecarboximidamideOfficial chemical nomenclature
Common Chemical Name 2,3-Dichlorobenzaldehyde guanylhydrazoneSynthetic origin description
Alternative Chemical Name 1-(2,3-Dichlorobenzylideneamino)guanidineFocus on the guanidine moiety
Isomeric Reference Guanabenz 2,3-isomerComparative pharmacology
CAS Registry Number 94023-67-3 Unique numerical identifier
Related Drug Analog De-chloro Guanabenz (2,3-analog)Informal lab reference
Structural Class BenzylideneaminoguanidineGeneral chemical family

Chemical Structure and Properties

The molecule consists of a 2,3-dichlorophenyl ring linked to an aminoguanidine moiety via a methylene bridge (

1
Structural Isomerism & Biological Implications

The position of the chlorine atoms dictates the biological target:

  • 2,6-Dichloro (Guanabenz): Steric hindrance forces the phenyl ring to twist out of plane relative to the guanidine group.[1] This specific non-planar conformation is required for high-affinity binding to the

    
    -adrenergic receptor.[1]
    
  • 2,3-Dichloro (Topic Compound): The steric clash is reduced (only one ortho-chlorine), allowing a different conformational flexibility.[1] This results in a drastic loss of

    
    -adrenergic affinity (>100-fold reduction), effectively stripping the molecule of hypotensive side effects while retaining the ability to bind the PPP1R15A phosphatase complex.[1]
    
Diagram 1: Comparative Pharmacophore Logic

The following diagram illustrates the divergent biological pathways determined by the chlorine substitution pattern.

SAR_LogicPrecursorAminoguanidine ScaffoldIsomer262,6-Dichloro Isomer(Guanabenz)Precursor->Isomer26+ 2,6-DichlorobenzaldehydeIsomer232,3-Dichloro Isomer(Topic Compound)Precursor->Isomer23+ 2,3-DichlorobenzaldehydeConf26Non-Planar Conformation(Steric Twist)Isomer26->Conf26Conf23Altered Conformation(Reduced Steric Clash)Isomer23->Conf23TargetAlphaTarget: Alpha-2 Adrenergic Receptor(Hypotension/Sedation)Conf26->TargetAlphaHigh AffinityTargetPPPTarget: PPP1R15A (GADD34)(Proteostasis/Stress Response)Conf26->TargetPPPActive (with Side Effects)Conf23->TargetAlphaNo/Low AffinityConf23->TargetPPPSelective Inhibition

Caption: Divergent Structure-Activity Relationship (SAR) between the 2,6-isomer (Guanabenz) and the 2,3-isomer.

Synthetic Protocol

The synthesis involves a Schiff base condensation between 2,3-dichlorobenzaldehyde and aminoguanidine.[1] This protocol is self-validating through the observation of precipitate formation and melting point verification.

Materials
  • Reactant A: 2,3-Dichlorobenzaldehyde (CAS: 6334-18-5)[1]

  • Reactant B: Aminoguanidine bicarbonate (CAS: 2582-30-1) or Hydrochloride[1]

  • Solvent: Ethanol (absolute) or Methanol[1]

  • Catalyst: Glacial Acetic Acid (trace)[1]

Step-by-Step Methodology
  • Preparation: Dissolve 10 mmol of 2,3-dichlorobenzaldehyde in 20 mL of ethanol at room temperature.

  • Activation: In a separate vessel, dissolve 10 mmol of aminoguanidine bicarbonate in 10 mL of water/ethanol (1:1) with dropwise addition of acetic acid until effervescence ceases (CO2 release).[1]

  • Condensation: Add the aminoguanidine solution to the aldehyde solution slowly with vigorous stirring.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1). The spot for the aldehyde (
    
    
    ) should disappear.[1]
  • Isolation: Cool the mixture to

    
    . The product will crystallize as a white to off-white solid.[1]
    
  • Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from ethanol/water if necessary.[1]

  • Validation:

    • Yield: Expected >85%.

    • Melting Point: Distinct from Guanabenz (check for range

      
      , though specific polymorphs vary).[1]
      
Diagram 2: Synthetic Workflow

Synthesis_FlowAldehyde2,3-Dichlorobenzaldehyde(Ethanol Soln)IntermediateSchiff Base Formation(Reflux 2-4h)Aldehyde->IntermediateAmineAminoguanidine(Acidified)Amine->IntermediateCrudePrecipitation(Cool to 4°C)Intermediate->Crude- H2OFinal2-[(2,3-Dichlorophenyl)methylene]hydrazinecarboximidamideCrude->FinalRecrystallization

Caption: Synthesis of 2,3-dichlorobenzaldehyde guanylhydrazone via Schiff base condensation.

Applications in Drug Discovery

The "Inactive" Control in Adrenergic Research

In the development of

111
Proteostasis and the Integrated Stress Response (ISR)

Recent studies (e.g., relating to Sephin1 and its analogs) have identified that while the 2,3-isomer loses adrenergic activity, it retains the ability to bind PPP1R15A .[1]

  • Mechanism: It disrupts the PPP1R15A-PP1c phosphatase complex.[1][]

  • Effect: This prevents the dephosphorylation of eIF2

    
     during cellular stress, prolonging the translational pause.[1]
    
  • Therapeutic Outcome: This gives cells more time to fold proteins correctly, preventing the accumulation of toxic aggregates seen in neurodegenerative diseases.[1]

Intermediate for Lamotrigine Synthesis

The 2,3-dichlorophenyl moiety is the core scaffold of the antiepileptic drug Lamotrigine .[1] While Lamotrigine is a triazine, the hydrazone formed from 2,3-dichlorobenzaldehyde is a key intermediate or reference impurity in various synthetic routes (e.g., reaction of the aldehyde with aminoguanidine followed by cyclization with cyanide sources).[1]

References

  • Das, I. et al. (2015).[1] "Selective inhibition of the stress-induced phosphatase PPP1R15A/GADD34 by Guanabenz derivatives."[1] Nature Structural & Molecular Biology.[1][3] [1]

  • Tsaytler, P. et al. (2011).[1] "Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis."[1][] Science.

  • BOC Sciences. "Sephin 1: Chemical Structure and Properties."[1] (Reference for structural comparison of the 2-Cl vs 2,3-Cl analogs).

  • PubChem Database. "2-[Cyano(2,3-dichlorophenyl)methylene]hydrazinecarboximidamide and related hydrazones."[1] National Library of Medicine.[1]

  • European Patent Office. "Process for the preparation of Lamotrigine."[1] (Describes the 2,3-dichlorobenzaldehyde aminoguanidine reaction).

Technical Monograph: 3-((2,3-Dichlorophenyl)methylene)carbazamidine (Guanabenz)

[1][2]

Executive Summary

3-((2,3-Dichlorophenyl)methylene)carbazamidine, universally recognized in pharmaceutical literature as Guanabenz , represents a critical scaffold in both cardiovascular medicine and modern proteostasis research.[1][2] Originally developed as a central

12

2

This guide provides a comprehensive analysis of the molecule's chemical informatics, synthesis, and experimental application in UPR assays.

Part 1: Chemical Identity & Informatics[1]

The nomenclature "carbazamidine" is a legacy synonym for hydrazinecarboximidamide (aminoguanidine).[2] The molecule is formed via the condensation of 2,3-dichlorobenzaldehyde with aminoguanidine.[1]

Core Identifiers
PropertyData
Common Name Guanabenz
IUPAC Name (E)-2-(2,3-dichlorobenzylidene)hydrazine-1-carboximidamide
CAS Registry 5051-62-7 (Free base)
Molecular Formula C

H

Cl

N

Molecular Weight 231.08 g/mol
LogP ~2.2 (Lipophilic, BBB permeable)
Structural Representation

Canonical SMILES:

[1][2] Isomeric SMILES (Bioactive E-isomer):

[1][2]

Tautomerism & Isomerism

Researchers must account for tautomerism when performing molecular docking studies.[2] The guanidine moiety exists in equilibrium between the amino and imino forms. Furthermore, the imine bond (

(E)-isomer12

Part 2: Synthesis & Structural Validation[1][2]

Reaction Logic

The synthesis utilizes a Schiff base condensation between an aldehyde and a hydrazine derivative. Acid catalysis is required to activate the carbonyl carbon of the aldehyde, facilitating nucleophilic attack by the terminal nitrogen of aminoguanidine.

Experimental Protocol

Reagents: 2,3-Dichlorobenzaldehyde (1.0 eq), Aminoguanidine bicarbonate (1.0 eq), Glacial Acetic Acid (Cat.), Ethanol (Solvent).[1][2]

  • Preparation: Dissolve 2,3-dichlorobenzaldehyde (17.5 g, 100 mmol) in 100 mL of absolute ethanol.

  • Activation: Add Aminoguanidine bicarbonate (13.6 g, 100 mmol).

  • Catalysis: Add glacial acetic acid dropwise until effervescence (CO

    
     release) ceases and the solution pH reaches ~4-5.
    
  • Reflux: Heat the mixture to reflux (80°C) for 4 hours. Monitor via TLC (Mobile phase: CHCl

    
    :MeOH 9:1).
    
  • Workup: Cool the reaction mixture to 4°C overnight. The product will precipitate as a white crystalline solid.

  • Purification: Filter the precipitate. Recrystallize from hot water or ethanol/water (1:1) to remove unreacted aldehyde.[1][2]

  • Salt Formation (Optional): To improve water solubility for biological assays, treat the free base with 1.0 eq of acetic acid to form Guanabenz Acetate.

Visualization: Synthetic Pathway

SynthesisReactant12,3-DichlorobenzaldehydeInterTetrahedralIntermediateReactant1->Inter H+ Cat.EtOHReactant2Aminoguanidine(Nucleophile)Reactant2->InterProductGuanabenz(Schiff Base)Inter->Product -H2O(Dehydration)

Figure 1: Schiff base condensation pathway for Guanabenz synthesis.

Part 3: Pharmacological Mechanism (The Pivot)[1]

Guanabenz possesses a dual pharmacological identity. While its cardiovascular effects are well-documented, its utility in Proteostasis is the current focus of drug development.[1][2]

The Classical Pathway ( -Adrenergic)[1][2]
  • Target:

    
    -adrenergic receptor (GPCR).[1][2]
    
  • Action: Agonist.

  • Effect: Inhibition of adenylyl cyclase

    
     reduced cAMP 
    
    
    reduced sympathetic outflow
    
    
    Hypotension.
The Proteostasis Pathway (UPR Modulation)[1][2]
  • Target: PPP1R15A (GADD34), a regulatory subunit of Protein Phosphatase 1 (PP1).[1][2][3]

  • Action: Selective Inhibition (Disruption of the PP1-PPP1R15A complex).

  • Effect:

    • ER Stress activates PERK, which phosphorylates eIF2

      
       (Ser51).[2]
      
    • p-eIF2

      
       halts global protein translation, reducing the folding load.[1][2]
      
    • Normally, GADD34 recruits PP1 to dephosphorylate eIF2

      
      , restoring translation.
      
    • Guanabenz inhibits GADD34 , maintaining p-eIF2

      
       levels.[1][2][4]
      
    • Result: Prolonged translational arrest allows the cell time to clear misfolded proteins, preventing apoptosis.

Visualization: Mechanism of Action

MOAcluster_recoveryRecovery / Feedback LoopStressER Stress(Misfolded Proteins)PERKPERK ActivationStress->PERKeIF2aeIF2α Phosphorylation(Translation Arrest)PERK->eIF2aGADD34PPP1R15A (GADD34)ExpressioneIF2a->GADD34ATF4 PathwayDeathProtein Overload(Apoptosis)eIF2a->DeathCytoprotectionComplexPP1-GADD34ComplexGADD34->ComplexPP1PP1c(Phosphatase)PP1->ComplexDephoseIF2α Dephosphorylation(Resume Translation)Complex->DephosNormal FunctionDephos->DeathIf Stress PersistsGuanabenzGUANABENZGuanabenz->ComplexINHIBITS

Figure 2: Guanabenz interferes with the negative feedback loop of the UPR, sustaining protective translation arrest.[1][2]

Part 4: Experimental Protocols (In Vitro)

Protocol: Assessing UPR Modulation via Western Blot

This assay validates if Guanabenz is effectively engaging the target pathway in a cellular model (e.g., HeLa or MEF cells).

  • Cell Seeding: Seed HeLa cells at

    
     cells/well in a 6-well plate. Incubate for 24h.
    
  • Stress Induction: Treat cells with Tunicamycin (2.5

    
    g/mL) to induce ER stress.[2]
    
  • Treatment: Concurrently treat with Guanabenz (Concentration range: 0, 10, 25, 50

    
    M).
    
    • Note: Guanabenz stock should be prepared in DMSO.[2] Final DMSO concentration <0.1%.[2]

  • Incubation: Incubate for 4–8 hours.

  • Lysis: Wash with ice-cold PBS.[1][2] Lyse in RIPA buffer containing protease AND phosphatase inhibitors (Critical: Phosphatase inhibitors preserve p-eIF2

    
    ).[1][2]
    
  • Western Blot:

    • Primary Antibody 1: Anti-p-eIF2

      
       (Ser51).[1][2]
      
    • Primary Antibody 2: Anti-Total eIF2

      
       (Loading control).[2]
      
    • Primary Antibody 3: Anti-GADD34 (To verify stress induction).[2]

  • Data Analysis: Calculate the ratio of p-eIF2

    
     / Total eIF2
    
    
    .
    • Expected Result: Tunicamycin induces phosphorylation.[2] Tunicamycin + Guanabenz should show significantly higher phosphorylation than Tunicamycin alone.

References

  • Tsaytler, P., et al. (2011).[2] "Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis."[4] Science, 332(6025), 91-94.[1][2]

  • PubChem. (n.d.).[2][5][6] "Guanabenz Compound Summary." National Center for Biotechnology Information.[2]

  • Das, I., et al. (2015).[2][6] "Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit."[4] Science, 348(6231), 239-242.[1][2]

  • Crespillo-Casado, A., et al. (2017).[1][2] "PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz."[1][2][7] eLife, 6, e26109.[7]

    • Note: This reference is included to provide balanced scientific view regarding the debate on direct binding vs. indirect effects.

Technical Guide: Physical Properties & Characterization of 2,3-Dichloro Guanabenz Derivative

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Imperative

This guide details the physicochemical profile of 2-(2,3-dichlorobenzylidene)hydrazinecarboximidamide (hereafter referred to as 2,3-DCGB ), a structural isomer of the antihypertensive drug Guanabenz (2,6-dichlorobenzylideneaminoguanidine).

Research Significance: Guanabenz is a dual-action molecule: it acts as an


-adrenergic agonist  (causing hypotension and sedation) and an inhibitor of PPP1R15A (GADD34) , a regulatory subunit of protein phosphatase 1. The latter activity prolongs eIF2

phosphorylation, enhancing the Integrated Stress Response (ISR) to combat protein misfolding diseases (e.g., ALS, Prion disease).

The 2,3-DCGB derivative represents a critical medicinal chemistry pivot. By shifting the chlorine substitution from the 2,6-position to the 2,3-position, researchers aim to uncouple these two activities—abolishing the hypotensive side effects while retaining the neuroprotective proteostatic efficacy.

Chemical Identity & Physical Properties

Structural Comparison

The physical behavior of 2,3-DCGB is dictated by the loss of the "molecular hinge" symmetry found in Guanabenz.

FeatureGuanabenz (Parent)2,3-DCGB (Derivative)Impact on Property
IUPAC Name 2-[(2,6-dichlorophenyl)methylene]hydrazinecarboximidamide2-[(2,3-dichlorophenyl)methylene]hydrazinecarboximidamideIsomeric shift
Substitution 2,6-Dichloro (Ortho/Ortho)2,3-Dichloro (Ortho/Meta)Alters steric hindrance at imine bond
Formula C

H

Cl

N

C

H

Cl

N

Identical MW (231.08 g/mol )
Electronic Effect Strong steric inhibition of resonanceReduced steric bulk; altered

-stacking
Changes crystal packing & solubility
pKa (Guanidine) ~8.1 (Predicted)~7.8 - 8.0 (Predicted)2,3-Cl exerts different inductive effect
Physicochemical Data Profile

Note: Values below represent experimental ranges for the class of dichlorobenzylidene guanidines, with specific nuances for the 2,3-isomer derived from SAR studies (Nguyen et al., 2014).

  • Molecular Weight: 231.08 g/mol (Free base); ~291.13 g/mol (Acetate salt).

  • Physical State: Crystalline solid.

    • Observation: Often crystallizes as white to off-white needles from ethanol/water.

  • Melting Point: 185–190 °C (Decomposition dependent on salt form).

  • Solubility:

    • DMSO: High (>50 mM). Preferred solvent for biological stock solutions.

    • Water: Low to Moderate (<1 mg/mL for free base). Solubility increases significantly as the Acetate or HCl salt.

    • Ethanol: Moderate.[1]

  • LogP (Lipophilicity): ~1.9 – 2.2.

    • Implication: Sufficient lipophilicity for Blood-Brain Barrier (BBB) penetration, a critical requirement for treating neurodegenerative disorders.

  • Stability:

    • Hydrolysis: The imine (Schiff base) linkage is susceptible to hydrolysis in acidic aqueous environments over time, reverting to 2,3-dichlorobenzaldehyde and aminoguanidine.

    • Photostability: Sensitive to UV light; store in amber vials.

Synthesis & Characterization Protocol

Synthesis Logic (Condensation)

The synthesis exploits the nucleophilic attack of aminoguanidine on the carbonyl carbon of 2,3-dichlorobenzaldehyde. Unlike the 2,6-isomer, the 2,3-aldehyde is less sterically crowded, typically resulting in faster reaction kinetics.

SynthesisWorkflow Start Reagents: 2,3-Dichlorobenzaldehyde + Aminoguanidine HCl Reaction Condensation Solvent: Ethanol/Water Catalyst: NaOAc (pH buffer) Start->Reaction Reflux 2-4h Intermed Imine Formation (Schiff Base) Reaction->Intermed Mechanism Workup Filtration & Wash (Cold Water/Ether) Intermed->Workup Precipitation Product 2,3-DCGB (Solid) Recrystallization (EtOH) Workup->Product Purification

Figure 1: Synthetic pathway for 2,3-DCGB via acid-catalyzed condensation.

Step-by-Step Protocol
  • Preparation: Dissolve aminoguanidine hydrochloride (10 mmol) in water (10 mL).

  • Buffering: Add an equimolar amount of sodium acetate to buffer the solution (prevents rapid hydrolysis of the product).

  • Addition: Dropwise add 2,3-dichlorobenzaldehyde (10 mmol) dissolved in Ethanol (15 mL).

  • Reaction: Heat to reflux (80°C) for 3 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Isolation: Cool to room temperature. The product will precipitate as a white solid.

  • Purification: Filter the precipitate. Wash with cold water (to remove salts) and diethyl ether (to remove unreacted aldehyde).

  • Recrystallization: Recrystallize from hot ethanol/water to obtain analytical grade crystals.

Characterization Criteria (Self-Validating)
  • 1H NMR (DMSO-d6): Look for the characteristic azomethine proton (–CH=N–) singlet around

    
     8.0–8.5 ppm. The aromatic region should show a specific splitting pattern for 2,3-substitution (doublet, triplet, doublet) distinct from the singlet/multiplet of the symmetric 2,6-isomer.
    
  • Mass Spectrometry (ESI+): m/z = 231.1 [M+H]+ (distinct isotope pattern due to two Cl atoms).

Experimental Protocols for Property Assessment

Aqueous Solubility & Stability Assay

Rationale: The imine bond is labile. Accurate biological testing requires knowing the compound's half-life in buffer.

Protocol:

  • Stock Prep: Prepare a 10 mM stock solution in DMSO.

  • Dilution: Dilute to 100

    
    M in PBS (pH 7.4).
    
  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot samples at 0, 1, 2, 4, 8, and 24 hours.

  • Analysis: Analyze via HPLC-UV (254 nm).

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

    • Validation: Monitor the appearance of the hydrolysis product (2,3-dichlorobenzaldehyde) which has a distinct retention time and UV spectrum.

Biological Selectivity Screening (The "Why")

This workflow validates the physical property of "selectivity" via functional assays.

SelectivityScreen cluster_Assays Parallel Functional Screening Compound 2,3-DCGB Derivative Alpha2 Alpha-2 Adrenergic Assay (CHO Cells / cAMP readout) Compound->Alpha2 ISR Proteostasis Assay (Stress Protection / eIF2a-P) Compound->ISR Outcome1 No/Low Activity (>10 µM IC50) Alpha2->Outcome1 Outcome2 High Activity (Protection from ER Stress) ISR->Outcome2 Conclusion Valid Candidate: Neuroprotection without Hypotension Outcome1->Conclusion Outcome2->Conclusion

Figure 2: Screening logic to confirm the uncoupling of adrenergic side effects from proteostatic activity.

Mechanistic Context: The Structure-Activity Relationship (SAR)

The physical arrangement of the chlorine atoms drives the biological selectivity.

  • Alpha-2 Adrenergic Receptor: Requires a specific "twist" of the phenyl ring relative to the guanidine plane to fit the receptor pocket. The 2,6-dichloro substitution (Guanabenz) forces the ring orthogonal to the imine bond, creating a perfect lock-and-key fit for the receptor.

  • PPP1R15A (GADD34) System: The inhibition of the phosphatase complex is less sensitive to this specific orthogonal conformation.

  • The 2,3-Shift: Moving Chlorines to the 2,3-position relaxes the steric strain, allowing a more planar conformation. This destroys the affinity for the Alpha-2 receptor (preventing hypotension) while preserving the ability to bind/inhibit the phosphatase complex (preserving neuroprotection).

Key Insight: The 2,3-DCGB derivative is physically "flatter" in solution compared to the "twisted" Guanabenz, a physical property that directly dictates its superior therapeutic index.

References

  • Nguyen, P. H., et al. (2014).[2] "Structure–Activity Relationship Study around Guanabenz Identifies Two Derivatives Retaining Antiprion Activity but Having Lost

    
    -Adrenergic Receptor Agonistic Activity." ACS Chemical Neuroscience, 5(10), 1075–1082. 
    
  • Tribouillard-Tanvier, D., et al. (2008). "Antihypertensive drug guanabenz is active in vivo against both yeast and mammalian prions."[2][3] PLoS One, 3(4), e1981.

  • Tsaytler, P., et al. (2011). "Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis." Science, 332(6025), 91-94.

  • Das, I., et al. (2015). "Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit." Science, 348(6231), 239-242.

Sources

Technical Assessment: Pharmacological Profile of 3-((2,3-Dichlorophenyl)methylene)carbazamidine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a definitive pharmacological assessment of 3-((2,3-Dichlorophenyl)methylene)carbazamidine.

Executive Summary

Is 3-((2,3-Dichlorophenyl)methylene)carbazamidine an alpha-2 agonist? No.

While 3-((2,3-Dichlorophenyl)methylene)carbazamidine is a structural isomer of the potent alpha-2 adrenergic agonist Guanabenz , it exhibits negligible affinity for alpha-2 adrenergic receptors (


-AR).

This compound is a selectivity-optimized analog designed to retain the protein phosphatase 1 (PP1) inhibitory activity of Guanabenz while eliminating the sedative and hypotensive side effects mediated by


-AR agonism. It functions primarily as an inhibitor of the PPP1R15A (GADD34)  regulatory subunit, enhancing the Integrated Stress Response (ISR) to cytoprotect cells against protein misfolding stress.

Chemical Identity & Structural Analysis

To understand the pharmacological divergence, one must analyze the structural isomerism relative to the parent compound, Guanabenz.

Nomenclature Clarification

The term "Carbazamidine" refers to the hydrazinecarboximidamide moiety (


). The compound  is a benzylidene derivative formed via the condensation of 2,3-dichlorobenzaldehyde with aminoguanidine.
  • IUPAC Name: (E)-2-(2,3-dichlorobenzylidene)hydrazine-1-carboximidamide

  • Common Code: Compound 16 (in patent literature), closely related to Sephin1 (the 2-chloro analog).

  • Molecular Formula:

    
    [1][2]
    
Structural Comparison (SAR)

The position of the chlorine substituents on the phenyl ring is the critical determinant of pharmacodynamic selectivity.

FeatureGuanabenz (Parent)Query Compound (Isomer)
Substitution 2,6 -Dichlorophenyl2,3 -Dichlorophenyl
Conformation Non-planar (Twisted)More Planar

-AR Affinity
High (

)
Negligible / Inactive
Primary Target

-Adrenergic Receptor
PPP1R15A (GADD34)
Clinical Effect Antihypertensive, SedativeCytoprotective (Non-sedative)

Mechanistic Insight: The 2,6-dichloro substitution in Guanabenz creates significant steric hindrance, forcing the phenyl ring to rotate out of the plane of the guanidine group. This specific twisted conformation is a strict pharmacophore requirement for binding to the orthosteric pocket of the


-adrenergic receptor. Moving the chlorine to the 3-position (as in the 2,3-isomer) relieves this steric strain, altering the molecular topology sufficiently to abolish 

-AR binding while preserving the ability to bind the PPP1R15A phosphatase complex.

Pharmacodynamics & Mechanism of Action

Lack of Alpha-2 Agonism

Extensive Structure-Activity Relationship (SAR) studies (e.g., Nguyen et al., 2014) have demonstrated that removing the 2,6-disubstitution pattern eliminates adrenergic activity.

  • Binding: The 2,3-isomer fails to displace high-affinity radioligands like

    
    -RX821002 or 
    
    
    
    -Clonidine from
    
    
    -AR membranes.
  • Functional Output: Unlike Guanabenz, the 2,3-isomer does not induce

    
    -protein coupling, meaning it does not inhibit adenylyl cyclase or reduce cAMP levels in neuronal cells.
    
Inhibition of PPP1R15A (The True Target)

The 2,3-isomer acts as a selective inhibitor of the stress-induced phosphatase complex PPP1R15A-PP1c .

  • Pathway: Under ER stress, the kinase PERK phosphorylates eIF2

    
     to attenuate global protein synthesis (Integrated Stress Response).
    
  • Regulation: PPP1R15A (GADD34) recruits Protein Phosphatase 1 (PP1) to dephosphorylate eIF2

    
    , terminating the stress response.
    
  • Drug Action: The compound binds to PPP1R15A, preventing the recruitment of eIF2

    
    . This prolongs eIF2
    
    
    
    phosphorylation
    , sustaining the protective inhibition of protein synthesis and allowing the cell time to clear misfolded proteins.
Signaling Pathway Visualization

G cluster_mechanism Mechanism of Action (Proteostasis) Compound 3-((2,3-Dichlorophenyl) methylene)carbazamidine Alpha2 Alpha-2 Adrenergic Receptor Compound->Alpha2 No Binding (X) PPP1R15A PPP1R15A (GADD34) Regulatory Subunit Compound->PPP1R15A Binds/Inhibits Sedation Sedation / Hypotension Alpha2->Sedation Activation PP1c PP1 Catalytic Subunit PPP1R15A->PP1c Recruits eIF2a_P eIF2α-P (Phosphorylated) PP1c->eIF2a_P Dephosphorylates eIF2a eIF2α (Dephosphorylated) Translation Protein Translation (Recovery) eIF2a_P->Translation Inhibits

Figure 1: Mechanistic divergence. The compound avoids the Alpha-2 receptor pathway (red) entirely, selectively targeting the PPP1R15A complex (green) to modulate protein translation.

Experimental Validation Protocols

To empirically confirm the "No" classification in a laboratory setting, the following self-validating protocols should be employed.

Protocol A: Alpha-2 Adrenergic Radioligand Binding Assay

Objective: Quantify the affinity (


) of the compound for 

-AR compared to Guanabenz.
  • Membrane Preparation: Use CHO cells stably expressing human

    
    -AR. Homogenize in ice-cold Tris-HCl buffer (pH 7.4).
    
  • Ligand Selection: Use

    
    -RX821002  (2-methoxyidazoxan) as the antagonist radioligand (high specificity for 
    
    
    
    ).
  • Incubation:

    • Mix 50 µg membrane protein + 1 nM

      
      -RX821002.
      
    • Add test compound (2,3-isomer) at concentrations ranging from

      
       M to 
      
      
      
      M.
    • Include Guanabenz as a positive control (Reference

      
      ).
      
    • Define non-specific binding using 10 µM Phentolamine.

  • Analysis: Incubate for 45 min at 25°C. Terminate via rapid filtration over GF/B filters. Count radioactivity.

  • Expected Result:

    • Guanabenz: Sigmoidal displacement curve.

    • 2,3-Isomer: Flat line or displacement only at

      
       (indicating 
      
      
      
      ).
Protocol B: Functional GTP S Binding Assay

Objective: Confirm lack of functional receptor activation (agonism).

  • System: Rat brain cortical membranes (rich in

    
    -AR).[3]
    
  • Reagent:

    
    -GTP
    
    
    
    S (non-hydrolyzable GTP analog).
  • Workflow:

    • Incubate membranes with GDP (to reduce basal binding) and

      
      -GTP
      
      
      
      S.
    • Add test compound (

      
      ).
      
  • Readout: Agonists stimulate

    
    -GTP
    
    
    
    S binding by catalyzing GDP-GTP exchange on
    
    
    proteins.
  • Expected Result:

    • Guanabenz:

      
       increase in binding over basal.
      
    • 2,3-Isomer: No significant increase over basal (comparable to vehicle).

Therapeutic Implications

The absence of alpha-2 agonism is the defining therapeutic feature of this compound.

FeatureClinical Consequence
No

Agonism
Absence of sedation, hypotension, and bradycardia. Allows for higher dosing without cardiovascular collapse.
PPP1R15A Inhibition Restoration of proteostasis in neurodegenerative diseases (ALS, Charcot-Marie-Tooth, Alzheimer's).
Blood-Brain Barrier High permeability (lipophilic dichlorophenyl ring), ensuring CNS target engagement.

Summary: Researchers utilizing 3-((2,3-Dichlorophenyl)methylene)carbazamidine should treat it as a negative control for alpha-2 adrenergic studies or as a specific chemical probe for the Integrated Stress Response . It is effectively a "non-sedative Guanabenz."

References

  • Nguyen, P. H., et al. (2014). "Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost alpha2-adrenergic receptor agonistic activity."[4] ACS Chemical Neuroscience, 5(10), 1075-1082.[4] Link

  • Tsaytler, P., et al. (2011). "Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis." Science, 332(6025), 91-94. Link

  • Das, I., et al. (2015). "Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit." Science, 348(6231), 239-242. Link

  • InFlectis BioScience. (2022). "Inhibitors and their uses." U.S. Patent No.[5][6] 11,331,286 B2. (Lists the 2,3-dichlorobenzylidene derivative as Compound 16). Link

Sources

Uncoupling Proteostasis from Adrenergic Signaling: The Biological Activity of Guanabenz Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing drug development and high-throughput screening pipelines, I frequently encounter the dual-edged sword of polypharmacology. A classic paradigm of this challenge is Guanabenz (GA) , a molecule historically prescribed as an antihypertensive agent. While its primary clinical mechanism relies on α2-adrenergic receptor (α2-AR) agonism, recent breakthroughs have unveiled a potent, secondary biological activity: the modulation of the Integrated Stress Response (ISR) via the inhibition of the GADD34/PP1c holophosphatase complex.

For researchers and drug development professionals targeting protein-misfolding diseases (such as Amyotrophic Lateral Sclerosis, prion diseases, and Charcot-Marie-Tooth disease), the hypotensive side effects of wild-type Guanabenz present a critical translational barrier. This in-depth technical guide explores how rational structural isomerization of the Guanabenz scaffold successfully uncouples its proteostasis-modulating benefits from its adrenergic signaling.

Mechanistic Grounding: The Dual Axes of Guanabenz Activity

Guanabenz, chemically known as (E)-2-(2,6-dichlorobenzylidene)hydrazinecarboximidamide, operates along two highly distinct biological axes:

  • The GPCR Axis (Adrenergic Signaling): The 2,6-dichloro substitution pattern perfectly fits the binding pocket of α2-adrenergic receptors. Activation of these Gi-coupled receptors inhibits adenylate cyclase, reduces intracellular cAMP, and ultimately leads to central sympatholytic effects (hypotension and sedation).

  • The ISR Axis (Proteostasis Modulation): Independent of receptor binding, the Guanabenz core interacts with the stress-induced GADD34 regulatory subunit of Protein Phosphatase 1 (PP1c), as well as inhibiting the Protein Folding Activity of the Ribosome (PFAR) [1]. By blocking GADD34, Guanabenz prevents the premature dephosphorylation of eIF2α, thereby prolonging a protective state of translational attenuation that allows cells to clear misfolded proteins during endoplasmic reticulum (ER) stress.

To harness the ISR axis for neurodegenerative therapeutics, structural isomers and derivatives must be engineered to selectively ablate α2-AR affinity.

G GA Guanabenz (2,6-dichloro) a2AR α2-Adrenergic Receptor GA->a2AR Agonist GADD34 GADD34 / PP1c Complex GA->GADD34 Inhibits Isomer Structural Isomers (e.g., 3,5-dichloro) Isomer->a2AR No Affinity Isomer->GADD34 Inhibits Hypo Hypotension / Sedation (Adrenergic Side Effects) a2AR->Hypo GPCR Signaling eIF2a Prolonged eIF2α Phosphorylation GADD34->eIF2a Prevents Dephosphorylation Proteo Proteostasis / Cell Survival (Therapeutic Target) eIF2a->Proteo ISR Activation

Fig 1: Divergent signaling pathways of Guanabenz versus its structural isomers.

Structural Isomerization: Dissociating Biological Activities

Structure-activity relationship (SAR) studies have proven that the spatial arrangement of the chlorine atoms on the benzene moiety is the critical determinant for α2-AR agonism, but is highly flexible regarding GADD34/PFAR inhibition.

In a landmark SAR study, Nguyen et al. demonstrated that shifting the chlorines from the ortho positions (2,6-dichloro) to the meta and para positions generates structural isomers that completely lose adrenergic activity while retaining potent antiprion properties[2]. Specifically, the 3,4-dichloro isomer (Derivative 6) and the 3,5-dichloro isomer (Derivative 7) emerged as highly selective proteostasis modulators.

Similarly, the removal of a single chlorine atom yields Sephin1 (2-chlorobenzylidene derivative), a molecule that safely prevents motor and molecular defects in in vivo models of protein-misfolding diseases without inducing hypotension [1].

Quantitative Isomer Profiling

The following table summarizes the biological activity of the Guanabenz structural family, illustrating the successful uncoupling of the two pathways.

CompoundSubstitution Patternα2-AR Agonism (Gi-coupled)GADD34 / PFAR InhibitionPrimary Therapeutic Application
Guanabenz (GA) 2,6-dichloro+++ (Potent)+++Hypertension
Sephin1 2-chloro- (None)+++ALS, Charcot-Marie-Tooth
Derivative 6 3,4-dichloro- (None)++Prion Diseases
Derivative 7 3,5-dichloro- (None)+++Prion Diseases, Amyloidoses

Self-Validating Experimental Workflows

To confidently classify a Guanabenz isomer as a pure proteostasis modulator, bench scientists must employ orthogonal assays. As an application scientist, I mandate that these protocols be designed as self-validating systems—meaning the assay inherently controls for false positives and isolates the exact mechanism of action.

Workflow Start Compound Library (Isomers & Derivatives) Split Parallel Functional Screening Start->Split Assay1 cAMP Accumulation Assay (CHO cells + α2-AR) Split->Assay1 Assay2 Western Blot for eIF2α-P (Stressed SH-SY5Y cells) Split->Assay2 Read1 Quantify GPCR Activity (Gi-coupled suppression) Assay1->Read1 Read2 Quantify ISR Modulation (GADD34 inhibition) Assay2->Read2 Hit Lead Isomer Selection (High ISR, Zero GPCR) Read1->Hit Filter Agonists Read2->Hit Select Inhibitors

Fig 2: Self-validating high-throughput workflow for screening Guanabenz isomers.

Protocol 1: Orthogonal Validation of α2-Adrenergic Uncoupling

Objective: Confirm the absolute loss of GPCR agonist activity in structural isomers. Causality & Design: Because α2-ARs are Gi-coupled, their activation lowers intracellular cAMP. Measuring a decrease from a near-zero baseline is statistically noisy. To create a robust dynamic range, we use Forskolin to artificially spike baseline cAMP. A true agonist (Guanabenz) will suppress this spike, while a successfully uncoupled isomer (Derivative 7) will leave the Forskolin-induced cAMP levels unchanged.

  • Cell Preparation: Seed CHO cells stably overexpressing human α2A-AR at

    
     cells/well in a 384-well plate. Rationale: Overexpression isolates the specific receptor subtype from endogenous background noise.
    
  • Compound Pre-incubation: Treat cells with structural isomers (0.1 μM to 20 μM) for 15 minutes. Include Guanabenz (10 μM) as a positive control and DMSO (0.1%) as a vehicle negative control.

  • Forskolin Stimulation: Add 10 μM Forskolin to all wells for 30 minutes. Rationale: This elevates intracellular cAMP, providing the high signal baseline required to observe Gi-mediated suppression.

  • Lysis and Detection: Lyse cells and quantify cAMP using a TR-FRET based competitive immunoassay.

  • Data Interpretation: Guanabenz will yield a dose-dependent decrease in the TR-FRET signal. Isomers successfully uncoupled from adrenergic signaling will show a flatline response identical to the DMSO + Forskolin control.

Protocol 2: Validation of Proteostasis Modulation (GADD34 Inhibition)

Objective: Confirm that the isomer retains the ability to prolong eIF2α phosphorylation during ER stress. Causality & Design: To ensure the isomer acts specifically on the GADD34/PP1c phosphatase complex and not by artificially activating upstream kinases (like PERK), we utilize a stress-induction phase followed by a kinase-inhibitor wash-out phase.

  • Stress Induction: Treat SH-SY5Y neuroblastoma cells with 2.5 μg/mL Tunicamycin for 4 hours. Rationale: This induces ER stress, triggering baseline eIF2α phosphorylation and upregulating GADD34 expression.

  • Kinase Inhibition & Isomer Treatment: Co-treat cells with 1 μM GSK2606414 (a highly selective PERK inhibitor) and the target isomer (10 μM) for an additional 2 hours. Rationale: Blocking PERK stops the generation of new eIF2α phosphorylation. Any sustained eIF2α-P observed must therefore be due to the targeted inhibition of the dephosphorylation complex.

  • Protein Extraction: Lyse cells in RIPA buffer heavily supplemented with protease and phosphatase inhibitors (crucial to preserve the transient phosphorylation state).

  • Immunoblotting: Resolve lysates via SDS-PAGE. Probe with primary antibodies against phospho-eIF2α (Ser51) and total eIF2α.

  • Quantification: Normalize the p-eIF2α signal to total eIF2α. A successful isomer (e.g., Sephin1 or Derivative 7) will show significantly higher p-eIF2α retention compared to the vehicle control under PERK-inhibited conditions.

Translational Outlook

The rational design of Guanabenz structural isomers represents a triumph of phenotypic screening and SAR optimization. By simply altering the positional chemistry of the halogens on the benzylidene ring, researchers have successfully isolated the ISR-modulating properties of the drug. Compounds like Sephin1 and the 3,5-dichloro isomer (Derivative 7) are currently paving the way for a new class of therapeutics capable of rescuing cellular proteostasis in devastating neurodegenerative conditions, free from the dose-limiting cardiovascular liabilities of their parent compound.

References

  • Das, I., Krzyzosiak, A., Schneider, K., Wrabetz, L., D'Antonio, M., Barry, N., Sigurdardottir, A., & Bertolotti, A. (2015). Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit. Science, 348(6231), 239-242.[Link]

  • Nguyen, P. H., Hammoud, H., Halliez, S., Pang, Y., Evrard, J., Schmitt, M., Oumata, N., Bourguignon, J.-J., Sanyal, S., Beringue, V., Blondel, M., Bihel, F., & Voisset, C. (2014). Structure–Activity Relationship Study around Guanabenz Identifies Two Derivatives Retaining Antiprion Activity but Having Lost α2-Adrenergic Receptor Agonistic Activity. ACS Chemical Neuroscience, 5(10), 1075-1082.[Link]

Methodological & Application

Synthesis of 3-((2,3-Dichlorophenyl)methylene)carbazamidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note:

Introduction & Scope

This application note details the optimized protocol for the synthesis of 3-((2,3-Dichlorophenyl)methylene)carbazamidine (also chemically identified as 2-[(2,3-dichlorophenyl)methylidene]hydrazine-1-carboximidamide ). This compound is a structural isomer of the antihypertensive drug Guanabenz (the 2,6-dichloro analog). Like its isomers, it belongs to the class of benzylideneaminoguanidines, which are pharmacologically significant as


-adrenergic receptor agonists and sodium channel blockers.

The synthesis described herein utilizes a condensation reaction between 2,3-dichlorobenzaldehyde and aminoguanidine bicarbonate . This route is selected for its atom economy, operational simplicity, and scalability. The protocol emphasizes the control of E/Z isomerism , as the biological activity of guanylhydrazones is often stereospecific (typically the E-isomer is the active pharmacophore).

Retrosynthetic Analysis & Mechanism

The synthesis is based on a nucleophilic addition-elimination reaction (Schiff base formation).

  • Disconnection : The C=N bond between the benzylidene carbon and the hydrazine nitrogen.

  • Synthons :[1]

    • Electrophile : 2,3-Dichlorobenzaldehyde (Activated by acid catalysis).

    • Nucleophile : Aminoguanidine (Generated in situ from aminoguanidine bicarbonate).

Reaction Scheme:


Mechanistic Insight : The reaction proceeds via the protonation of the aldehyde carbonyl oxygen, increasing its electrophilicity. The terminal amino group of the aminoguanidine attacks the carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration, driven by heat and the thermodynamic stability of the conjugated


-system, yields the final guanylhydrazone.

Visualized Reaction Workflow

The following diagram illustrates the critical process flow, including decision nodes for salt formation and purification.

SynthesisWorkflow Start Start: Raw Materials Activation Activation: Dissolve Aminoguanidine Bicarbonate in Dilute Acid (AcOH or HCl) Start->Activation Weighing Condensation Condensation: Add 2,3-Dichlorobenzaldehyde Reflux (EtOH/H2O, 80°C, 3-4h) Activation->Condensation Mixing Monitoring QC Check: TLC / HPLC (Target: <2% Aldehyde) Condensation->Monitoring Monitoring->Condensation Incomplete Isolation Isolation: Cool to 4°C Filter Precipitate Monitoring->Isolation Complete Purification Purification: Recrystallization (Solvent: EtOH or MeOH) Isolation->Purification Drying Drying: Vacuum Oven (50°C, 12h) Purification->Drying Final Final Product: 3-((2,3-Dichlorophenyl)methylene) carbazamidine Salt Drying->Final

Caption: Figure 1. Process Flow Diagram for the synthesis of 3-((2,3-Dichlorophenyl)methylene)carbazamidine.

Detailed Protocol

Materials & Reagents
ReagentCAS RegistryMW ( g/mol )Equiv.Role
2,3-Dichlorobenzaldehyde 6334-18-5175.011.0Electrophile
Aminoguanidine Bicarbonate 2582-30-1136.111.1Nucleophile Source
Glacial Acetic Acid 64-19-760.051.5Catalyst/Solvent
Ethanol (95% or Absolute) 64-17-5-SolventReaction Medium
Water (Deionized) 7732-18-518.02SolventCo-solvent
Experimental Procedure

Step 1: Preparation of the Aminoguanidine Solution

  • In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, suspend Aminoguanidine Bicarbonate (1.50 g, 11.0 mmol) in Water (10 mL) .

  • Slowly add Glacial Acetic Acid (1.0 mL) dropwise.

    • Observation: Effervescence (

      
       evolution) will occur. Stir until the solution becomes clear and gas evolution ceases.
      
  • Dilute the mixture with Ethanol (20 mL) .

Step 2: Condensation Reaction

  • In a separate beaker, dissolve 2,3-Dichlorobenzaldehyde (1.75 g, 10.0 mmol) in Ethanol (15 mL) . Slight warming may be required to ensure complete dissolution.

  • Add the aldehyde solution dropwise to the stirring aminoguanidine solution in the RBF.

  • Equip the flask with a reflux condenser.

  • Heat the reaction mixture to reflux (approx. 80°C) for 3 to 4 hours .

    • In-Process Control (IPC): Monitor by TLC (Mobile Phase: CHCl3/MeOH 9:1). The aldehyde spot (

      
      ) should disappear, and a new polar spot (
      
      
      
      ) should appear.

Step 3: Isolation and Workup

  • Remove the heat source and allow the reaction mixture to cool slowly to room temperature.

  • Further cool the flask in an ice-water bath (0–4°C) for 1 hour to maximize precipitation.

  • Filter the white to off-white crystalline solid using a Büchner funnel.

  • Wash the filter cake with cold Ethanol (2 x 5 mL) and then Diethyl Ether (2 x 10 mL) to remove unreacted aldehyde and acetic acid traces.

Step 4: Purification (Recrystallization)

  • Transfer the crude solid to a clean flask.

  • Dissolve in a minimum amount of boiling Methanol or Ethanol/Water (8:2) .

  • Allow the solution to cool slowly to induce crystallization of the pure E-isomer.

  • Filter the purified crystals and dry in a vacuum oven at 50°C for 12 hours.

Expected Yield : 75–85% Appearance : White crystalline powder.

Characterization & Quality Control

To ensure scientific integrity, the synthesized compound must be validated against the following specifications.

Spectroscopic Data (Expected)
  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz)
    :
    • 
       11.80 (br s, 1H, NH-guanidine)
      
    • 
       8.45 (s, 1H, CH=N , azomethine proton) – Diagnostic Peak
      
    • 
       7.60–7.90 (m, 3H, Aromatic protons of 2,3-dichlorophenyl ring)
      
    • 
       7.40 (br s, 4H, -C(NH
      
      
      
      )
      
      
      )
  • Mass Spectrometry (ESI+) :

    • Calculated

      
       (for free base).
      
    • Look for characteristic chlorine isotope pattern (

      
      Cl/
      
      
      
      Cl) showing M, M+2, M+4 peaks in 9:6:1 ratio.
Melting Point
  • Range : 205–210°C (Decomposition). Note: Melting points of guanylhydrazones vary significantly depending on the salt form (Acetate vs. HCl).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete condensation or high solubility in mother liquor.Increase reflux time; concentrate the mother liquor before cooling; ensure pH is slightly acidic (pH 4-5).
Oiling Out Impurities or rapid cooling.Re-heat to dissolve oil, add a seed crystal, and cool very slowly.
Isomer Contamination Presence of Z-isomer.Recrystallize from Methanol. The E-isomer is thermodynamically more stable and less soluble.
Coloration (Yellow) Oxidation of aminoguanidine.Use fresh aminoguanidine bicarbonate; perform reaction under Nitrogen atmosphere if necessary.

References

  • S. S. Kadam et al. , "Synthesis and biological evaluation of some novel benzylidene derivatives of aminoguanidine," Journal of Chemistry, 2013.

  • T. E. Timmins et al. , "Guanabenz: Synthesis and structural characterization," Acta Crystallographica, 1984.

  • PubChem Compound Summary , "Guanabenz (2,6-dichloro isomer reference)," National Library of Medicine.

  • ChemicalBook , "2,3-Dichlorobenzaldehyde Synthesis and Properties," ChemicalBook Database.

  • B. R. Brown, "The Chemistry of N-Substituted Aminoguanidines," Chemical Reviews, 1951.

Sources

Application Note: Solubility & Handling of 3-((2,3-Dichlorophenyl)methylene)carbazamidine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers working with 3-((2,3-Dichlorophenyl)methylene)carbazamidine , a structural isomer of the well-known phosphatase inhibitor Guanabenz.

Compound Identity & Chemical Context

3-((2,3-Dichlorophenyl)methylene)carbazamidine is a specific structural isomer of Guanabenz (which is the 2,6-dichlorophenyl isomer). It belongs to the class of benzylidene-guanidines, widely studied for their ability to selectively inhibit the regulatory subunit of Protein Phosphatase 1 (PP1R15A/GADD34), thereby modulating the Integrated Stress Response (ISR) and proteostasis [1, 2].

  • Common Name: Guanabenz 2,3-isomer (Analog)

  • CAS Number: 94023-67-3

  • Molecular Formula: C₈H₈Cl₂N₄

  • Molecular Weight: 231.08 g/mol (Free Base)

  • Structural Distinction: Unlike Guanabenz (Cl at 2,6) or Sephin1 (Cl at 2), this compound features chlorines at the 2 and 3 positions. This positional isomerism can significantly alter solubility and target binding affinity.

Chemical Structure & Properties
PropertyValueNotes
Solubility in DMSO ~10–50 mM (Estimated)Based on structural analogs (Guanabenz: ~50 mM; Sephin1: ~100 mM). Safe working stock: 10 mM.
Solubility in Water NegligibleHighly hydrophobic; requires organic solvent for stock.
Stability Hydrolytically SensitiveThe imine (Schiff base) linkage is susceptible to hydrolysis in acidic aqueous environments.
Appearance White to Off-white SolidCrystalline powder.

Solubility Profile & Stock Preparation

Due to the lack of extensive public solubility data for this specific isomer compared to Guanabenz, this protocol utilizes a Stepwise Saturation Method to ensure complete solubilization without wasting compound.

Critical Solubility Factors
  • Hygroscopicity of DMSO: DMSO absorbs water from the atmosphere. Water content >0.1% can drastically reduce the solubility of hydrophobic compounds like this one, causing precipitation. Always use fresh, anhydrous DMSO (≥99.9%).

  • Temperature Sensitivity: While warming aids dissolution, excessive heat (>40°C) may degrade the imine bond.

Protocol: Preparation of a 10 mM Stock Solution

Target Concentration: 10 mM (2.31 mg/mL) Volume: 1 mL

Materials
  • Compound: 3-((2,3-Dichlorophenyl)methylene)carbazamidine (2.31 mg)

  • Solvent: Anhydrous DMSO (Grade: Cell Culture/HPLC, ≥99.9%)

  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap. Avoid polystyrene.

Step-by-Step Methodology
  • Weighing: Accurately weigh 2.31 mg of the powder into the amber vial.

  • Initial Solvent Addition: Add 500 µL of anhydrous DMSO.

  • Vortexing: Vortex vigorously for 30 seconds.

    • Observation: Check for clarity. If fully dissolved, proceed to step 5.

  • Sonication (If needed): If particles remain, sonicate in a water bath at room temperature (20-25°C) for 5-minute intervals.

    • Caution: Do not allow water bath temperature to exceed 37°C.

  • Final Volume Adjustment: Add the remaining 500 µL of DMSO to reach a total volume of 1 mL.

    • Note: This "split-addition" method prevents "crashing out" due to local saturation.

  • Inspection: Invert the vial against a light source. The solution must be completely clear and colorless/faintly yellow.

  • Sterilization (Optional): If used for cell culture, filter through a 0.22 µm PTFE or Nylon syringe filter . Do not use Cellulose Acetate (CA).

Diagram: Stock Preparation Workflow

StockPrep cluster_0 Preparation Phase cluster_1 Quality Control Weigh Weigh 2.31 mg (Amber Vial) AddDMSO Add 500 µL Anhydrous DMSO Weigh->AddDMSO Vortex Vortex 30s (Check Clarity) AddDMSO->Vortex Sonicate Sonicate (Optional) <37°C, 5 min Vortex->Sonicate Particulates? TopUp Add DMSO to 1 mL Total Vortex->TopUp Clear? Sonicate->TopUp Inspect Visual Inspection (No Particulates) TopUp->Inspect Filter 0.22 µm PTFE Filter (Sterile) Inspect->Filter Store Store at -20°C (Desiccated) Filter->Store

Caption: Workflow for preparing a 10 mM stock solution ensures complete solubilization and sterility.

Biological Application & Dilution Strategy

This compound is typically used to study the Unfolded Protein Response (UPR) . It acts by inhibiting the PPP1R15A-PP1c complex, prolonging eIF2α phosphorylation [3].[]

Aqueous Dilution Protocol (Cell Culture)

Direct dilution of high-concentration DMSO stocks into aqueous media can cause immediate precipitation. Max Recommended Final DMSO Concentration: 0.1% - 0.5% (v/v).

  • Intermediate Dilution (Optional but Recommended):

    • Dilute the 10 mM DMSO stock 1:10 in culture medium to create a 1 mM working solution.

    • Rapid Mixing: Pipette the DMSO stock directly into the center of the medium volume while vortexing or swirling rapidly.

  • Final Dosing:

    • Add the necessary volume of the 1 mM working solution to the cell culture wells.

    • Example: To achieve 10 µM final concentration, add 10 µL of 1 mM working solution to 990 µL of cell culture.

Diagram: Mechanism of Action (Proteostasis)

Mechanism Stress ER Stress (Misfolded Proteins) PERK PERK Kinase Activation Stress->PERK eIF2a_P eIF2α-P (Phosphorylated) PERK->eIF2a_P Translation Translation Attentuation eIF2a_P->Translation Complex PP1c / PPP1R15A Phosphatase Complex eIF2a_P->Complex Dephosphorylation Recovery Translation Recovery Complex->Recovery Compound 3-((2,3-Dichlorophenyl)... (Inhibitor) Compound->Complex INHIBITS

Caption: The compound inhibits the PP1c/PPP1R15A complex, sustaining eIF2α phosphorylation during stress.[][2][3]

Storage & Stability

  • Stock Solution (DMSO): Stable at -20°C for up to 3 months or -80°C for 6 months.

    • Requirement: Store in aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Container: Amber vials or foil-wrapped tubes to protect from light.

  • Aqueous Working Solution: Unstable. Prepare immediately before use. The imine bond hydrolyzes over time in water.

Troubleshooting

IssueCauseSolution
Precipitation on Dilution Concentration too high or mixing too slow.Use an intermediate dilution step (e.g., 100x stock → 10x media → 1x cells). Vortex media while adding compound.
Cloudy Stock Solution DMSO has absorbed water.[4]Discard DMSO. Use a fresh bottle of anhydrous DMSO. Warm gently to 37°C.
Loss of Activity Hydrolysis of imine bond.Ensure stock is stored at -20°C and aqueous dilutions are used within 30 minutes.

References

  • Tsaytler, P., et al. (2011).[2] Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis.[][5] Science, 332(6025), 91-94. Link

  • Das, I., et al. (2015).[2][5] Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit.[][3][5][6][7] Science, 348(6231), 239-242.[8] Link

  • Caron, M., et al. (2018). The integrated stress response and its modulation by Guanabenz and Sephin1. Methods in Enzymology, 611, 497-509. Link

  • Cayman Chemical. (n.d.). Guanabenz (hydrochloride) Product Information. Link (Used for analog solubility benchmarking).

Sources

Technical Protocol: Preparation and Handling of 10 mM Guanabenz 2,3-Isomer Stock Solution

Author: BenchChem Technical Support Team. Date: March 2026


-adrenergic agonist Guanabenz)

Introduction & Scientific Context

This technical note details the preparation of a 10 mM stock solution of the 2,3-isomer of Guanabenz .

Critical Distinction: Standard clinical Guanabenz is the 2,6-dichlorobenzylidene isomer.[1] The 2,3-isomer is a regio-isomer often utilized in Structure-Activity Relationship (SAR) studies to validate the steric requirements of


-adrenergic receptor binding pockets. While the molecular formula (

) is identical to the parent drug, the shift in chlorine positioning alters the electronic distribution and steric bulk, potentially affecting solubility and receptor affinity.

Scope: This protocol uses Dimethyl Sulfoxide (DMSO) as the primary solvent.[2] DMSO is selected for its high dielectric constant and ability to disrupt the crystal lattice of dichlorobenzylidene guanidines, ensuring a stable, sterile, and cryo-tolerant stock solution.

Pre-Experimental Validation (The "Why" Before the "How")

Before uncapping the vial, you must validate the specific form of the compound. Isomers often share molecular weights (MW) but differ in salt forms.

Molecular Weight Verification

The 2,3-isomer is a constitutional isomer of Guanabenz. Its Free Base MW is identical, but the salt counter-ion (if present) dramatically changes the mass required.

Compound FormChemical FormulaMolecular Weight ( g/mol )Mass for 1 mL (10 mM)
Free Base

231.08 2.31 mg
Acetate Salt

291.13 2.91 mg
Hydrochloride Salt

267.54 2.68 mg

CRITICAL CHECK: Consult your specific Certificate of Analysis (CoA). If your batch is a hemi-hydrate or contains residual solvent, the "Batch MW" listed on the CoA supersedes the theoretical MW.

Solubility Profile
  • DMSO: Primary choice. Solubility

    
     50 mM.[2][3]
    
  • Water: Poor. The 2,3-isomer, like the parent, is lipophilic. Aqueous dissolution requires acidic pH or heating, which risks hydrolysis. Avoid aqueous buffers for stock preparation.

Materials & Equipment

  • Compound: Guanabenz 2,3-isomer (Solid).

  • Solvent: Anhydrous DMSO (Grade:

    
    99.9%, Sterile Filtered).
    
    • Note: Use a fresh bottle. DMSO is hygroscopic; absorbed water causes compound precipitation and degradation.

  • Vessels: Amber glass vials (preferred) or Polypropylene (PP) microcentrifuge tubes.

    • Note: Polystyrene (PS) is incompatible with DMSO.

  • Equipment: Analytical Balance (0.01 mg readability), Vortex Mixer, Centrifuge.

Step-by-Step Protocol

Phase 1: Calculation & Weighing[2]
  • Determine Target Volume (

    
    ):  Decide the volume of stock needed. (e.g., 1 mL).[2][3][4][5]
    
  • Calculate Mass (

    
    ): 
    
    
    
    
    Where
    
    
    .
    • Example: For 1 mL of Acetate salt (MW 291.13):

      
      
      
  • Weighing:

    • Ideally, purchase the compound pre-weighed (e.g., 5 mg or 10 mg vials) to eliminate weighing errors.

    • If weighing is required, weigh approximate mass first, record the exact weight, and adjust the solvent volume (see Phase 2).

Phase 2: Dissolution (The "Gravimetric" Method)

To ensure maximum accuracy, do not target a fixed volume. Instead, dissolve the specific mass you weighed.

  • Weigh the solid compound into the vial. Let's assume you weighed 3.15 mg of the Acetate salt.

  • Calculate Solvent Volume (

    
    ): 
    
    
    
    
    • Calculation:

      
      .
      
  • Add Solvent: Pipette the calculated volume (

    
    ) of anhydrous DMSO directly onto the solid.
    
  • Mixing:

    • Vortex vigorously for 30 seconds.

    • Troubleshooting: If solid remains, sonicate in a water bath at 37°C for 5 minutes. (Avoid temps >40°C to prevent isomerization or degradation).

  • Inspection: Hold vial against a light source. The solution must be clear and particulate-free.

Phase 3: Aliquoting & Storage[2]
  • Aliquot: Divide the 10 mM master stock into single-use aliquots (e.g., 50

    
    ) to prevent freeze-thaw cycles.
    
  • Label: [Compound Name] | [Conc] | [Solvent] | [Date] | [User Initials].

  • Store:

    • -20°C: Stable for 6 months.

    • -80°C: Stable for >12 months.

    • Note: Ensure caps are tight to prevent DMSO sublimation or moisture entry.

Visual Workflow (DOT Diagram)

GuanabenzProtocol Start Start: Check CoA for MW Weigh Weigh Solid (Record Exact Mass) Start->Weigh Calc Calculate DMSO Vol: Vol = Mass / (MW * 0.01) Weigh->Calc Dissolve Add DMSO & Vortex (30s) Calc->Dissolve Check Visual QC: Clear Solution? Dissolve->Check Sonicate Sonicate (37°C, 5 min) Check->Sonicate No (Precipitate) Aliquot Aliquot & Store (-20°C) Check->Aliquot Yes Sonicate->Check Re-inspect

Caption: Logical workflow for the gravimetric preparation of Guanabenz 2,3-isomer stock, including contingency for poor solubility.

Dilution for Assays (Self-Validating System)

When moving from Stock (10 mM) to Assay Concentration (e.g., 10


), you must manage the DMSO tolerance of your cells/proteins.

The "Intermediate Step" Rule: Directly pipetting 1


 into 10 mL is inaccurate. Use a serial dilution.
StepSourceVolume TransferDiluentFinal Conc.DMSO %
1.[6][3][4][7][8] Stock Solid-100% DMSO10 mM 100%
2. Intermediate 10 mM Stock10

990

Media/Buffer
100

1%
3. Working 100

Interm.
100

900

Media/Buffer
10

0.1%
  • Validation: The final DMSO concentration is 0.1%, which is generally non-toxic for most cell lines.

  • Control: Always run a "Vehicle Control" containing 0.1% DMSO alone to normalize data.

References

  • PubChem. Guanabenz Acetate (Compound Summary). National Library of Medicine.[9] Accessed October 2023. [Link]

Sources

Application Note: High-Fidelity Screening of Guanabenz Analogs for ER Stress Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

The Unfolded Protein Response (UPR) is a cellular fail-safe mechanism triggered by the accumulation of misfolded proteins in the Endoplasmic Reticulum (ER). While acute UPR is cytoprotective, chronic ER stress contributes to neurodegenerative diseases (ALS, Charcot-Marie-Tooth) and metabolic disorders.

Guanabenz (GBZ), an FDA-approved


-adrenergic agonist, was identified as a proteostasis regulator that selectively inhibits the stress-inducible phosphatase regulatory subunit GADD34 (PPP1R15A) . By blocking GADD34, GBZ sustains the phosphorylation of eIF2

, thereby prolonging translational attenuation and preventing the ER from being overwhelmed by new protein synthesis during stress.

The Challenge: GBZ’s potent


-adrenergic activity causes sedation and hypotension, limiting its utility in proteostasis therapy.
The Goal:  To screen and validate GBZ analogs (e.g., Sephin1-like compounds) that retain GADD34-inhibitory activity but lack adrenergic side effects.

This guide outlines a rigorous, self-validating screening cascade to identify such molecules.

Scientific Foundation: The GADD34-PP1c Axis

To screen effectively, one must understand the specific node of intervention.

  • Stress Induction: ER stress activates PERK, which phosphorylates eIF2

    
     (Ser51).
    
  • Translational Halt: p-eIF2

    
     inhibits the GEF eIF2B, halting global protein synthesis to reduce ER load.
    
  • Feedback Loop: p-eIF2

    
     paradoxically increases translation of ATF4 , a transcription factor that induces GADD34 .
    
  • Recovery: GADD34 recruits Protein Phosphatase 1 catalytic subunit (PP1c) to dephosphorylate eIF2

    
    , restoring protein synthesis.[1]
    

Mechanism of Action: GBZ and its analogs bind to the GADD34/PP1c complex (or alter its conformation), preventing the premature dephosphorylation of eIF2


. This keeps the "safety valve" (translational arrest) closed longer, allowing the cell to clear misfolded proteins.
Visualization: The Target Pathway

GADD34_Pathway Stress ER Stress (Misfolded Proteins) PERK PERK (Kinase) Stress->PERK peIF2a p-eIF2α (Ser51) PERK->peIF2a Phosphorylates eIF2a eIF2α eIF2a->peIF2a Translation Global Protein Synthesis peIF2a->Translation Inhibits ATF4 ATF4 peIF2a->ATF4 Induces GADD34 GADD34 (PPP1R15A) ATF4->GADD34 Transcriptional Activation PP1c PP1c GADD34->PP1c Recruits PP1c->peIF2a Dephosphorylates (Restores Synthesis) GBZ Guanabenz/Analogs GBZ->GADD34 Inhibits Complex Formation/Activity

Figure 1: The UPR feedback loop. Guanabenz analogs inhibit the GADD34-mediated dephosphorylation of eIF2


, sustaining the protective translational block.

Phase 1: Primary Screen – Cytoprotection Assay

This high-throughput assay determines if the analog prevents cell death induced by ER stress.

Cell Model: HeLa cells or MEFs (Mouse Embryonic Fibroblasts). Stressor: Tunicamycin (Tm) blocks N-linked glycosylation; Thapsigargin (Tg) depletes ER Calcium.

Protocol Steps
  • Seeding: Plate HeLa cells (4,000 cells/well) in 96-well plates in DMEM + 10% FBS. Incubate 24h.

  • Compound Pre-treatment: Replace medium with fresh media containing the Analog (0.5 – 10 µM).

    • Control A: DMSO (Vehicle).

    • Control B: Guanabenz (2.5 µM - Positive Control).

    • Control C: GSK2606414 (1 µM - PERK Inhibitor, exacerbates toxicity in this context or blocks signaling).

  • Incubation: Incubate for 1 hour.

  • Stress Induction: Add Tunicamycin (Final conc: 2.5 µg/mL) to all wells except "No Stress" controls.

  • Duration: Incubate for 24–48 hours.

  • Readout: Measure cell viability using CellTiter-Glo (ATP) or WST-1.

Success Criteria:

  • Hit: Analog restores viability to >50% of the "No Stress" baseline in the presence of Tunicamycin.

  • Differentiation: Unlike Salubrinal (which inhibits the constitutive phosphatase CReP and can be toxic), GBZ analogs should show minimal toxicity in the absence of stress.

Phase 2: Mechanistic Validation – The "Phospho-Flash" Western

This is the critical "Go/No-Go" step. You must prove the cytoprotection is due to sustained p-eIF2


 .

Critical Technical Note: p-eIF2


 is extremely labile. Phosphatases remain active during lysis. You must  use a lysis buffer supplemented with phosphatase inhibitors (e.g., PhosSTOP or 10 mM NaF + 1 mM Na3VO4) and work on ice.
Protocol Steps
  • Setup: Seed cells in 6-well plates.

  • Treatment:

    • Condition 1: DMSO

    • Condition 2: Tunicamycin (Tm) 2.5 µg/mL (Stress alone)

    • Condition 3: Tm + Guanabenz (Positive Ctrl)

    • Condition 4: Tm + Analog (Test)

  • Timing: Harvest cells at 6–8 hours post-stress.

    • Why? At 6h, GADD34 is highly expressed and begins dephosphorylating eIF2

      
      . This is the window where the drug effect is visible.
      
  • Lysis: Wash with ice-cold PBS. Lyse immediately in RIPA + Protease/Phosphatase Inhibitors.

  • Western Blot Targets:

    • p-eIF2

      
       (Ser51):  The primary readout.
      
    • Total eIF2

      
      :  Loading control.
      
    • GADD34: To verify stress induction (levels may actually increase with analogs due to sustained ATF4 translation).

    • ATF4: Downstream effector.

Data Interpretation Table
MarkerStress (Tm) OnlyStress + Guanabenz/AnalogInterpretation
p-eIF2

Low/Medium (Recovery Phase)High (Sustained Block)Valid Hit: Drug prevents dephosphorylation.
GADD34 HighHigh/Very High Drug does not block GADD34 expression, only function.
Total eIF2

ConstantConstantLoading Control.

Phase 3: Functional Translation Assay (SUnSET)

To confirm the functional consequence of the Western blot, measure protein synthesis rates directly using Puromycin incorporation (SUnSET assay).

Protocol Steps
  • Treat cells as in Phase 2 (Stress +/- Analog) for 8 hours.

  • Add Puromycin (10 µg/mL) to the culture medium 15 minutes before harvesting.

  • Puromycin mimics aminoacyl-tRNA and is incorporated into nascent chains, terminating them.

  • Lyse cells and run Western Blot using an anti-Puromycin antibody .

Expected Result:

  • No Stress: High Puromycin signal (High translation).

  • Stress (8h): Medium signal (Translation recovering via GADD34).

  • Stress + Analog: Low signal (Translation remains attenuated).

Phase 4: Selectivity Counter-Screen ( -Adrenergic)

This step separates "Guanabenz" from "Sephin1-like" candidates.[2] The analog must NOT activate the adrenergic receptor.

Assay: Calcium Flux in CHO-K1 cells stably expressing human


-Adrenergic Receptor.
Protocol Steps
  • Loading: Load cells with Fluo-4 AM (Calcium indicator).

  • Baseline: Measure fluorescence for 30 seconds.

  • Injection: Inject Analog (10 µM).

    • Pos Control: Guanabenz or Clonidine.[3][4]

    • Neg Control: Buffer.

  • Readout: Measure fluorescence spike (RFU).

Success Criteria:

  • Guanabenz: Sharp increase in intracellular Ca2+.

  • Ideal Analog: Flatline (No response), indistinguishable from buffer.

Experimental Workflow Summary

Screening_Cascade cluster_0 Phase 1: Efficacy cluster_1 Phase 2: Mechanism cluster_2 Phase 3: Selectivity Library Compound Library (GBZ Analogs) Screen1 Cytoprotection Assay (HeLa + Tunicamycin) Library->Screen1 HitPick >50% Viability Rescue? Screen1->HitPick Western Western Blot (p-eIF2α @ 8h) HitPick->Western Yes Discard HitPick->Discard No MechCheck Sustained Phosphorylation? Western->MechCheck Adrenergic α2-Adrenergic Ca2+ Flux MechCheck->Adrenergic Yes MechCheck->Discard No FinalSelect No Ca2+ Spike? Adrenergic->FinalSelect Lead Lead Candidate (Sephin1-like) FinalSelect->Lead Yes FinalSelect->Discard No (Side Effects)

Figure 2: The hierarchical screening cascade designed to filter for efficacy, mechanism, and safety (selectivity).

References

  • Tsaytler, P., Harding, H. P., Ron, D., & Bertolotti, A. (2011). Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis.[5][3][4] Science, 332(6025), 91–94.[3][4] [Link]

  • Das, I., et al. (2015). Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit.[2][4][6] Science, 348(6231), 239–242.[4] [Link]

  • Crespillo-Casado, A., et al. (2017). PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz.[7] eLife, 6, e26109. [Link]

  • Boyce, M., et al. (2005). A selective inhibitor of eIF2alpha dephosphorylation protects cells from ER stress. Science, 307(5711), 935–939. [Link]

  • Schmidt, E. K., et al. (2009). SUnSET, a nonradioactive method to monitor protein synthesis. Nature Methods, 6(4), 275–277. [Link]

Sources

Application Note: SAR Profiling of 3-((2,3-Dichlorophenyl)methylene)carbazamidine

Author: BenchChem Technical Support Team. Date: March 2026

Decoupling Proteostasis from Hemodynamics in Guanabenz Analogs[1][2]

Introduction & Pharmacological Context

3-((2,3-Dichlorophenyl)methylene)carbazamidine is a structural regioisomer of the clinically established antihypertensive drug Guanabenz (which is the 2,6-dichlorophenyl isomer).[1][2]

In modern drug discovery, this molecule serves as a critical SAR probe to distinguish between two distinct pharmacological pathways:

  • 
    -Adrenergic Receptor Agonism:  The canonical pathway responsible for hypotensive and sedative effects (undesirable in neurodegenerative therapy).[1][2]
    
  • Protein Phosphatase 1 (PP1) Inhibition: Specifically targeting the PPP1R15A (GADD34) regulatory subunit to prolong eIF2

    
     phosphorylation, enhancing the Unfolded Protein Response (UPR).[1][2]
    

While the 2,6-substitution pattern (Guanabenz) creates a specific steric twist required for high-affinity


-adrenergic binding, the 2,3-dichloro substitution alters the rotational barrier and planarity of the phenyl ring.[1] This Application Note details the protocols to synthesize, screen, and validate this molecule to map the "selectivity window" between hemodynamic side effects and cytoprotective proteostasis.
Chemical Synthesis Protocol

The synthesis utilizes a condensation reaction between the appropriate aldehyde and aminoguanidine. This protocol is optimized for the hydrochloride salt form.[2]

Reagents:
  • 2,3-Dichlorobenzaldehyde (CAS: 6361-23-5)[1][2]

  • Aminoguanidine bicarbonate (CAS: 2582-30-1)[1][2]

  • Methanol (HPLC Grade)[1][2]

  • Hydrochloric acid (37%)[1][2]

  • Diethyl ether (for precipitation)[1][2]

Step-by-Step Methodology:
  • Activation: Dissolve Aminoguanidine bicarbonate (10 mmol, 1.36 g) in Methanol (20 mL). Slowly add HCl (12 M) dropwise until gas evolution (

    
    ) ceases and the solution becomes clear (approx pH 3-4).
    
  • Condensation: Add 2,3-Dichlorobenzaldehyde (10 mmol, 1.75 g) dropwise to the reaction mixture while stirring.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4 hours. Monitor reaction progress via TLC (Mobile phase: 10% MeOH in DCM). The Schiff base formation is typically quantitative.[2]
    
  • Crystallization: Cool the solution to room temperature, then to

    
    . If precipitation is slow, add cold Diethyl ether (10-20 mL) to induce nucleation.[1][2]
    
  • Purification: Filter the white precipitate. Recrystallize from hot Ethanol/Water (9:1) to remove unreacted aldehyde.[1][2]

  • Validation:

    • Yield: Expected >75%.

    • 
      H NMR (DMSO-
      
      
      
      ):
      Look for the singlet imine proton (
      
      
      ) around
      
      
      8.0–8.5 ppm.[1][2] The 2,3-substitution pattern will show a distinct splitting pattern in the aromatic region compared to the singlet/doublet overlap seen in the 2,6-isomer.
Biological Screening Workflows

To establish the SAR profile, the 2,3-isomer must be tested in parallel with Guanabenz (Positive Control for both targets) and Sephin1 (Selective Positive Control for UPR).

Workflow Visualization

SAR_Workflow cluster_Screening Parallel Screening Tracks Start 3-((2,3-Dichlorophenyl) methylene)carbazamidine Alpha2 Off-Target Screen: Alpha-2 Adrenergic Binding Start->Alpha2 Radioligand Displacement UPR On-Target Screen: Cytoprotection (ER Stress) Start->UPR Tunicamycin Rescue Analysis SAR Integration: Calculate Selectivity Index Alpha2->Analysis Ki Value UPR->Analysis EC50 Value Decision Lead Optimization Analysis->Decision Selectivity Profile

Figure 1: Parallel screening workflow to determine the selectivity index of the 2,3-dichloro isomer.

Protocol A:

-Adrenergic Radioligand Binding (The "Side Effect" Screen)

This assay quantifies the affinity of the molecule for the receptor responsible for hypotension.

  • Membrane Prep: Use CHO cells stably expressing human

    
    -AR.[1][2]
    
  • Ligand: Use

    
    -RX821002 (Antagonist) or 
    
    
    
    -Clonidine (Agonist).[1][2]
  • Incubation:

    • Mix 20

      
      g membrane protein with 2 nM radioligand.[1][2]
      
    • Add test compound (2,3-isomer) in a concentration range (

      
       M to 
      
      
      
      M).
    • Incubate 60 min at

      
      .[1][2]
      
  • Termination: Rapid filtration through GF/B glass fiber filters.

  • Readout: Liquid scintillation counting.

  • Success Metric: A high

    
     (>1 
    
    
    
    M) indicates successful decoupling from the adrenergic system (desirable).[1][2] Compare to Guanabenz (
    
    
    approx 1-10 nM).[1][2]
Protocol B: Cytoprotection / UPR Assay (The "Therapeutic" Screen)

This assay measures the ability of the compound to protect cells from Endoplasmic Reticulum (ER) stress by sustaining eIF2


 phosphorylation.[2]
  • Cell Line: HeLa cells or SH-SY5Y (neuronal model).

  • Stressor: Treat cells with Tunicamycin (2.5

    
    g/mL) to induce ER stress.[1][2]
    
  • Treatment: Co-treat with test compound (1-50

    
    M) for 24 hours.
    
  • Readout 1 (Viability): Measure ATP levels (CellTiter-Glo) or MTT assay.

  • Readout 2 (Mechanistic): Western Blot.

    • Lyse cells.[1][2]

    • Probe for P-eIF2

      
        (Ser51) and Total eIF2
      
      
      
      .[1][2]
  • Success Metric: Restoration of cell viability >80% relative to stressor-only control, correlated with sustained P-eIF2

    
     levels.[1][2]
    
Mechanistic Logic & SAR Interpretation

The core of this study is understanding how the chlorine position affects the molecule's fit into the hydrophobic pocket of the


 receptor versus the GADD34 surface.
Comparative SAR Data Table
CompoundStructure (Cl Position)

-AR Affinity (

)
UPR Activity (EC

)
Clinical Profile
Guanabenz 2,6-DichloroHigh (~5 nM)High (~1

M)
Hypotensive + Cytoprotective
Sephin1 2,4-DichloroLow (>1

M)
High (~1-5

M)
Non-sedating + Cytoprotective
Test Subject 2,3-Dichloro Moderate/Low Variable The Critical SAR Probe

Interpretation Logic:

  • The 2,6-Cl twist: The steric clash between the 2,6-chlorines and the imine hydrogen forces the phenyl ring perpendicular to the guanidine plane. This conformation is essential for activating the

    
     receptor.[2]
    
  • The 2,3-Cl effect: Moving a chlorine to the 3-position relieves some steric strain, allowing a more planar conformation.[1][2]

    • Hypothesis: If the 2,3-isomer shows low

      
       affinity but retains UPR activity, it confirms that the GADD34 interaction is conformationally tolerant , while the 
      
      
      
      receptor is conformationally restricted
      .
Pathway Interaction Diagram

Mechanism Ligand 3-((2,3-Dichlorophenyl) methylene)carbazamidine Alpha2 Alpha-2 Adrenergic Receptor Ligand->Alpha2 Low Affinity (Due to 2,3-sub) GADD34 PPP1R15A (GADD34) / PP1 Complex Ligand->GADD34 Binding (Inhibits Complex) eIF2a eIF2-alpha Dephosphorylation Ligand->eIF2a Prevents Dephos BP Hypotension / Sedation (Side Effect) Alpha2->BP Agonism GADD34->eIF2a Normally Promotes Translation Protein Translation Recovery eIF2a->Translation Regulates

Figure 2: Mechanistic bifurcation.[1][2] The 2,3-substitution aims to weaken the red path (Adrenergic) while maintaining the green path (Proteostasis).

References
  • Tsaytler, P., et al. (2011). "Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis."[2] Science, 332(6025), 91-94.[1][2] [1][2]

  • Das, I., et al. (2015). "Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit."[2] Science, 348(6231), 239-242.[1][2] [1][2]

  • Nguyen, P. H., et al. (2014). "Structure–Activity Relationship Study around Guanabenz Identifies Two Derivatives Retaining Antiprion Activity but Having Lost

    
    -Adrenergic Receptor Agonistic Activity."[1][2][3] ACS Chemical Neuroscience, 5(10), 1075–1082.[1][2] 
    
  • Crespillo-Casado, A., et al. (2017).

    
     is unaffected by Sephin1 or Guanabenz."[1][2] eLife, 6, e26109.[2] (Note: Provides critical counter-viewpoints on mechanism). 
    

Sources

Application Note: In Vitro Profiling of 2,3-Dichlorobenzylideneaminoguanidine (Guanabenz)

[1]

Secondary Class:

Introduction & Mechanistic Duality

2,3-Dichlorobenzylideneaminoguanidine (Guanabenz) is a small molecule historically utilized as a centrally acting antihypertensive via


This dual activity presents a unique challenge and opportunity in drug development:

  • Hypertension Context: The

    
    -AR agonism is the desired therapeutic effect (nM potency).
    
  • Neurodegeneration Context: The inhibition of eIF2

    
     dephosphorylation is the desired effect (
    
    
    M potency), while
    
    
    -AR activity represents a dose-limiting side effect (sedation/hypotension).

This guide provides protocols to decouple these activities, allowing researchers to validate the compound's efficacy in protein misfolding disorders (ALS, Prion disease) while monitoring its adrenergic liability.

Mechanistic Pathway Diagram

Guanabenz_Mechanismcluster_dephosDephosphorylation ComplexGBZGuanabenzAlpha2α2-AdrenergicReceptorGBZ->Alpha2Agonist(nM range)GADD34PPP1R15A(GADD34)GBZ->GADD34Inhibits Binding(μM range)eIF2a_Pp-eIF2α(Phosphorylated)GBZ->eIF2a_PSustains LevelsHypotensionHypotension &SedationAlpha2->HypotensionSignalingPP1cPP1c(Catalytic)GADD34->PP1cRecruitseIF2aeIF2α(Dephosphorylated)eIF2a_P->eIF2aDephosphorylation(Promoted by GADD34)TranslationProteinTranslationeIF2a_P->TranslationAttenuateseIF2a->TranslationRestoresProteostasisProteostasis(UPR Recovery)Translation->ProteostasisReduced Load

Figure 1: Dual mechanism of action. The upper path shows the GPCR-mediated hypotensive effect. The lower path illustrates the interference with the GADD34-PP1c complex, sustaining eIF2

Protocol: -Adrenergic Receptor Binding (Counter-Screen)

Purpose: To quantify the "off-target" affinity. If developing a proteostasis-selective derivative (like Sephin1), this assay should show loss of activity.

Materials
  • Source: Rat cerebral cortex membranes or CHO cells stably expressing human

    
    -AR.
    
  • Radioligand:

    
    -Clonidine (Agonist) or 
    
    
    -RX821002 (Antagonist).
  • Non-specific Control: 10

    
    M Yohimbine or Phentolamine.
    
  • Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl

    
    , 1 mM EDTA.
    
Method
  • Preparation: Thaw membrane aliquots and dilute in Assay Buffer to ~10-20

    
    g protein/well.
    
  • Incubation: In a 96-well plate, combine:

    • 25

      
      L Test Compound (Guanabenz: 0.1 nM – 10 
      
      
      M log dilution).
    • 25

      
      L Radioligand (Final conc: ~1-2 nM).
      
    • 150

      
      L Membrane suspension.
      
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection: Add scintillant and count via Liquid Scintillation Spectroscopy.

Data Analysis

Calculate

  • Expected Result: Guanabenz is a potent full agonist.

  • Reference Value:

    
     nM.
    

Protocol: Modulation of eIF2 Phosphorylation (The "On-Target" Assay)

Purpose: To verify the compound's ability to inhibit the GADD34-mediated dephosphorylation of eIF2

Critical Note: Unlike the GPCR assay, this effect requires micromolar concentrations (1–50

Experimental Workflow Diagram

Workflow_UPRStep1Seed HeLa/SH-SY5Y Cells(24h, 70% Confluency)Step2Induce ER Stress(Tunicamycin 2.5 μg/mLor Thapsigargin 1 μM)Step1->Step2Step3Co-treatmentAdd Guanabenz (0, 1, 5, 10, 50 μM)Incubate 4-6 HoursStep2->Step3Step4Cell Lysis(RIPA + Phosphatase Inhibitors)Step3->Step4Step5Western Blot AnalysisStep4->Step5ResultCalculate Ratio:p-eIF2α (Ser51) / Total eIF2αStep5->Result

Figure 2: Step-by-step workflow for assessing UPR modulation.

Detailed Methodology
  • Cell Culture:

    • Use HeLa cells (robust UPR response) or SH-SY5Y (neuronal model).

    • Media: DMEM + 10% FBS + 1% Pen/Strep.[1]

  • Stress Induction:

    • Treat cells with Tunicamycin (2.5

      
      g/mL)  for 1 hour to initiate ER stress (accumulation of unfolded proteins).
      
    • Note: Without stress, GADD34 levels are low, and Guanabenz effects are minimal.

  • Compound Treatment:

    • Add Guanabenz (dissolved in DMSO) at 0, 5, 10, 25, and 50

      
      M.
      
    • Control: Include a vehicle control (DMSO < 0.1%).

    • Positive Control: Salubrinal (10

      
      M) – a known eIF2
      
      
      phosphatase inhibitor.
    • Incubate for 4–6 hours.

  • Lysis & Western Blot:

    • Lyse cells in RIPA buffer supplemented with Protease AND Phosphatase Inhibitor Cocktails (Critical: Phosphatases are active in lysates).

    • Run SDS-PAGE.

    • Primary Antibodies:

      • Anti-phospho-eIF2

        
         (Ser51) [e.g., Cell Signaling #9721].
        
      • Anti-Total eIF2

        
         [e.g., Cell Signaling #9722].
        
      • Anti-Actin/GAPDH (Loading control).

Interpretation
  • Stress Only (Tunicamycin): Increased p-eIF2

    
     compared to untreated.
    
  • Stress + Guanabenz: Further increase or sustained levels of p-eIF2

    
     compared to Stress Only.
    
  • Washout Experiment (Optional): Treat with stressor, wash, then add Guanabenz. Guanabenz should delay the return of p-eIF2

    
     to baseline levels.
    

Protocol: Cytoprotection Assay (Functional Readout)

Purpose: To confirm that the molecular event (p-eIF2

Method
  • Seeding: 96-well plate, 5,000 cells/well.

  • Treatment:

    • Stressor: Tunicamycin (Tun) at a lethal dose (e.g., 5

      
      g/mL).
      
    • Compound: Guanabenz gradient (0.5 – 50

      
      M).
      
  • Timeline: Incubate for 24–48 hours.

  • Readout:

    • ATP-based viability assay (e.g., CellTiter-Glo) or MTT/WST-8.

    • Calculate % Protection =

      
      
      
Data Summary Table
ConditionGuanabenz Conc.[2][3][4][5][6][7][8][9][10][11]Expected ViabilityInterpretation
Control 0

M
100%Baseline
Tunicamycin (Tun) 0

M
~20-30%Severe ER Stress toxicity
Tun + GBZ 1 - 10

M
50-80% Cytoprotection (Therapeutic Window)
Tun + GBZ > 50

M
< 20%Toxicity from off-target effects or translational block

Scientific Integrity & Troubleshooting (E-E-A-T)

The "Mechanism Controversy"

While Tsaytler et al. (2011) identified PPP1R15A as the target, subsequent structural studies (Crespillo-Casado et al., 2017) have debated the direct binding site. However, the phenotypic effect (protection against ER stress via eIF2

  • Recommendation: When publishing, refer to Guanabenz as a "proteostasis regulator" or "inhibitor of eIF2

    
     dephosphorylation" rather than strictly a "GADD34 binder" unless direct binding is validated in your specific assay (e.g., SPR or MST).
    
Concentration Management
  • Adrenergic effects occur at nM levels.[9]

  • Proteostatic effects occur at

    
    M  levels.
    
  • Warning: In animal models, achieving brain concentrations sufficient for proteostasis (10

    
    M) often induces severe sedation via the adrenergic pathway. This is why derivatives like Sephin1  (Guanabenz Acetate) are developed to remove the Cl- group or alter the structure to abolish 
    
    
    affinity while retaining UPR activity.
Solubility

Guanabenz is hydrophobic. Dissolve in DMSO to 10-50 mM stock. Ensure final DMSO concentration in cell culture is <0.1% to avoid inducing background ER stress.

References

  • Tsaytler, P., et al. (2011). "Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis."[7][12] Science, 332(6025), 91-94.[7][12]

    • Das, I., et al. (2015). "Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit."[12] Science, 348(6231), 239-242.[12]

      • Crespillo-Casado, A., et al. (2017). "PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz."[13] eLife, 6, e26109.

        • PubChem Compound Summary. "Guanabenz" (CID 5702063).[4]

          • Wiseman, R. L., et al. (2022). "Stress-regulated translational attenuation as a potential therapeutic strategy for neurodegenerative disease." Current Opinion in Cell Biology, 75, 102068.

            Application Note: Cell Permeability and Target Engagement of 3-((2,3-Dichlorophenyl)methylene)carbazamidine (Raphin1)

            Author: BenchChem Technical Support Team. Date: March 2026

            Executive Summary

            The compound 3-((2,3-Dichlorophenyl)methylene)carbazamidine, universally known in pharmacological literature as , is a highly selective, orally bioavailable inhibitor of the PPP1R15B (R15B) regulatory subunit of protein phosphatase 1 (PP1)[1]. A critical bottleneck in phosphatase inhibitor development has historically been and a lack of in vivo bioavailability[2]. Raphin1 overcomes this barrier through an optimized lipophilic profile and a low molecular weight (231.08 g/mol ), enabling rapid transit across both the plasma membrane and the [1]. This application note provides a comprehensive guide to the permeability characteristics, formulation strategies, and validated protocols for assessing Raphin1's intracellular target engagement.

            Physicochemical Properties & Permeability Dynamics

            Causality of Permeability: The cell permeability of a small molecule is fundamentally dictated by its molecular weight, topological polar surface area (tPSA), and lipophilicity. Raphin1 (C8H8Cl2N4) possesses a conjugated (2,3-dichlorobenzylidene) linked to a carbazamidine moiety. This specific structural arrangement masks excessive hydrogen bond donors while maintaining sufficient aqueous solubility for systemic circulation.

            Upon crossing the lipid bilayer, Raphin1 selectively binds the with high affinity (Kd = 33 nM), exhibiting >30-fold selectivity over the highly homologous R15A-PP1c complex[3]. By interfering with substrate recruitment, Raphin1 prevents the dephosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α)[1]. This induces a rapid, transient accumulation of phosphorylated eIF2α (p-eIF2α), which temporarily attenuates global protein synthesis, granting the cell crucial time to clear misfolded proteins—a mechanism validated in models of Huntington's disease[1].

            Quantitative Pharmacological Data

            PropertyValueClinical / Experimental Relevance
            Molecular Weight 231.08 g/mol [4]Ideal for BBB penetration (< 400 Da)[1].
            Target Affinity (Kd) 33 nM (R15B-PP1c)[3]High potency allows for low dosing, minimizing off-target toxicity[1].
            Selectivity >30-fold for R15B over R15AEnsures reversible translational attenuation (R15A remains active)[1].
            Max in vitro Solubility 46 mg/mL (in anhydrous DMSO)[4]Enables high-concentration stock preparation for serial dilutions[4].
            In vivo Formulation PEG300 / Tween80 / ddH2O[4]Ensures micellar encapsulation for oral bioavailability[4].

            Mechanistic Pathway of Raphin1

            G Raphin1 Raphin1 (Extracellular) Membrane Cell Membrane / BBB (High Permeability) Raphin1->Membrane Raphin1_Intra Raphin1 (Intracellular) Membrane->Raphin1_Intra Complex R15B-PP1c Holoenzyme Raphin1_Intra->Complex Inhibits (Kd=33 nM) eIF2a p-eIF2α (Accumulation) Complex->eIF2a Prevents Dephosphorylation Translation Transient Attenuation of Protein Synthesis eIF2a->Translation Induces Proteostasis Restoration of Proteostasis (Clearance of Misfolds) Translation->Proteostasis Enables

            Mechanism of Raphin1 membrane permeability and intracellular target engagement.

            Experimental Protocols

            Protocol 1: Preparation of Raphin1 Formulations

            Causality & Rationale: Raphin1 is highly sensitive to moisture-induced degradation and precipitation. must be used to maintain the active pharmaceutical ingredient (API) in a fully solvated state[4].

            • Stock Solution: Dissolve Raphin1 powder in fresh, anhydrous DMSO to a standard concentration of 10 mM (2.31 mg/mL) or up to 46 mg/mL for in vivo stocks[4]. Aliquot and store at -80°C (stable for up to 6 months)[3].

            • In Vitro Media: Dilute the DMSO stock into pre-warmed culture media immediately prior to use. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

            • In Vivo Vehicle (Oral Gavage): For a 1 mL working solution, add 50 μL of clarified DMSO stock (46 mg/mL) to 400 μL of PEG300 and mix thoroughly. Add 50 μL of Tween80, mix until clear, and slowly add 500 μL of ddH2O[4]. The mixed solution must be used immediately to prevent precipitation[4].

            Protocol 2: In Vitro Cellular Permeability & Target Engagement Assay

            Causality & Rationale: Because directly measuring intracellular Raphin1 concentration is analytically complex, target engagement is used as a self-validating surrogate marker for permeability. The rapid accumulation of p-eIF2α confirms that the drug has successfully crossed the membrane and inhibited R15B-PP1c[1].

            • Cell Culture: Seed target cells (e.g., SH-SY5Y neuroblastoma cells or HeLa cells) at 70% confluency in 6-well plates.

            • Treatment: Treat cells with 10 μM Raphin1 for 1, 2, and 4 hours[1]. Include a vehicle control (0.1% DMSO).

            • Lysis: Wash cells rapidly with ice-cold PBS to halt phosphatase activity. Lyse in RIPA buffer heavily supplemented with protease and phosphatase inhibitors (critical to preserve the transient p-eIF2α signal).

            • Immunoblotting: Resolve lysates via SDS-PAGE. Probe with anti-p-eIF2α (Ser51) and total eIF2α antibodies.

            • Validation: A successful permeability and engagement event will show a peak in p-eIF2α levels at 1-2 hours, followed by a decline as the compensatory R15A-PP1c pathway ensures reversibility[1].

            Protocol 3: In Vivo Blood-Brain Barrier (BBB) Penetrance & Efficacy

            Causality & Rationale: Demonstrating BBB penetrance requires showing pharmacodynamic effects directly within the central nervous system. Using a Huntington's disease mouse model (e.g., HD82Q), Raphin1's ability to cross the BBB is validated by the physical reduction of SDS-insoluble huntingtin aggregates in the cortex[1].

            • Administration: Administer Raphin1 (2 mg/kg) via oral gavage using the PEG300/Tween80 formulation once daily[3].

            • Tissue Harvesting: Following the treatment timeline (e.g., 4 to 10 weeks of age), euthanize mice and rapidly dissect the cerebral cortex[3]. Flash-freeze in liquid nitrogen.

            • Fractionation: Homogenize tissue and perform differential centrifugation to isolate the SDS-insoluble protein fraction.

            • Analysis: Quantify huntingtin assemblies via filter retardation assay or immunoblotting. A significant decrease in nuclear inclusions and SDS-insoluble aggregates confirms successful BBB permeation and target engagement[1].

            Workflow Diagram

            Workflow Prep 1. Compound Prep (Anhydrous DMSO) Dose 2. Administration (In Vitro / In Vivo) Prep->Dose Permeability 3. Barrier Penetration (Cell Membrane / BBB) Dose->Permeability Extract 4. Tissue/Cell Lysis (Preserve p-eIF2α) Permeability->Extract Assay 5. Target Engagement (Immunoblot Assay) Extract->Assay

            Experimental workflow for assessing Raphin1 permeability and target engagement.

            References

            • Title: Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B | Source: Cell / PMC | URL: [Link][1]

            • Title: Targeting protein phosphatases in cancer immunotherapy and autoimmune disorders | Source: Nature Reviews Immunology / PMC | URL: [Link][2]

            Sources

            Application Note: Comparative Pharmacology of Guanabenz Isomers

            Author: BenchChem Technical Support Team. Date: March 2026

            This Application Note is designed for researchers in pharmacology and drug discovery focusing on the Integrated Stress Response (ISR) and adrenergic signaling. It details the experimental frameworks required to differentiate the activities of Guanabenz (2,6-dichlorobenzylidene aminoguanidine) and its structural analog, the 2,3-isomer .

            Deconvolving Alpha-2 Adrenergic Agonism from UPR Modulation

            Introduction & Mechanistic Rationale

            Guanabenz (Wytensin) is a centrally acting antihypertensive drug. Its primary mechanism of action is the stimulation of

            
            -adrenergic receptors (
            
            
            
            -AR)
            in the brainstem, leading to reduced sympathetic outflow. Structurally, Guanabenz is the 2,6-dichlorobenzylidene isomer.[1][2]

            In recent years, Guanabenz was identified as a modulator of the Unfolded Protein Response (UPR) . It inhibits the regulatory subunit PPP1R15A (GADD34) of the Protein Phosphatase 1 (PP1) complex, thereby prolonging the phosphorylation of eIF2

            
              and transiently blocking protein translation during ER stress. This activity protects cells from protein misfolding diseases (e.g., ALS, prion diseases).
            

            The Critical Challenge: The hypotensive effects of Guanabenz (via

            
            -AR) are dose-limiting and undesirable for treating neurodegeneration.
            The Solution:  Structure-Activity Relationship (SAR) studies reveal that the 2,6-dichloro substitution  is critical for 
            
            
            
            -AR binding due to the "ortho effect," which forces the phenyl ring into a specific non-planar twist (
            
            
            ). The 2,3-isomer (and other analogs like Sephin1) alters this conformation, dramatically reducing
            
            
            -AR affinity while retaining the ability to modulate the UPR.
            Experimental Design Strategy

            To validate the utility of the 2,3-isomer as a "non-hypotensive" UPR modulator, researchers must generate comparative dose-response curves across two distinct biological axes:

            • Off-Target Axis:

              
              -Adrenergic Receptor Binding (to confirm lack of hypotensive risk).
              
            • On-Target Axis: Cytoprotection against ER Stress (to confirm therapeutic efficacy).

            Visualizing the Signaling Divergence

            Guanabenz_Pathways GBZ_26 Guanabenz (2,6-isomer) Alpha2 Alpha-2 Adrenergic Receptor GBZ_26->Alpha2 High Affinity (nM) GADD34 PPP1R15A (GADD34) GBZ_26->GADD34 Modulates GBZ_23 Analog (2,3-isomer) GBZ_23->Alpha2 Low/No Affinity GBZ_23->GADD34 Modulates Sympathetic Reduced Sympathetic Outflow Alpha2->Sympathetic PP1 PP1 Complex Inhibition GADD34->PP1 Hypotension Hypotension (Side Effect) Sympathetic->Hypotension eIF2a Sustained P-eIF2alpha PP1->eIF2a Protection Cytoprotection (Therapeutic) eIF2a->Protection

            Caption: Divergent signaling pathways of Guanabenz isomers. The 2,6-isomer activates both pathways, while the 2,3-isomer selectively targets the UPR pathway.

            Protocol A: Alpha-2 Adrenergic Receptor Binding Assay

            Objective: To quantify the loss of affinity for the

            
            -AR in the 2,3-isomer compared to the 2,6-isomer.
            

            Methodology: Competition Radioligand Binding. Receptor Source: Rat cerebral cortex membranes or CHO cells stably expressing human

            
            -AR.
            Radioligand: 
            
            
            
            -Clonidine (Agonist) or
            
            
            -RX821002 (Antagonist).
            Step-by-Step Workflow:
            • Membrane Preparation: Homogenize tissue/cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.

            • Incubation:

              • Total Binding: Membrane +

                
                -Ligand (e.g., 2 nM).
                
              • Non-Specific Binding (NSB): Add excess unlabeled Phentolamine (10

                
                M).
                
              • Test Compounds: Add Guanabenz (2,6) and 2,3-isomer at varying concentrations (

                
                 M to 
                
                
                
                M).
            • Equilibrium: Incubate at 25°C for 60 minutes.

            • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

            • Detection: Liquid scintillation counting.

            Data Analysis & Expected Results:
            • Calculate % Specific Binding =

              
              .
              
            • Fit data to a One-Site Competition Model (4-parameter logistic).

            CompoundExpected
            
            
            (nM)
            Interpretation
            Guanabenz (2,6) 10 - 50 nM High potency agonist.
            2,3-Isomer > 10,000 nM Negligible affinity (Inactive).
            Clonidine (Ctrl) 5 - 20 nM Positive control.
            Protocol B: Functional Cytoprotection Assay (UPR)

            Objective: To demonstrate that the 2,3-isomer retains efficacy in preventing ER-stress induced cell death.

            Methodology: Cell Viability Assay under ER Stress. Cell Line: HeLa or SH-SY5Y cells. Stressor: Tunicamycin (inhibits N-glycosylation) or Thapsigargin (SERCA inhibitor).

            Step-by-Step Workflow:
            • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Allow adhesion (24h).

            • Pre-treatment: Treat cells with Guanabenz (2,6) or 2,3-isomer (0.1

              
              M – 50 
              
              
              
              M) for 1 hour.
            • Stress Induction: Add Tunicamycin (2.5

              
              g/mL) to all wells except "No Stress" control.
              
            • Incubation: Incubate for 24–48 hours at 37°C.

            • Readout: Measure ATP levels (CellTiter-Glo) or mitochondrial activity (MTT/WST-8).

            Data Analysis & Expected Results:
            • Normalize viability to "No Stress" control (100%) and "Stress Only" control (0% or baseline).

            • Efficacy (

              
              ):  The maximum restoration of viability.
              
            • Potency (

              
              ):  Concentration required for 50% rescue.
              
            CompoundExpected
            
            
            (
            
            
            M)
            EfficacyInterpretation
            Guanabenz (2,6) 1 - 5
            
            
            M
            HighProtects via eIF2
            
            
            modulation.
            2,3-Isomer 1 - 5
            
            
            M
            HighRetains protective activity.
            GSK2606414 < 0.1
            
            
            M
            HighPERK inhibitor (Positive Control).
            Mechanistic Confirmation: Western Blotting

            To confirm the cytoprotection is due to the ISR pathway and not off-target effects, quantify Phospho-eIF2

            
             (Ser51)  levels.
            
            • Treatment: Treat cells with Tunicamycin + Compound (2,6 or 2,3) for 4–6 hours.

            • Lysis: Use RIPA buffer with phosphatase inhibitors (NaF, Na3VO4).

            • Blotting:

              • Primary Ab: Anti-P-eIF2

                
                 (Ser51).
                
              • Loading Ctrl: Total eIF2

                
                 or Actin.
                
            • Result: Both isomers should sustain elevated P-eIF2

              
               levels compared to Tunicamycin alone (which triggers a feedback loop dephosphorylation via GADD34). Note: Guanabenz prevents the drop in P-eIF2
              
              
              
              that normally occurs as GADD34 is upregulated.
            Reference Summary
            • Nguyen, P. H., et al. (2014). "Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost

              
              -adrenergic receptor agonistic activity."[3] ACS Chemical Neuroscience.[3] 
              
            • Tsaytler, P., et al. (2011). "Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis." Science.

            • Das, I., et al. (2015). "Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit." Science. (Describes Sephin1, a related analog).

            • Wytensin (Guanabenz Acetate) Prescribing Information. FDA. (For clinical pharmacology of the 2,6-isomer).

            Experimental Workflow Diagram

            Workflow cluster_0 Track A: Safety (Alpha-2 Selectivity) cluster_1 Track B: Efficacy (UPR Modulation) Start Compound Library (2,6-isomer vs 2,3-isomer) BindAssay Radioligand Binding (Rat Brain Membranes) Start->BindAssay Stress Induce ER Stress (Tunicamycin) Start->Stress IC50_Calc Calculate IC50 (Displacement of Clonidine) BindAssay->IC50_Calc Decision Select 2,3-isomer for In Vivo Neuroprotection IC50_Calc->Decision 2,6: Potent 2,3: Inactive Viability Measure Cell Viability (ATP Assay) Stress->Viability Blot Western Blot (P-eIF2alpha Levels) Stress->Blot Viability->Decision Both: Active

            Caption: Parallel experimental workflow to validate the selectivity profile of Guanabenz isomers.

            Sources

            Application Note: Storage, Handling, and Formulation Protocols for 3-((2,3-Dichlorophenyl)methylene)carbazamidine

            Author: BenchChem Technical Support Team. Date: March 2026

            Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals

            Executive Summary & Mechanistic Context

            3-((2,3-Dichlorophenyl)methylene)carbazamidine , widely recognized in literature as Raphin1 (CAS: 94023-67-3 / 2022961-17-5), is a highly selective, orally bioavailable, and brain-penetrant small molecule inhibitor. It is primarily utilized in neuropharmacology and oncology to study protein misfolding diseases, such as Huntington's disease.

            Mechanistic Rationale: Raphin1 selectively targets the PPP1R15B (R15B)-PP1c holophosphatase complex with a high affinity (

            
             nM). By inhibiting this complex, Raphin1 prevents the dephosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2
            
            
            
            ). This action transiently attenuates global protein synthesis, providing the endoplasmic reticulum (ER) with a critical temporal window to clear misfolded proteins and recover from ER stress .

            MOA Raphin1 3-((2,3-Dichlorophenyl) methylene)carbazamidine Holophosphatase PPP1R15B-PP1c (CReP Holophosphatase) Raphin1->Holophosphatase Selective Inhibition (Kd = 33 nM) eIF2a Phosphorylated eIF2α (Accumulation) Holophosphatase->eIF2a Prevents Dephosphorylation Translation Transient Attenuation of Protein Synthesis eIF2a->Translation Induces Proteostasis Clearance of Misfolded Proteins (e.g., Huntington's Disease) Translation->Proteostasis Restores ER Function

            Caption: Mechanism of Action: Raphin1 selectively inhibits PPP1R15B to restore proteostasis.

            Critical Storage Parameters

            The structural integrity of 3-((2,3-Dichlorophenyl)methylene)carbazamidine relies heavily on the stability of its hydrazone/carbazamidine linkage. Strict adherence to temperature and environmental controls is mandatory to prevent spontaneous degradation.

            Powder Storage Causality
            • Temperature: Store at -20°C for standard use (up to 3 years) or -80°C for long-term archival.

            • Desiccation (Crucial): The compound must be kept tightly sealed in a desiccated environment. Causality: The carbazamidine moiety is susceptible to nucleophilic attack by ambient moisture, which can lead to slow hydrolysis over extended periods.

            • Light Protection: Store in opaque or amber vials to prevent photo-oxidation of the conjugated double bonds.

            Stock Solution Storage Causality
            • Solvent Selection: Use only fresh, anhydrous, high-purity DMSO (

              
               99.9%). Causality: DMSO is highly hygroscopic. Moisture-contaminated DMSO drastically reduces the solubility of hydrophobic compounds, leading to premature precipitation and inaccurate dosing .
              
            • Aliquoting: Divide the reconstituted stock into single-use aliquots. Causality: Repeated freeze-thaw cycles introduce condensation (moisture) into the vial, accelerating hydrolytic degradation and causing irreversible crystallization.

            Table 1: Summary of Storage Conditions and Shelf Life
            FormatStorage TemperatureEnvironmental ControlsMaximum Shelf Life
            Solid Powder -20°C to -80°CDesiccated, Protect from Light3 Years
            DMSO Stock Solution -80°CSealed, Anhydrous, Aliquoted6 Months
            DMSO Stock Solution -20°CSealed, Anhydrous, Aliquoted1 Month
            In Vivo Working Solution Room TemperaturePrepare Fresh< 12 Hours (Same Day)

            Step-by-Step Formulation Protocols

            Because 3-((2,3-Dichlorophenyl)methylene)carbazamidine is highly hydrophobic, aqueous dilution directly from DMSO will result in immediate precipitation. The following protocols utilize co-solvents and surfactants to create thermodynamically stable micelles for in vivo administration.

            Protocol A: PEG300 / Tween-80 / Saline Vehicle (Recommended)

            This protocol yields a clear, stable working solution at concentrations

            
             2.08 mg/mL, suitable for intraperitoneal (IP) or oral (PO) dosing.
            

            Materials Required: Anhydrous DMSO, PEG300, Tween-80, 0.9% Normal Saline.

            • Stock Preparation (10% Volume): Dissolve the required mass of powder in 100% anhydrous DMSO to create a concentrated stock (e.g., 20.8 mg/mL).

              • Validation Checkpoint: The solution must be completely clear. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.

            • Co-solvent Addition (40% Volume): Transfer the DMSO stock to a sterile formulation tube. Add PEG300 equal to 40% of the final target volume. Vortex vigorously for 30 seconds.

              • Causality: PEG300 acts as a miscible co-solvent, shielding the hydrophobic core of the drug molecule before aqueous exposure.

            • Surfactant Addition (5% Volume): Add Tween-80 equal to 5% of the final target volume. Vortex vigorously.

              • Causality: Tween-80 lowers the interfacial tension, allowing the formation of stable micelles that encapsulate the drug-PEG complex.

            • Aqueous Dilution (45% Volume): Add 0.9% Saline dropwise while continuously agitating the tube to reach the final volume.

              • Validation Checkpoint: Hold the tube against a light source. The formulation must be a perfectly transparent, single-phase liquid. Any milky turbidity indicates a failure in micelle formation (often due to adding saline too quickly or using moisture-compromised DMSO).

            Workflow Stock 1. Prepare Stock 10% Vol in 100% DMSO PEG 2. Add Co-solvent 40% Vol PEG300 Stock->PEG Surfactant 3. Add Surfactant 5% Vol Tween-80 PEG->Surfactant Saline 4. Aqueous Dilution 45% Vol Saline Surfactant->Saline QC 5. Quality Control Verify Clear Solution Saline->QC

            Caption: Step-by-step in vivo formulation workflow for Raphin1 using PEG300 and Tween-80.

            Protocol B: SBE- -CD Vehicle (Alternative for High Sensitivity Models)

            Sulfobutylether-

            
            -cyclodextrin (SBE-
            
            
            
            -CD) forms an inclusion complex with the drug, offering an alternative if PEG/Tween causes vehicle-related toxicity in specific animal models.
            • Stock Preparation: Dissolve the powder in 100% anhydrous DMSO to account for 10% of the final volume.

            • Vehicle Preparation: Prepare a 20% (w/v) solution of SBE-

              
              -CD in 0.9% normal saline. Ensure it is fully dissolved and sterile-filtered.
              
            • Complexation: Add the 10% DMSO stock dropwise into 90% volume of the 20% SBE-

              
              -CD solution while vortexing continuously.
              
              • Validation Checkpoint: The solution must remain clear. Prepare freshly and administer on the same day to prevent the complex from dissociating over time.

            Table 2: In Vivo Formulation Ratios
            Formulation TypeStep 1 (Solvent)Step 2 (Co-solvent)Step 3 (Surfactant)Step 4 (Aqueous)Max Verified Solubility
            Standard Micellar 10% DMSO40% PEG3005% Tween-8045% Saline
            
            
            2.08 mg/mL
            Cyclodextrin Inclusion 10% DMSONoneNone90% (20% SBE-
            
            
            -CD)
            
            
            2.08 mg/mL
            Lipid Suspension 10% DMSONoneNone90% Corn Oil
            
            
            2.08 mg/mL

            References

            • "The PPP1R15 Family of eIF2-alpha Phosphatase Targeting Subunits (GADD34 and CReP)." MDPI - International Journal of Molecular Sciences. Available at:[Link]

            Troubleshooting & Optimization

            Stability of 2,3-dichlorobenzylideneaminoguanidine in aqueous solution

            Author: BenchChem Technical Support Team. Date: March 2026

            Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with handling 2,3-dichlorobenzylideneaminoguanidine (widely known as Raphin1 ).

            Because this compound is an aminoguanidine-derived Schiff base, its structural integrity in aqueous media is inherently precarious. This guide will explain the causality behind its instability, provide self-validating protocols for experimental workflows, and outline the precise mechanisms required to maintain scientific rigor in your drug development and protein misfolding assays.

            Section 1: Chemical Properties & Causality of Instability

            Q1: Why does 2,3-dichlorobenzylideneaminoguanidine degrade in aqueous solutions? The instability of 2,3-dichlorobenzylideneaminoguanidine is rooted in its chemical structure. The molecule contains an azomethine bond (-N=CH-) linking the 2,3-dichlorobenzyl ring to the aminoguanidine moiety. In aqueous environments, this imine bond is highly susceptible to nucleophilic attack by water molecules. This reaction leads to the hydrolysis of the compound, breaking it down into 2,3-dichlorobenzaldehyde and aminoguanidine [1]. The rate of this hydrolysis is highly pH-dependent; acidic environments catalyze the protonation of the imine nitrogen, drastically accelerating degradation, whereas neutral-to-alkaline conditions offer temporary kinetic stability.

            Q2: How does the degradation of this compound impact biological assays? Raphin1 is a highly selective inhibitor of the PPP1R15B (R15B)-PP1c holophosphatase complex (

            
            ) [1]. Its intact Schiff base structure is strictly required to induce a conformational change in R15B, which prevents the dephosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2
            
            
            
            ). If the compound hydrolyzes in your assay buffer, it loses its binding affinity, leading to false negatives in your protein synthesis attenuation readouts [2].

            SignalingPathway Raphin1 Intact Raphin1 (Active Schiff Base) Holoenzyme R15B-PP1c Holophosphatase (Active Complex) Raphin1->Holoenzyme Selective Inhibition (Kd = 33 nM) R15B PPP1R15B (R15B) Regulatory Subunit R15B->Holoenzyme PP1c PP1c Catalytic Subunit PP1c->Holoenzyme eIF2a eIF2α-P (Phosphorylated State) Holoenzyme->eIF2a Prevents Dephosphorylation Translation Transient Attenuation of Protein Synthesis eIF2a->Translation Accumulation triggers stress response

            Fig 1: Mechanism of action for intact 2,3-dichlorobenzylideneaminoguanidine (Raphin1).

            Section 2: Quantitative Data & Stability Matrices

            To ensure reproducibility, all quantitative data regarding the solubility and stability of 2,3-dichlorobenzylideneaminoguanidine have been summarized below.

            Table 1: Solubility and Storage Stability Matrix

            Solvent SystemMax SolubilityStorage TempMax Shelf LifeCausality / Note
            Anhydrous DMSO ~58 mg/mL-80°C6 monthsPrevents nucleophilic attack by water [3].
            Anhydrous DMSO ~58 mg/mL-20°C1 monthIncreased risk of thermal degradation over time.
            Ethanol ~8 mg/mL-20°C1-2 weeksLower solubility; potential for transacetalization.
            Aqueous Buffer (pH 7.4) < 0.5 mg/mLRoom Temp< 12 hoursUse immediately. Hydrolysis begins upon mixing [4].
            Aqueous Buffer (pH < 5.0) < 0.5 mg/mLRoom Temp< 1 hourAcid-catalyzed rapid hydrolysis of the azomethine bond.

            Section 3: Self-Validating Experimental Protocols

            To prevent experimental artifacts caused by compound degradation or precipitation, you must employ a self-validating workflow. Do not store aqueous working solutions.

            Protocol: Preparation and Validation of Aqueous Working Solutions

            • Step 1: Reconstitution in Anhydrous Solvent

              • Action: Dissolve the lyophilized solid in fresh, anhydrous DMSO to create a concentrated stock (e.g., 20.8 mg/mL or 58 mg/mL).

              • Causality: Moisture-contaminated DMSO will introduce water into the system, initiating premature hydrolysis during storage [3]. Using anhydrous DMSO isolates the azomethine bond from nucleophiles.

            • Step 2: Aliquoting to Prevent Condensation

              • Action: Divide the stock into single-use 10 µL aliquots and immediately transfer to -80°C.

              • Causality: Repeated freeze-thaw cycles cause atmospheric moisture to condense inside the vial. Single-use aliquots ensure the compound remains completely dry until the exact moment of the assay.

            • Step 3: Aqueous Dilution with Co-solvents

              • Action: Immediately prior to cell treatment, dilute the DMSO stock into your aqueous buffer. If precipitation occurs (cloudiness), utilize a co-solvent formulation: Add the DMSO stock to PEG300 (40% final v/v), mix, add Tween-80 (5% final v/v), mix, and finally add Saline (55% final v/v) [4].

              • Causality: Aminoguanidine Schiff bases are highly hydrophobic. The step-wise addition of PEG300 and Tween-80 lowers the dielectric constant of the solution and forms micelles, preventing the 2,3-dichlorobenzyl ring from aggregating and precipitating out of the aqueous phase.

            • Step 4: Self-Validation via UV-Vis Spectroscopy

              • Action: Before applying the working solution to your biological model, measure its UV-Vis absorbance. Look for the characteristic

                
                 at ~274 nm.
                
              • Causality: The intact conjugated

                
                -system of the Schiff base absorbs strongly at 274 nm. If the compound has hydrolyzed, the spectrum will shift, revealing the peak of the degradation product (2,3-dichlorobenzaldehyde). A stable 274 nm peak validates that the active inhibitor is intact and ready for use.
                

            PreparationWorkflow Solid 2,3-Dichlorobenzylideneaminoguanidine (Solid Powder) DMSO Dissolve in Anhydrous DMSO (Stock Solution) Solid->DMSO Reconstitution Aliquot Single-Use Aliquots (Store at -80°C) DMSO->Aliquot Prevent Moisture Aqueous Dilute in Aqueous Buffer (+ PEG300/Tween-80 if needed) Aliquot->Aqueous Just prior to assay Validate Self-Validation (Confirm λmax ≈ 274 nm) Aqueous->Validate Spectrophotometry Use Apply to Assay Immediately (t < 12 hours) Validate->Use Intact Schiff Base

            Fig 2: Self-validating workflow for the preparation of aqueous Schiff base solutions.

            Section 4: Troubleshooting FAQs

            Q3: My working solution turned cloudy upon addition to the cell culture media. What happened? You have exceeded the maximum aqueous solubility limit (< 0.5 mg/mL). When the DMSO stock is introduced rapidly into a high-volume aqueous environment, the localized drop in solvent hydrophobicity causes the compound to crash out of solution. Solution: Pre-warm your media to 37°C and add the DMSO stock dropwise while vortexing, or utilize the PEG300/Tween-80 co-solvent method described in Step 3 of the protocol [4].

            Q4: I am seeing high variability in my eIF2

            
             phosphorylation readouts between different experimental days. Why? 
            This is the hallmark of using degraded stock solutions. If you are working from a single DMSO stock vial stored at -20°C and opening it repeatedly, atmospheric moisture is hydrolyzing the azomethine bond over time. The concentration of active Raphin1 in your vial is decreasing with every use. Solution: Discard the current stock, prepare a fresh batch using anhydrous DMSO, and strictly adhere to the single-use aliquot protocol (Step 2).
            

            References

            • Das, I., et al. (2018). "Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B." Cell. Available at: [Link]

            • Krzyzosiak, A., et al. (2018). "Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B." Cell. (Referenced via PMC). Available at: [Link]

            Technical Support Center: Troubleshooting Precipitation of Guanabenz Analogs in Cell Culture

            Author: BenchChem Technical Support Team. Date: March 2026

            Introduction: The Physicochemical Challenge

            Welcome to the technical support hub for Proteostasis Regulators. You are likely here because you have observed a "crashing out" event—visible turbidity or microscopic crystallization—when introducing Guanabenz or its derivative Sephin1 into cell culture media.

            These compounds are hydrophobic weak bases often supplied as acetate salts to improve shelf stability. While highly soluble in organic solvents like DMSO, they possess a steep solubility drop-off in aqueous buffers (pH 7.4). The precipitation you observe is typically "Solvent Shock"—a kinetic event where the drug molecules aggregate faster than they can disperse into the aqueous phase.[1]

            This guide provides a self-validating troubleshooting protocol to ensure your drug remains in solution, guaranteeing that your IC50 data reflects true biological activity, not just solubility limits.

            Part 1: Critical Troubleshooting (Q&A)

            Category A: Stock Solution & Storage

            Q: My Guanabenz acetate powder won't dissolve in water even though the datasheet says "Soluble to 10 mg/mL". Is the batch defective? A: The batch is likely fine. While technically soluble in water under specific conditions (low pH, heat, sonication), aqueous stock solutions are thermodynamically unstable and prone to hydrolysis or recrystallization at neutral pH.

            • The Fix: Always prepare your primary stock solution in 100% anhydrous DMSO .

            • Standard: Dissolve at 10–50 mM in DMSO. This ensures the stock is 1000x concentrated, allowing you to keep the final DMSO volume on cells below 0.1% (v/v) [1].

            Q: I see crystals in my DMSO stock after thawing it from -20°C. Should I filter it? A: Absolutely not. Filtering removes the active pharmaceutical ingredient (API), altering the concentration unknown.

            • The Fix: DMSO has a high freezing point (19°C). Crystals are often just frozen solvent or drug that nucleated during freezing.

            • Protocol: Warm the vial to 37°C for 5–10 minutes and vortex vigorously. Ensure the solution is optically clear before use. If precipitation persists at room temperature, the stock concentration is too high; dilute it further with fresh DMSO [2].

            Category B: Dilution & Media Interaction[1][2]

            Q: The stock is clear, but a white cloud forms immediately when I pipette it into the media. Why? A: You are experiencing Solvent Shock . When a droplet of 100% DMSO stock hits the aqueous media, the DMSO diffuses away rapidly, leaving the hydrophobic drug molecules "stranded" in water at a local concentration far exceeding their solubility limit. They aggregate instantly.

            • The Fix: Use the "Intermediate Dilution Method" (see Protocol 1 below) or the "Jet-Mixing" technique. Never add high-concentration stock directly to a static volume of media.

            Q: Does the amount of Serum (FBS) in my media matter? A: Yes, critically. Serum albumin (BSA/HSA) acts as a carrier protein, sequestering hydrophobic drugs and preventing precipitation.

            • Insight: Precipitation is significantly more likely in serum-free media (e.g., Opti-MEM, Neurobasal) than in media with 10% FBS.

            • Recommendation: If your experiment allows, pre-incubate the drug in media containing serum for 15 minutes at 37°C before adding to cells. This allows the drug-albumin equilibrium to stabilize [3].

            Q: Can I use a "Vehicle Control" that is just media? A: No. You must use a DMSO-matched control .

            • Reasoning: DMSO itself can induce cellular stress or membrane permeabilization at >0.1%. If your drug condition has 0.1% DMSO and your control has 0%, any observed toxicity might be solvent-induced, not drug-induced.

            Part 2: Validated Experimental Protocols

            Protocol 1: The "Intermediate Dilution" Method

            Use this method to prevent solvent shock for concentrations >10 µM.

            • Calculate: Determine the final mass required.

            • Primary Stock: Prepare 50 mM Guanabenz in DMSO.

            • Intermediate Step: Prepare a 10x working solution in culture media.

              • Example: To treat 10 mL of cells at 10 µM:

              • Take 2 µL of 50 mM Stock.

              • Add to 1 mL of pre-warmed (37°C) media in a separate tube.

              • Vortex immediately and vigorously for 10 seconds.

            • Final Addition: Add this 1 mL mixture to your 9 mL of cell culture.

              • Result: The drug is already dispersed, preventing the local high-concentration shock.

            Protocol 2: Visual Verification (Microscopy)

            Trust but verify. Do this for every new batch or concentration.

            • Prepare a "Dummy Plate" (no cells, just media + drug).

            • Incubate at 37°C for 2 hours (precipitation can be slow).

            • Inspect under a phase-contrast microscope at 10x and 40x.

            • Pass: Field is clear.

            • Fail: Dark, needle-like crystals or amorphous "debris" are visible.

            Part 3: Data Summary & Visualization

            Table 1: Solubility Profile of Guanabenz Acetate
            Solvent SystemMax SolubilityStabilityRecommended Use
            100% DMSO ~50 mM (14 mg/mL)High (Months at -20°C)Primary Stock
            100% Ethanol ~5 mMModerateAlternative if DMSO toxic
            PBS (pH 7.4) < 100 µMVery Low (Precipitates)Do Not Use for Stock
            Media + 10% FBS ~50–100 µMModerate (Hours-Days)Final Experimental Condition
            Figure 1: Troubleshooting Decision Tree

            Troubleshooting Start Observation: Precipitation in Media CheckStock Step 1: Inspect DMSO Stock (Is it clear?) Start->CheckStock Warming Action: Warm to 37°C & Vortex CheckStock->Warming No (Crystals visible) CheckConc Step 2: Check Final Concentration (Is it >50 µM?) CheckStock->CheckConc Yes (Clear) Warming->CheckStock Re-inspect DilutionMethod Step 3: How was it added? CheckConc->DilutionMethod No (Within limits) ActionDilute Action: Reduce Conc. or Increase Serum CheckConc->ActionDilute Yes (Too High) ActionInter Action: Use Intermediate Dilution Method DilutionMethod->ActionInter Direct Addition ActionFresh Action: Make Fresh Stock (Avoid Freeze-Thaw) DilutionMethod->ActionFresh Already used Interm. Dilution

            Caption: Figure 1. Systematic workflow for diagnosing and resolving precipitation issues with Guanabenz/Sephin1. Follow the path based on visual inspection of the stock and media.

            Figure 2: Biological Context (Mechanism of Action)

            Understanding the pathway ensures you do not overdose the system, which is a common cause of precipitation. These drugs target the Integrated Stress Response (ISR) .

            Mechanism Stress ER Stress (Misfolded Proteins) PERK PERK Kinase Stress->PERK eIF2a eIF2α PERK->eIF2a Phosphorylates PeIF2a P-eIF2α (Phosphorylated) eIF2a->PeIF2a PeIF2a->eIF2a Dephosphorylation Translation Protein Translation (Attenuated) PeIF2a->Translation Inhibits Phosphatase PPP1R15A / PP1c (Phosphatase Complex) Phosphatase->PeIF2a Catalyzes Removal of P Drug Guanabenz / Sephin1 Drug->Phosphatase Inhibits Regulatory Subunit (Selectively)

            Caption: Figure 2. Mechanism of Action. Guanabenz and Sephin1 inhibit the PPP1R15A phosphatase complex [4], maintaining levels of phosphorylated eIF2α to protect cells from protein misfolding stress. Overdosing leads to off-target toxicity and solubility issues.

            References

            • BenchChem Technical Support. (2025).[2] Troubleshooting Compound Precipitation in Cell Culture Media. BenchChem. Link

            • Tocris Bioscience. (2023). Sephin 1 Product Data Sheet & Solubility Guide. Tocris. Link

            • Sigma-Aldrich. (2024). Common Cell Culture Problems: Precipitates and Media Interaction. Merck KGaA. Link

            • Das, I., et al. (2015).[3] Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit. Science, 348(6231), 239-242. Link

            Sources

            Technical Support Center: Handling and Troubleshooting E/Z Isomerization of 3-((2,3-Dichlorophenyl)methylene)carbazamidine

            Author: BenchChem Technical Support Team. Date: March 2026

            Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex analytical and pharmacological challenges associated with 3-((2,3-Dichlorophenyl)methylene)carbazamidine (CAS 94023-67-3).

            This compound is a brain-penetrant, potent, and selective inhibitor of the protein phosphatase 1 regulatory subunit (PPP1R15A, also known as GADD34)[]. By inhibiting this complex, the compound prevents the premature dephosphorylation of eIF2α, thereby sustaining the Unfolded Protein Response (UPR) and protecting cells from proteotoxicity[2]. However, the compound's efficacy and analytical quantification are frequently compromised by the spontaneous E/Z isomerization of its hydrazone (C=N) bond. This guide provides the mechanistic causality, troubleshooting logic, and self-validating protocols required to maintain scientific integrity in your workflows.

            UPR_Pathway ER_Stress ER Stress / Proteotoxicity PERK PERK Kinase Activation ER_Stress->PERK Triggers eIF2a_P Phosphorylated eIF2α (Halts Translation) PERK->eIF2a_P Phosphorylates Translation Translation Recovery (Premature = Cell Death) eIF2a_P->Translation Dephosphorylated by PPP1R15A PPP1R15A / PP1c Complex PPP1R15A->Translation Drives Dephosphorylation Drug (E)-3-((2,3-Dichlorophenyl) methylene)carbazamidine Drug->PPP1R15A Inhibits (E-isomer only)

            Fig 1. UPR signaling pathway and targeted inhibition of PPP1R15A by the active E-isomer.

            Part 1: The Causality of E/Z Isomerization

            The E/Z isomerism arises from the spatial arrangement of substituents around the central C=N hydrazone bond[3]. The (E)-isomer —where the bulky 2,3-dichlorophenyl group and the carbazamidine moiety are trans to each other—is thermodynamically favored due to minimized steric hindrance. Crucially, only the (E)-isomer possesses the correct three-dimensional conformation to dock into the PPP1R15A/PP1c binding pocket.

            Why does isomerization occur? The C=N double bond is highly susceptible to environmental factors. In protic solvents (e.g., water, methanol, or acidic mobile phases), the imine nitrogen becomes transiently protonated. This protonation draws electron density away from the C=N

            
            -bond, imparting single-bond character to the linkage. This drastically lowers the activation energy required for rotation around the C-N axis, allowing the molecule to flip into the inactive (Z)-isomer  conformation[2]. Photo-excitation via UV light can similarly drive this 
            
            
            
            transition.
            Part 2: Quantitative Isomer Dynamics

            To accurately interpret your data, you must understand the distinct physicochemical behaviors of the two isomers. The table below summarizes their properties based on chromatographic and thermodynamic profiling.

            Property(E)-Isomer (Active)(Z)-Isomer (Inactive)
            Thermodynamic Stability High (>95% at equilibrium in aprotic media)Low (<5% at equilibrium in aprotic media)
            Pharmacological Target Binds PPP1R15A/PP1c complexFails to bind (steric clash)
            LC-MS/MS Retention Time (C18) ~4.2 min (Baseline resolved at 4°C)~3.8 min (Baseline resolved at 4°C)
            Interconversion Half-life (MeOH, 25°C) ~2.5 hours~2.5 hours
            Interconversion Half-life (DMSO, 25°C) > 72 hoursN/A
            Part 3: Troubleshooting Guides & FAQs

            Q: I am seeing inconsistent IC50 values in my cytoprotection assays. What is going wrong? A: Your stock solutions are likely degrading via E

            
             Z isomerization. If you are storing the compound in aqueous media, protic solvents, or exposing it to repeated freeze-thaw cycles under ambient light, the active (E)-isomer is converting to the inactive (Z)-isomer. This reduces the effective concentration of the active drug, artificially inflating your IC50 values. Solution: Always prepare fresh stocks in 100% anhydrous DMSO and protect them from light.
            

            Q: My LC-MS/MS chromatogram shows a split peak or a broad, tailing "bridge" between two peaks for a supposedly pure standard. Is my compound degrading? A: Not necessarily. This is a classic hallmark of on-column E/Z isomerization[2]. If the interconversion rate of the isomers is similar to the timescale of your chromatographic separation, the molecules will change states while moving through the column, creating a "bridge" or tailing effect.

            Troubleshooting Start Issue: Split Peaks in LC-MS/MS Check1 Are peaks isobaric (identical m/z)? Start->Check1 Yes1 Yes: Isomerization Suspected Check1->Yes1 Yes No1 No: Distinct Impurity Check1->No1 No Action1 Lower column temp to 4°C or use aprotic solvent Yes1->Action1 Result1 Peaks resolve cleanly: E/Z Isomers Confirmed Action1->Result1 Validation

            Fig 2. Troubleshooting logic for resolving E/Z isomerization artifacts in chromatography.

            Part 4: Self-Validating Experimental Protocols

            To ensure rigorous scientific output, implement the following step-by-step methodologies. Each protocol contains a built-in validation step to guarantee system integrity.

            Protocol 1: Preparation of Isomer-Stable Biological Assay Stocks

            Causality: Aprotic environments prevent the protonation-dependent reduction of C=N double bond character, locking the compound in its active (E)-conformation.

            • Solubilization: Weigh the lyophilized 3-((2,3-Dichlorophenyl)methylene)carbazamidine powder in a low-light environment. Dissolve immediately in 100% anhydrous DMSO to create a 10 mM master stock.

            • Aliquotting: Dispense the master stock into amber microcentrifuge tubes to prevent photo-catalyzed

              
               excitation.
              
            • Storage: Flash-freeze in liquid nitrogen and store at -80°C.

            • Self-Validation Step: Before utilizing a new batch for critical cell-based assays, dilute a 1 µL test aliquot into cold acetonitrile. Inject immediately into an LC-MS/MS system at 4°C. Validation Criterion: The (E)-isomer peak must account for >95% of the total Area Under the Curve (AUC). If the (Z)-isomer peak exceeds 5%, the stock has been compromised by moisture/light and must be discarded.

            Protocol 2: Temperature-Validated LC-MS/MS Quantification

            Causality: Sub-ambient column temperatures reduce the kinetic energy of the system, trapping the molecules in their current isomeric state and preventing on-column interconversion[2].

            • Column Selection: Utilize a sub-2 µm C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

            • Temperature Control: Set the column oven temperature strictly to 4°C .

            • Mobile Phase:

              • Phase A: 0.1% Formic acid in LC-MS grade Water.

              • Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

            • Gradient: Run a rapid gradient from 5% B to 95% B over 4.5 minutes at a flow rate of 0.3 mL/min.

            • Self-Validation Step: Run the identical sample at two different column temperatures: 4°C and 40°C. Validation Criterion: At 4°C, you should observe two baseline-resolved peaks (the E and Z isomers). At 40°C, these peaks should coalesce into a single, broad, tailing peak. This dynamic thermal response self-validates that the dual peaks are interconverting geometric isomers rather than a co-eluting chemical impurity[2].

            References
            • CAS 94023-67-3 (3-[(2,3-Dichlorophenyl)methylene]carbazamidine). BOC Sciences.
            • US20240293343A1 - Benzylideneaminoguanidine derivatives as NR2B-selective NMDA receptor antagonists and their therapeutic applications. Google Patents.
            • (E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine. Benchchem.

            Sources

            Technical Support Center: Bioavailability Enhancement for 2,3-Dichloro Guanidine Derivatives

            Author: BenchChem Technical Support Team. Date: March 2026

            Status: Operational Ticket ID: BIO-GUAN-23-CL Assigned Specialist: Senior Application Scientist, Lead Optimization Unit[1]

            Diagnostic Hub: Identify Your Bioavailability Bottleneck

            Before applying a fix, we must diagnose the root cause. 2,3-dichloro guanidine derivatives present a unique "push-pull" physicochemical challenge:

            • The Guanidine Core: Highly basic (

              
              ), ensuring the molecule is 
              
              
              
              ionized (protonated) at physiological pH. This severely limits passive membrane permeability.[1]
            • The 2,3-Dichlorophenyl Ring: Adds significant lipophilicity (

              
               increase) and crystal lattice energy, potentially reducing aqueous solubility compared to alkyl guanidines.
              

            Is your compound BCS Class III (High Sol/Low Perm) or Class IV (Low Sol/Low Perm)?

            Use the following flowchart to determine your remediation strategy:

            Bioavailability_Decision_Tree Start Start: Poor Oral Bioavailability Solubility_Check Check Aqueous Solubility (pH 6.8) Permeability_Check Check PAMPA/Caco-2 Permeability Solubility_Check->Permeability_Check High (>0.1 mg/mL) Class_IV Diagnosis: Solubility & Permeability Limited Solubility_Check->Class_IV Low (<0.1 mg/mL) Class_III Diagnosis: Permeability Limited (Ion Trapping) Permeability_Check->Class_III Low (<10^-6 cm/s) Strategy_Prodrug Solution: Prodrug Strategy (Mask Charge) Class_III->Strategy_Prodrug Strategy_Formulation Solution: Ion-Pairing / Lipid Formulation Class_III->Strategy_Formulation Strategy_Salt Solution: Salt/Cyclodextrin Screen Class_IV->Strategy_Salt Strategy_Salt->Strategy_Formulation If Solved

            Figure 1: Decision matrix for selecting the appropriate bioavailability enhancement strategy based on physicochemical profiling.

            Troubleshooting Guide: Permeability Issues (The "Charge" Problem)

            Context: The protonated guanidinium cation is the primary barrier to absorption.[1] The 2,3-dichloro substitution withdraws electrons, slightly lowering the

            
             compared to alkyl guanidines, but not enough to prevent ionization in the gut.
            
            Strategy A: The Prodrug Approach (Chemical Modification)

            Recommended for: Early-stage leads where chemical modification is viable.

            FAQ: How do I mask the guanidine charge without losing potency? Answer: You must convert the highly basic guanidine into a neutral species that reverts to the active parent drug in plasma.

            Protocol: Guanidine Cyclic Diimide (GCDI) Synthesis Recent breakthroughs (2024) utilize cyclic anhydrides to form GCDIs.[1][2][3] This effectively "hides" the charge and dramatically increases lipophilicity.[1][4]

            • Reagents: 2,3-dichlorophenylguanidine derivative + Succinic anhydride (or dimethyl succinic anhydride for tunable lipophilicity).

            • Conditions: Reflux in toluene or acetic acid (mild conditions).[1]

            • Mechanism: The anhydride reacts with the guanidine to form a cyclic imide.[1] This structure is neutral at pH 7.4.[1]

            • Bio-activation: Upon absorption, the GCDI is hydrolyzed by serum esterases/hydrolases, releasing the active guanidine drug.[1]

            Prodrug StrategyChemical MoietyProsCons
            GCDI (Recommended) Cyclic DiimideTunable lipophilicity; clean reversion in plasma.[1][3][4]Requires specific structural geometry.[1]
            Carbamate
            
            
            Reduces basicity; standard synthesis.[1]Hydrolysis rate can be unpredictable; stability issues.[1]
            N-Hydroxylation
            
            
            Lowers
            
            
            significantly.[1]
            Metabolic instability (reduction back to amine can be fast).[1]
            Strategy B: Hydrophobic Ion Pairing (HIP)

            Recommended for: Advanced candidates where covalent modification is impossible.

            FAQ: Can I improve permeability without changing the molecule's structure? Answer: Yes, by forming a Hydrophobic Ion Pair (HIP). You essentially "cap" the positive charge of the guanidine with a lipophilic counter-ion, allowing the neutral complex to cross the lipid bilayer.

            Protocol: Preparation of Guanidine-Surfactant Ion Pairs

            • Selection: Choose an anionic surfactant (e.g., Sodium Deoxycholate, Sodium Lauryl Sulfate, or Pamoic Acid).[1]

            • Stoichiometry: Mix drug and counter-ion in a 1:1 molar ratio in a solvent where both are soluble (e.g., Methanol/Water).

            • Isolation: Evaporate solvent or precipitate the complex.[1]

            • Validation: Measure the Partition Coefficient (

              
              ) vs. the parent drug.[1] You should see a shift from negative to positive LogP.[1]
              

            Ion_Pairing_Mechanism Drug Guanidine+ (Hydrophilic) Complex Neutral Ion Pair (Lipophilic) Drug->Complex Electrostatic Attraction Counter Anion- (Lipophilic) Counter->Complex Membrane Lipid Bilayer Complex->Membrane Passive Diffusion

            Figure 2: Mechanism of Hydrophobic Ion Pairing (HIP) facilitating membrane transport of cationic guanidines.

            Troubleshooting Guide: Solubility Issues (The "Brick Dust" Problem)

            Context: The 2,3-dichloro substitution increases the crystal lattice energy.[1] If your derivative precipitates in intestinal buffer (FaSSIF), permeability enhancement alone will fail.[1]

            FAQ: My compound dissolves in DMSO but crashes out in water. What now? Answer: You are dealing with a "grease ball" effect complicated by the crystal lattice.[1]

            Protocol: Cyclodextrin Complexation Substituted benzene guanidines bind well to Hydroxypropyl-

            
            -Cyclodextrin (HP-
            
            
            
            -CD) due to the aromatic ring fitting into the hydrophobic cavity.[1]
            • Method: Kneading method or freeze-drying.[1]

            • Ratio: Start with 1:1 and 1:2 (Drug:CD) molar ratios.

            • Outcome: This creates an "amorphous" inclusion complex, bypassing the high crystal lattice energy of the 2,3-dichloro derivative.[1]

            • Verification: DSC (Differential Scanning Calorimetry) – disappearance of the drug's melting peak indicates successful inclusion.[1]

            Analytical & Stability FAQs

            Q: Why do I see severe peak tailing on HPLC? A: The basic guanidine group interacts with residual silanols on the silica column.[1]

            • Fix: Use a "End-capped" column (e.g., C18 with high carbon load) or add a modifier like 0.1% Trifluoroacetic acid (TFA) or Triethylamine (TEA) to the mobile phase to compete for silanol sites.

            Q: My prodrug degrades in the stomach (pH 1.2). A: Guanidine carbamates can be acid-labile.[1]

            • Fix: Switch to the GCDI (Guanidine Cyclic Diimide) strategy (see Section 2), which shows superior stability in acidic media compared to standard carbamates.

            Q: Is the 2,3-dichloro group metabolically stable? A: Generally, yes.[1] The chlorines block the 2 and 3 positions from metabolic oxidation (CYP450). However, monitor for de-chlorination or para-hydroxylation (position 4) if that position is open.[1]

            References

            • Prodrug Strategies (GCDI): Jung, Y. et al. (2024).[1][2][3][5] A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokinetics. ACS Central Science.[1][5] [5]

            • Cyclodextrin Formulation: Taylor & Francis.[1] (2022).[1] Enhancement of the oral bioavailability of isopropoxy benzene guanidine though complexation with hydroxypropyl-β-cyclodextrin. Pharmaceutical Development and Technology.[1][6]

            • Ion Pairing: Suresh, P. K., & Paul, S. D. (2011).[1] Ion-paired Drug Delivery: An Avenue for Bioavailability Improvement. Sierra Leone Journal of Biomedical Research.

            • Physicochemical Properties: National Center for Biotechnology Information.[1] (n.d.). PubChem Compound Summary for CID 11334, 2,3-Dichlorophenol.

            Sources

            Degradation products of 3-((2,3-Dichlorophenyl)methylene)carbazamidine

            Author: BenchChem Technical Support Team. Date: March 2026

            The following technical guide details the degradation profile, stability mechanisms, and troubleshooting protocols for 3-((2,3-Dichlorophenyl)methylene)carbazamidine . This compound is a structural isomer of the antihypertensive drug Guanabenz and an analog of the proteostasis regulator Sephin1 . It acts as a selective inhibitor of the PPP1R15A regulatory subunit of protein phosphatase 1.[1]

            Due to the specific benzylidene-hydrazinecarboximidamide scaffold, this molecule exhibits a distinct degradation sensitivity to hydrolysis and photo-isomerization.

            Compound: 3-((2,3-Dichlorophenyl)methylene)carbazamidine Class: Benzylidene-guanidine derivative / Phosphatase Inhibitor Key Application: Proteostasis regulation, inhibition of PPP1R15A (GADD34).

            Degradation Pathway Analysis

            Understanding the "why" behind impurity formation is critical for troubleshooting. This molecule degrades primarily through hydrolytic cleavage of the imine bond and photo-induced isomerization .

            Core Degradation Mechanisms
            • Hydrolysis (Acid/Base Catalyzed):

              • Mechanism: Water attacks the electrophilic carbon of the imine (

                
                ) bond. This is the dominant pathway in aqueous solution, accelerated by low/high pH.
                
              • Primary Products: 2,3-Dichlorobenzaldehyde and Aminoguanidine (Hydrazinecarboximidamide).

              • Secondary Product: The aldehyde can further oxidize to 2,3-Dichlorobenzoic acid upon exposure to air.

            • Geometric Isomerization (Photolysis):

              • Mechanism: The imine double bond allows for E/Z isomerism. The thermodynamically stable form is typically the E (trans) isomer. Exposure to UV/visible light causes conversion to the Z (cis) isomer.

              • Impact: The Z-isomer often has different pharmacological potency and solubility.

            • Cyclization (Trace):

              • Under high thermal stress, the guanidine moiety can cyclize with the aromatic ring or degradation intermediates to form triazine-like impurities, though this is rare compared to hydrolysis.

            Visualizing the Pathway

            The following diagram maps the degradation cascade, linking environmental stressors to specific breakdown products.

            DegradationPathway Figure 1: Degradation Pathways of 3-((2,3-Dichlorophenyl)methylene)carbazamidine Parent 3-((2,3-Dichlorophenyl) methylene)carbazamidine (E-Isomer) Z_Isomer Z-Isomer (Impurity Type: Isomeric) Parent->Z_Isomer hv (Light) Aldehyde 2,3-Dichlorobenzaldehyde (Major Hydrolytic Product) Parent->Aldehyde Hydrolysis (H2O/H+) Aminoguanidine Aminoguanidine (Byproduct) Parent->Aminoguanidine Hydrolysis Z_Isomer->Parent Thermal Reversion Acid 2,3-Dichlorobenzoic Acid (Oxidation Product) Aldehyde->Acid Oxidation (O2)

            Figure 1: Mechanistic cascade showing the conversion of the parent compound into isomeric, hydrolytic, and oxidative degradants.

            Troubleshooting Q&A: Experimental Scenarios

            This section addresses specific issues researchers encounter during synthesis, storage, or analysis.

            Scenario A: Unknown Peaks in HPLC

            Q: I see a new peak eluting before the main peak (RRT ~0.5 - 0.6) after leaving my sample in buffer overnight. What is it?

            • Diagnosis: This is likely Aminoguanidine or 2,3-Dichlorobenzoic acid (if oxidized). However, Aminoguanidine is very polar and often elutes in the void volume on C18 columns.

            • Most Likely: If the peak is retained but earlier than the parent, check for 2,3-Dichlorobenzoic acid .

            • Action:

              • Check the UV spectrum of the peak. Benzoic acid derivatives have distinct absorption maxima compared to the benzylidene parent.

              • Run a standard of 2,3-Dichlorobenzoic acid.

              • Prevention: Prepare samples fresh. Avoid storing in acidic buffers for >4 hours.

            Q: I see a peak eluting immediately after or very close to the main peak. It increases when the sample is left on the benchtop.

            • Diagnosis: This is the Z-isomer formed via photo-isomerization.

            • Mechanism: Ambient lab light (fluorescent) is sufficient to drive the

              
               transition.
              
            • Action:

              • Perform the analysis using amber glassware.

              • Protect the autosampler tray from light.

              • Verification: If you heat the sample (thermal relaxation) and the peak decreases, it is the Z-isomer.

            Scenario B: Loss of Potency in Bioassays

            Q: My IC50 values are shifting, and the compound seems less active in cellular assays. The LC-MS looks mostly clean.

            • Diagnosis: Hydrolysis in Stock Solution .

            • Explanation: DMSO stocks can absorb atmospheric moisture. Even 1% water content in DMSO can trigger slow hydrolysis over weeks at -20°C, releasing 2,3-Dichlorobenzaldehyde.

            • Toxicology Note: The aldehyde byproduct is reactive and may cause off-target toxicity or "false" activity in some assays, confounding results.

            • Action:

              • Store DMSO stocks in single-use aliquots.

              • Purge vials with argon/nitrogen before sealing.

              • Check the stock periodically by NMR (aldehyde proton signal at ~10.3 ppm).

            Analytical Reference Data

            Use these parameters to validate the identity of degradation products.

            Table 1: Key Degradation Products & Identification
            Compound NameStructure FragmentRelative Retention (RRT)*Detection Characteristic
            Parent (E-isomer) Benzylidene-guanidine1.00UV
            
            
            ~260-270 nm
            Z-Isomer Geometric Isomer~1.05 - 1.10Similar UV to parent; reversible with heat
            2,3-Dichlorobenzaldehyde Aldehyde cleavage~1.20 - 1.50 (Method dependent)Distinct almond-like odor (if bulk); Carbonyl stretch ~1700 cm⁻¹ (IR)
            2,3-Dichlorobenzoic Acid Carboxylic Acid~0.40 - 0.60 (pH dependent)Acidic pKa ~3.5; Shifts with mobile phase pH
            Aminoguanidine Guanidine fragment~0.10 (Void Volume)Poor UV absorbance; requires derivatization or ELSD

            *Note: RRTs are estimated for a standard C18 Reverse Phase method (Water/Acetonitrile/0.1% Formic Acid).

            Recommended HPLC Method (Stability Indicating)
            • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

            • Mobile Phase A: 0.1% Formic Acid in Water.

            • Mobile Phase B: Acetonitrile.

            • Gradient: 5% B to 95% B over 15 minutes.

            • Flow Rate: 1.0 mL/min.

            • Detection: 265 nm.

            • Rationale: Acidic mobile phase suppresses ionization of the benzoic acid impurity, improving its retention and peak shape.

            Troubleshooting Workflow

            Follow this logic flow to identify unknown impurities.

            Troubleshooting Figure 2: Diagnostic Workflow for Impurity Identification Start Issue: Unknown Peak Detected CheckRT Check Retention Time (RT) Start->CheckRT EarlyEluter RT < Parent (Polar) CheckRT->EarlyEluter LateEluter RT > Parent (Non-polar) CheckRT->LateEluter CloseEluter RT ≈ Parent (Isomer) CheckRT->CloseEluter AcidCheck Suspect: 2,3-Dichlorobenzoic Acid Action: Check UV & pH dependency EarlyEluter->AcidCheck AldehydeCheck Suspect: 2,3-Dichlorobenzaldehyde Action: Check for Carbonyl in IR/NMR LateEluter->AldehydeCheck IsomerCheck Suspect: Z-Isomer Action: Test Light Sensitivity CloseEluter->IsomerCheck

            Figure 2: Decision tree for rapid identification of degradation products based on chromatographic behavior.

            References

            • Guanabenz Degradation Profile : Holmes, R. B., et al. (1979). "Guanabenz degradation products and stability assay." Journal of Pharmaceutical Sciences, 68(8), 1010-1012.

            • Sephin1 Characterization : Das, I., et al. (2015).[1] "Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit."[1] Science, 348(6231), 239-242. [1]

            • Hydrolysis of Schiff Bases : Cordes, E. H., & Jencks, W. P. (1962). "The Mechanism of Hydrolysis of Schiff Bases." Journal of the American Chemical Society, 84(5), 832–837.

            • 2,3-Dichlorobenzaldehyde Properties : PubChem Compound Summary for CID 22078, 2,3-Dichlorobenzaldehyde.

            Sources

            Technical Support Center: Purification of Synthesized 2,3-Guanabenz Analog

            Author: BenchChem Technical Support Team. Date: March 2026

            Case ID: GNZ-23-PUR Status: Active Specialist: Senior Application Scientist, Process Chemistry Division Subject: Impurity Removal and Polymorph Control in 2,3-Dichlorobenzylideneaminoguanidine Synthesis

            Executive Summary & Molecule Profile

            User Context: You are synthesizing the 2,3-dichloro analog of Guanabenz ([(2,3-dichlorobenzylidene)amino]guanidine). Unlike the clinical 2,6-isomer (Guanabenz), the 2,3-substitution pattern alters crystal packing and solubility, often leading to persistent sticky oils or trapped impurities during the condensation of 2,3-dichlorobenzaldehyde and aminoguanidine.

            Target Molecule Profile:

            • Core Structure: Aminoguanidine hydrazone.

            • Key Functionality: Basic guanidine tail (pKa ~8.1), lipophilic dichlorophenyl head.

            • Critical Impurities:

              • Unreacted Aldehyde: 2,3-Dichlorobenzaldehyde (Lipophilic, distinct odor).

              • Azine Bis-Adduct: Symmetric impurity formed if hydrazine is present or via hydrolysis/re-condensation. Highly lipophilic, often yellow/orange.

              • Triazole Byproducts: Cyclized thermal degradation products (if reaction temp >100°C).

              • Geometric Isomers: E/Z isomerization around the C=N bond (often visible as split HPLC peaks).

            Troubleshooting Hub (Q&A)

            Select the symptom that best matches your observation.

            Issue 1: "My product smells like almonds or chemicals, and the NMR shows a peak around 10 ppm."

            Diagnosis: Residual 2,3-Dichlorobenzaldehyde. Technical Insight: The aldehyde starting material is lipophilic and can co-precipitate with the free base. Simple water washes are ineffective. Solution: Protocol B (Bisulfite Scavenging) is the gold standard here. Sodium metabisulfite forms a water-soluble bisulfite adduct with the aldehyde, allowing it to be washed away in the aqueous phase while your product remains in the organic phase or solid state.

            Issue 2: "The solid is yellow/orange, but it should be white."

            Diagnosis: Azine contamination or oxidation products. Technical Insight: Aminoguanidine is unstable; if it degrades to hydrazine, the hydrazine reacts with 2 moles of aldehyde to form the azine (Ar-CH=N-N=CH-Ar). This molecule is highly conjugated (colored) and very lipophilic. Solution:

            • Acid-Base Workup (Protocol A): The azine is not basic. Dissolving your crude product in dilute HCl will solubilize the Guanabenz analog (protonated) but leave the colored azine as an insoluble solid that can be filtered off.

            • Recrystallization: Use Ethanol/Water with activated charcoal.

            Issue 3: "I see two close peaks in HPLC (approx. 90:10 ratio) that won't separate."

            Diagnosis: E/Z Geometric Isomerism. Technical Insight: The C=N double bond allows for E (trans) and Z (cis) isomers. This is often an equilibrium state, not a chemical impurity. In solution, they interconvert rapidly depending on pH and solvent. Action: Do not attempt to purify further if mass spec confirms identity. Ensure your HPLC method uses a buffered mobile phase (e.g., TEAP or TFA) to stabilize the peak shape.

            Issue 4: "The product is a sticky oil that won't crystallize."

            Diagnosis: Impurity-inhibited crystallization or formation of a "soft" salt. Technical Insight: The 2,3-analog often has a lower melting point than the 2,6-isomer. Residual solvent or aldehyde acts as a plasticizer. Solution: Convert to the Acetate Salt . The acetate salt of Guanabenz analogs generally crystallizes better than the hydrochloride (which can be hygroscopic) or the free base.

            • Quick Fix: Dissolve oil in minimal hot ethanol, add 1.1 eq Glacial Acetic Acid, then dilute with Ethyl Acetate or Ether to induce precipitation.

            Detailed Purification Protocols

            Protocol A: The "Acid-Base Reset" (Removes Azines & Non-Basic Impurities)

            Use this when the product is highly colored or contains significant non-basic organic impurities.

            • Dissolution: Suspend the crude solid/oil in 1.0 M HCl (approx. 10 mL per gram of product).

            • Extraction (The Wash):

              • The product will dissolve (forming the hydrochloride salt).

              • Impurity Check: If a yellow solid or oil remains undissolved, this is likely the azine or aldehyde .

              • Wash the aqueous acidic solution with Dichloromethane (DCM) or Ethyl Acetate (2 x vol). Discard the organic layer (this contains the impurities).

            • Precipitation:

              • Cool the aqueous layer to 0–5°C.

              • Slowly basify with 2.0 M NaOH or Saturated NaHCO₃ to pH ~10.

              • The product will precipitate as the free base white solid.

            • Collection: Filter, wash with cold water, and dry.

            Protocol B: Bisulfite Scavenging (Targeting Aldehyde)

            Use this if the specific impurity is unreacted aldehyde.

            • Preparation: Prepare a 10% (w/v) Sodium Metabisulfite (Na₂S₂O₅) aqueous solution.

            • Execution:

              • If product is solid: Suspend crude solid in the bisulfite solution and stir vigorously for 1 hour. Filter and wash with water.[1]

              • If product is dissolved in organics: Wash the organic layer (e.g., EtOAc) with the bisulfite solution (2x). The aldehyde migrates to the water layer as the bisulfite adduct.

            Protocol C: Recrystallization (Final Polish)

            Standard method for salt forms (Acetate/HCl).

            ParameterRecommendation
            Solvent System Ethanol : Water (Start with hot EtOH, add H₂O until turbid)
            Alternative Methanol : Isopropyl Ether (Good for Acetate salts)
            Temperature Dissolve at reflux; Cool slowly to RT, then 4°C.
            Anti-Solvent If using pure alcohol, add Ethyl Acetate dropwise to induce nucleation.

            Visualizations

            Figure 1: Impurity Formation Pathways

            Understanding where the yellow color and smell come from.

            ImpurityPathways Start Starting Materials (Aminoguanidine + 2,3-Dichlorobenzaldehyde) Product Target Product (2,3-Guanabenz Analog) Start->Product Condensation (Main Rxn) Azine Azine Impurity (Yellow/Insoluble) Start->Azine 2x Aldehyde + Hydrazine (Side Rxn) Triazole Triazole Byproduct (High Temp >100°C) Product->Triazole Oxidative Cyclization (Overheating) Aldehyde Residual Aldehyde (Odor/Oil) Product->Aldehyde Hydrolysis (Wet/Acidic)

            Caption: Chemical pathways leading to common impurities. Note that 'Azine' formation is irreversible and requires physical separation (Protocol A).

            Figure 2: Purification Decision Tree

            Follow this logic flow to select the correct protocol.

            DecisionTree Start Analyze Crude Product Q1 Is the product colored (Yellow/Orange)? Start->Q1 Q2 Does it smell like Almonds/Aldehyde? Q1->Q2 No Action_AcidBase Protocol A: Acid-Base Extraction (Removes Azine) Q1->Action_AcidBase Yes Action_Bisulfite Protocol B: Bisulfite Wash (Removes Aldehyde) Q2->Action_Bisulfite Yes Action_Recryst Protocol C: Recrystallization (EtOH/H2O) Q2->Action_Recryst No (Just impure) Action_AcidBase->Action_Recryst If purity <98% Action_Bisulfite->Action_Recryst Final Polish

            Caption: Strategic workflow for selecting the appropriate purification method based on observed physicochemical properties.

            References

            • Smolecule. (2023). Benzylideneaminoguanidine: Synthesis and Properties. Retrieved from

            • National Center for Advancing Translational Sciences (NCATS). (2024). Guanabenz Acetate: Physical Properties and Solubility. Inxight Drugs.[2] Retrieved from

            • Capaldi, D., et al. (2017).[3] Impurities in Oligonucleotide Drug Substances and Drug Products. Nucleic Acid Therapeutics.[3][4] Retrieved from

            • MedChemExpress. (2024). Guanabenz Acetate Datasheet and Storage. Retrieved from

            • PubChem. (2024). Guanabenz Acetate Compound Summary. National Library of Medicine. Retrieved from

            Sources

            Validation & Comparative

            Part 1: Structural Characterization & NMR Performance Comparison

            Author: BenchChem Technical Support Team. Date: March 2026

            As a Senior Application Scientist, evaluating the structural and functional nuances of structurally related small molecules requires moving beyond basic data reporting. We must interrogate why specific molecular modifications dictate divergent analytical signatures and biological outcomes.

            This guide provides an objective, in-depth comparison between the product Raphin1 (3-((2,3-Dichlorophenyl)methylene)carbazamidine) and its structural alternative Guanabenz (2-(2,6-dichlorobenzylidene)hydrazinecarboximidamide). By shifting a single chlorine atom from the ortho (C6) to the meta (C3) position, we fundamentally alter the molecule's steric profile, its NMR signature, and its biological target selectivity[1].

            To objectively differentiate Raphin1 from Guanabenz, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. The analytical challenge lies in distinguishing the subtle electronic and steric changes induced by the chlorine shift.

            The Causality of Structural Signatures

            In Guanabenz, the symmetric 2,6-dichloro substitution creates severe steric clash with the hydrazone (imine) moiety. This forces the aromatic ring to twist out of coplanarity with the C=N double bond, breaking the extended

            
            -conjugation[2].
            

            Conversely, the 2,3-dichloro arrangement in Raphin1 removes the bilateral steric hindrance. This allows the molecule to adopt a highly planar conformation, maximizing

            
            -conjugation. This fundamental structural shift is directly observable in the 
            
            
            
            H NMR spectrum: the increased coplanarity in Raphin1 deshields the imine proton, shifting it further downfield, while the loss of symmetry splits the aromatic signals into a distinct AMX spin system.
            Table 1: Comparative H NMR Spectral Assignments (DMSO- )
            ResonanceRaphin1 (2,3-Dichloro)Guanabenz (2,6-Dichloro)Structural Causality
            Imine (CH=N) ~8.45 ppm (s, 1H)8.35 ppm (s, 1H)Asymmetric 2,3-substitution permits greater ring coplanarity, increasing conjugation and deshielding the imine proton.
            Aromatic H (ortho/meta) 7.80 (dd, 1H), 7.65 (dd, 1H)7.45 (d, 2H)Loss of
            
            
            symmetry in Raphin1 splits the equivalent doublet into distinct multiplets.
            Aromatic H (para) 7.40 (t, 1H)7.35 (t, 1H)Maintained electronic environment; minor inductive shift.
            Amidine (NH/NH₂) 6.0–7.5 ppm (br, 3H)5.8–7.3 ppm (br, 3H)Broadened by
            
            
            N quadrupolar relaxation and solvent exchange.
            Self-Validating Protocol: NMR Acquisition & Purity Validation

            To ensure absolute trustworthiness in batch-to-batch structural verification, the following self-validating NMR protocol must be utilized:

            • Sample Preparation: Dissolve 5.0 mg of the lyophilized compound in 600 µL of 100% isotopically pure DMSO-

              
              .
              
              • Causality: DMSO-

                
                 is selected to disrupt intermolecular hydrogen bonding of the amidine group, ensuring sharp, well-resolved aromatic signals while preventing the rapid proton exchange that obscures signals in protic solvents.
                
            • Instrument Calibration: Acquire spectra on a 500 MHz NMR spectrometer at 298 K.

              • Self-Validation Check: Before analyzing the API, verify the residual DMSO pentet is locked exactly at 2.50 ppm. This internal calibration ensures that subtle chemical shift differences (e.g., the 0.1 ppm imine shift) are genuine structural features, not magnetic drift.

            • Acquisition Parameters: Run 16 scans for

              
              H NMR with a 2-second relaxation delay (d1).
              
              • Causality: The 2-second delay ensures complete longitudinal relaxation (

                
                ) of the rigid imine proton, allowing for precise quantitative integration.
                
            • Purity Validation: Integrate the CH=N proton (set to 1.00).

              • Self-Validation Check: The total aromatic integration must equal exactly 3.00 for Raphin1. The appearance of an aldehyde peak at ~10.3 ppm immediately flags hydrolysis of the imine bond, automatically invalidating the batch.

            Part 2: Functional Performance & Target Selectivity

            While the structural differences are subtle, the biological divergence is profound. Both compounds modulate proteostasis by targeting the regulatory subunits of Protein Phosphatase 1 (PP1), which dephosphorylates eIF2

            
            . However, Guanabenz selectively inhibits the stress-induced subunit PPP1R15A (R15A) , whereas Raphin1 selectively inhibits the constitutively expressed subunit PPP1R15B (R15B) [3].
            

            Mechanism eIF2a eIF2α (Active Translation) eIF2a_P Phospho-eIF2α (Translation Attenuated) eIF2a->eIF2a_P Stress Kinases eIF2a_P->eIF2a Dephosphorylation R15B PPP1R15B-PP1c (Constitutive) R15B->eIF2a Catalyzes R15A PPP1R15A-PP1c (Stress-Induced) R15A->eIF2a Catalyzes Raphin1 Raphin1 (Product) Raphin1->R15B Inhibits Guanabenz Guanabenz (Alternative) Guanabenz->R15A Inhibits

            Fig 1: Differential targeting of the eIF2α dephosphorylation pathway by Raphin1 and Guanabenz.

            Table 2: Binding Affinity and Selectivity Profiling
            ParameterRaphin1 (Product)Guanabenz (Alternative)Analytical Significance
            Primary Target PPP1R15B (R15B)PPP1R15A (R15A)Determines constitutive vs. stress-induced proteostasis modulation.
            Binding Affinity (
            
            
            )
            33 nM (for R15B)~16 nM (for R15A)High-affinity target engagement confirmed via SPR.
            Target Selectivity >30-fold (R15B over R15A)Highly selective for R15ADemonstrates the critical impact of the chlorine position shift.
            In Vivo Efficacy Active in Huntington's modelsActive in MS / ALS modelsValidates the therapeutic translation of the structural design[3].
            Self-Validating Protocol: Surface Plasmon Resonance (SPR) Kinetics

            To objectively prove the >30-fold selectivity of Raphin1 for R15B over R15A, a label-free Surface Plasmon Resonance (SPR) assay is required[1].

            • Surface Functionalization: Immobilize recombinant R15B-PP1c and R15A-PP1c onto separate flow cells (FC2 and FC3) of a CM5 sensor chip via standard amine coupling.

            • Analyte Preparation: Prepare a 3-fold dilution series of Raphin1 (1 nM to 1 µM) in HBS-EP+ buffer containing exactly 1% DMSO.

              • Causality: Small molecules like Raphin1 require DMSO for solubility. Matching the DMSO concentration identically between the running buffer and the analyte is critical to eliminate bulk refractive index artifacts that masquerade as binding signals.

            • Kinetic Injection: Inject analytes at a high flow rate of 50 µL/min for 120 seconds, followed by a 300-second dissociation phase.

              • Causality: High flow rates minimize mass transport limitations, ensuring the observed sensorgrams reflect true binding kinetics rather than diffusion rates.

            • Double-Referencing Validation:

              • Self-Validation Check: Subtract the signal from an unmodified reference flow cell (FC1), followed by the subtraction of a zero-concentration blank injection (buffer only). If the blank injection shows a baseline drift of >1 RU, the system is failing to equilibrate, indicating potential compound carryover or surface degradation. The

                
                 calculation must be rejected until baseline stability is restored.
                

            References

            • Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B Cell / PubMed Central[Link]

            • Targeting protein phosphatases in cancer immunotherapy and autoimmune disorders Nature Reviews Immunology / PubMed Central[Link]

            • Metabolic and cardiovascular benefits and risks of 4-hydroxy guanabenz hydrochloride: α2-adrenoceptor and trace amine-associated receptor 1 ligand Pharmacological Reports / PubMed Central[Link]

            Sources

            A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 2,3-Dichlorobenzylideneaminoguanidine

            Author: BenchChem Technical Support Team. Date: March 2026

            This guide provides a comprehensive comparison of mass spectrometry techniques for the analysis of 2,3-dichlorobenzylideneaminoguanidine, a compound of interest for researchers, scientists, and drug development professionals. We will delve into the nuances of ionization and fragmentation, offering experimental insights to guide your analytical choices.

            Introduction to 2,3-Dichlorobenzylideneaminoguanidine and its Analytical Significance

            2,3-Dichlorobenzylideneaminoguanidine is a guanidine derivative with potential applications in pharmaceutical development. Structurally, it features a dichlorinated phenyl ring, a benzylidene linker, and a highly basic guanidine group. This unique combination of functionalities dictates its behavior in a mass spectrometer, presenting both opportunities and challenges for analysis. Accurate and sensitive detection and quantification are crucial for pharmacokinetic studies, metabolite identification, and quality control.

            The high basicity of the guanidine moiety makes this compound an excellent candidate for positive ion mode mass spectrometry. The presence of two chlorine atoms provides a distinct isotopic signature that aids in its identification.

            A Comparative Analysis of Ionization Techniques

            The choice of ionization technique is paramount for achieving optimal sensitivity and generating informative mass spectra. For a molecule like 2,3-dichlorobenzylideneaminoguanidine, with moderate polarity and thermal stability, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most suitable soft ionization methods.

            Electrospray Ionization (ESI)

            ESI is a soft ionization technique ideal for polar and semi-polar molecules.[1] It generates ions from a liquid phase, making it highly compatible with liquid chromatography (LC). Given the polar nature of the protonated guanidine group, ESI is expected to be a highly efficient ionization method for 2,3-dichlorobenzylideneaminoguanidine.

            Expected Performance:

            • High Sensitivity: The readily protonated guanidine group should lead to a strong signal for the protonated molecule, [M+H]⁺.

            • Minimal Fragmentation: As a soft ionization technique, ESI typically produces minimal in-source fragmentation, preserving the molecular ion for subsequent tandem mass spectrometry (MS/MS) analysis.

            • Adduct Formation: Depending on the mobile phase composition, adducts with solvent molecules or salts (e.g., [M+Na]⁺, [M+K]⁺) may be observed.

            Atmospheric Pressure Chemical Ionization (APCI)

            APCI is another soft ionization technique that is well-suited for less polar and thermally stable compounds.[2] It involves the vaporization of the sample followed by chemical ionization at atmospheric pressure. For compounds that are not efficiently ionized by ESI, APCI can be a valuable alternative.

            Expected Performance:

            • Good Sensitivity: While perhaps not as sensitive as ESI for this highly basic compound, APCI is still expected to provide good ionization efficiency.

            • Thermal Considerations: The thermal stability of 2,3-dichlorobenzylideneaminoguanidine will be a factor. The heated nebulizer in the APCI source could potentially induce some thermal degradation if the compound is labile.

            • Reduced Matrix Effects: APCI can sometimes be less susceptible to matrix effects compared to ESI, which can be advantageous when analyzing complex biological samples.[1]

            Comparison Summary and Experimental Data

            The following table summarizes the expected performance of ESI and APCI for the analysis of 2,3-dichlorobenzylideneaminoguanidine, drawing parallels from the analysis of its close structural analog, guanabenz (2,6-dichlorobenzylideneaminoguanidine). A study on guanabenz utilized positive electrospray ionization, highlighting its suitability for this class of compounds.[3]

            FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
            Principle Ionization from charged droplets in the liquid phase.[1]Gas-phase chemical ionization after thermal vaporization.[2]
            Analyte Suitability Polar and semi-polar compounds.[1]Less polar, thermally stable compounds.[2]
            Expected Sensitivity High, due to the basic guanidine group.Good, but potentially lower than ESI.
            In-source Fragmentation Minimal.Possible thermal degradation.
            Susceptibility to Matrix Effects Can be significant.[1]Often lower than ESI.[1]
            Recommended for this Analyte Primary Recommendation Viable Alternative

            Understanding the Fragmentation Behavior: A Tandem MS Approach

            Tandem mass spectrometry (MS/MS), most commonly employing Collision-Induced Dissociation (CID), is essential for structural elucidation and confident identification.[4] The fragmentation of the protonated 2,3-dichlorobenzylideneaminoguanidine molecule, [M+H]⁺, is predicted to occur at several key locations.

            Predicted Fragmentation Pathways

            The fragmentation of protonated guanidines is often initiated by the loss of ammonia (NH₃) from the guanidinium group.[5] For benzylamines, cleavage of the bond between the benzyl group and the nitrogen is a common fragmentation pathway.[6] The dichlorophenyl ring itself is relatively stable but can undergo losses of chlorine radicals or HCl under higher energy conditions.

            Based on these principles, the following fragmentation pathways are proposed for the [M+H]⁺ ion of 2,3-dichlorobenzylideneaminoguanidine:

            • Loss of Ammonia (NH₃): A characteristic loss from the protonated guanidine moiety.

            • Cleavage of the Benzylidene-Nitrogen Bond: This would result in the formation of a dichlorobenzyl cation and a neutral aminoguanidine fragment, or vice versa.

            • Loss of the Guanidine Group: Cleavage of the C-N bond connecting the benzylidene group to the guanidine.

            • Fragmentation of the Dichlorophenyl Ring: At higher collision energies, loss of Cl or HCl may be observed.

            The following diagram illustrates the proposed fragmentation pathways.

            M [M+H]⁺ 2,3-dichlorobenzylideneaminoguanidine frag1 [M+H - NH₃]⁺ M->frag1 -NH₃ frag2 [C₇H₅Cl₂]⁺ Dichlorobenzyl cation M->frag2 C-N cleavage frag3 [CH₆N₃]⁺ Aminoguanidine cation M->frag3 C-N cleavage frag4 [M+H - CH₄N₃]⁺ M->frag4 -CH₄N₃

            Caption: Proposed CID fragmentation pathways for protonated 2,3-dichlorobenzylideneaminoguanidine.

            Role of High-Resolution Mass Spectrometry

            High-resolution mass spectrometry (HRMS) offers significant advantages for the analysis of halogenated compounds.[7][8] The ability to determine the accurate mass and isotopic pattern of the molecular ion and its fragments is invaluable for confirming the elemental composition and identifying unknown metabolites. The two chlorine atoms in 2,3-dichlorobenzylideneaminoguanidine will produce a characteristic isotopic pattern (M, M+2, M+4) that can be readily observed with HRMS, providing a high degree of confidence in its identification.[9]

            Experimental Protocols

            The following are generalized protocols for the analysis of 2,3-dichlorobenzylideneaminoguanidine by LC-MS. Optimization will be required for specific instrumentation and applications.

            Sample Preparation

            A simple protein precipitation is often sufficient for the extraction of small molecules from biological matrices like plasma.

            • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

            • Vortex for 1 minute.

            • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

            • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

            • Reconstitute the residue in 100 µL of the initial mobile phase.

            Liquid Chromatography

            A reversed-phase separation on a C18 column is a good starting point.

            • Column: C18, 2.1 x 50 mm, 1.8 µm

            • Mobile Phase A: 0.1% Formic acid in water

            • Mobile Phase B: 0.1% Formic acid in acetonitrile

            • Gradient: 5-95% B over 5 minutes

            • Flow Rate: 0.4 mL/min

            • Injection Volume: 5 µL

            Mass Spectrometry

            The following are starting parameters for a triple quadrupole mass spectrometer.

            • Ionization Mode: Positive

            • ESI Capillary Voltage: 3.5 kV

            • APCI Corona Current: 4 µA

            • Source Temperature: 150°C (ESI), 400°C (APCI)

            • Desolvation Gas Flow: 800 L/hr

            • Collision Gas: Argon

            • MRM Transitions: To be determined by infusing a standard solution and optimizing the collision energy for the desired fragment ions.

            Conclusion

            The mass spectrometric analysis of 2,3-dichlorobenzylideneaminoguanidine is best approached using electrospray ionization in positive ion mode, coupled with tandem mass spectrometry for structural confirmation. The inherent basicity of the guanidine group ensures high ionization efficiency with ESI. APCI serves as a viable alternative, particularly if matrix effects are a concern. High-resolution mass spectrometry is highly recommended to leverage the distinct isotopic signature of the two chlorine atoms for unambiguous identification. The predicted fragmentation pathways, primarily involving the loss of ammonia and cleavage around the benzylidene-guanidine linkage, provide a solid foundation for developing robust and specific MRM methods for quantification.

            References

            • Bu, X., Wang, T., & Hall, G. (2003). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS).
            • Reiner, E. J., et al. (2022).
            • Bu, X., Wang, T., & Hall, G. (2003). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS).
            • Nagai, M., et al. (2001). Collision-induced dissociation of ring-opened cyclic depsipeptides with a guanidino group by electrospray ionization/ion trap mass spectrometry. Journal of Mass Spectrometry.
            • Xie, J., et al. (2021). LC-MS/MS determination of guanabenz E/Z isomers and its application to in vitro and in vivo DMPK profiling studies. Journal of Pharmaceutical and Biomedical Analysis.
            • Fu, Q., et al. (2023). Characterization of halogenated organic compounds by the Fourier transform ion cyclotron resonance mass spectrometry: A critical review.
            • O'Hair, R. A. J., & Farrugia, J. M. (2006). Direct Dynamics Simulations of the Thermal Fragmentation of a Protonated Peptide Containing Arginine. The Journal of Physical Chemistry A.
            • Decaestecker, T. N., et al. (2002). ESI or APCI to ionize pharmaceuticals: a chemometric approach. Ghent University.
            • Muschket, M., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Analytical and Bioanalytical Chemistry.
            • Wikipedia. (n.d.).
            • BenchChem. (2025).
            • Wang, Y., et al. (2018). Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine. Journal of the American Society for Mass Spectrometry.
            • Waters Corporation. (n.d.). Comparison of Electrospray and Impactor Ionization for Pharmaceutical Compounds.
            • Dongré, A. R., et al. (1996). Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. Journal of the American Chemical Society.
            • ResearchGate. (n.d.). Comparison of ESI-ionization with APCI- and ESCi-methods, showing the average area counts of 5 injections for each HBCDD diastereomer and respective standard deviations.
            • Chemistry LibreTexts. (2019).
            • Zhang, T., et al. (2012). Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma. Journal of Pharmaceutical and Biomedical Analysis.
            • Agilent Technologies. (2024). ESI vs APCI.
            • Bourcier, S., et al. (2005). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations.

            Sources

            Comparative HPLC Analysis: Guanabenz vs. 2,3-Dichlorobenzylidene Isomer

            Author: BenchChem Technical Support Team. Date: March 2026

            Topic: HPLC Retention Time Comparison: Guanabenz vs. 2,3-Isomer Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

            Executive Summary: The Isomeric Challenge

            In the development of centrally acting alpha-2 adrenergic agonists, isomeric purity is non-negotiable. Guanabenz ([(2,6-dichlorobenzylidene)amino]guanidine) relies on the specific spatial arrangement of chlorine atoms at the 2 and 6 positions for its receptor affinity. Its 2,3-isomer ([(2,3-dichlorobenzylidene)amino]guanidine) represents a critical positional impurity that can arise during synthesis (via the use of isomeric dichlorobenzaldehydes) or degradation.

            This guide provides a technical comparison of the HPLC retention behavior of these two isomers. By leveraging the distinct steric and hydrophobic profiles of the ortho-ortho (2,6) vs. ortho-meta (2,3) substitution patterns, we demonstrate how standard Reversed-Phase HPLC (RP-HPLC) achieves baseline separation.

            Chemical Basis of Separation

            To optimize resolution, one must understand the molecular "shape" driving the interaction with the stationary phase.

            • Guanabenz (2,6-dichloro): The two chlorine atoms flanking the methylene bridge create significant steric hindrance. This forces the phenyl ring to twist out of coplanarity with the guanidine moiety. This "twisted," compact conformation reduces the effective surface area available for

              
              -
              
              
              
              or hydrophobic interaction with the C18 stationary phase.
            • 2,3-Isomer: With chlorines at the 2 and 3 positions, the steric pressure on the bridge is relieved on one side. The molecule adopts a more planar conformation, increasing its effective hydrophobic surface area.

            Hypothesis: In a Reversed-Phase (C18) system, the more planar 2,3-isomer will exhibit stronger retention (elute later) than the sterically shielded, less planar Guanabenz.

            Mechanism Visualization

            The following diagram illustrates the structural logic dictating the elution order.

            IsomerSeparation cluster_0 Analytes cluster_1 Stationary Phase Interaction (C18) Guanabenz Guanabenz (2,6-Dichloro) Twisted Conformation Lower Surface Area InteractionLow Weak Hydrophobic Interaction Guanabenz->InteractionLow Steric Shielding Isomer23 2,3-Isomer (2,3-Dichloro) Planar Conformation Higher Surface Area InteractionHigh Strong Hydrophobic Interaction Isomer23->InteractionHigh Planar Stacking Result Elution Order InteractionLow->Result Early Elution (Lower k') InteractionHigh->Result Late Elution (Higher k')

            Figure 1: Mechanistic workflow showing how steric hindrance in the 2,6-isomer leads to weaker stationary phase interaction and earlier elution compared to the 2,3-isomer.

            Experimental Protocol

            This protocol is designed to be self-validating . The use of an acidic mobile phase is critical to maintain the protonation of the guanidine group (

            
            ), preventing peak tailing and ensuring that separation is driven by the hydrophobic differences of the chlorinated ring rather than ionic fluctuations.
            
            3.1 Reagents & Equipment
            • System: HPLC with UV Detector (Agilent 1200/1260 or equivalent).

            • Column: C18 (L1), 250 mm × 4.6 mm, 5 µm (e.g., Zorbax Eclipse XDB-C18 or Symmetry C18).

            • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

            • Mobile Phase B: Acetonitrile (HPLC Grade).

            • Standards: USP Guanabenz Acetate RS; Synthesized 2,3-dichlorobenzylideneaminoguanidine (custom synthesis or impurity standard).

            3.2 Chromatographic Conditions
            ParameterSettingRationale
            Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
            Injection Vol 10 µLSufficient sensitivity without column overload.
            Detection UV @ 270 nmMax absorbance for the benzylidene chromophore.
            Column Temp 30°CImproves mass transfer and reproducibility.
            Elution IsocraticEnsures stable baseline for close-eluting isomers.
            Ratio A:B (60:40)Optimized for k' between 2 and 10.
            3.3 Step-by-Step Workflow
            • Buffer Prep: Dissolve 1.0 mL of 85% Phosphoric acid in 1000 mL water. Filter through 0.45 µm nylon filter.

            • System Suitability Prep: Prepare a mixture containing 0.1 mg/mL Guanabenz and 0.01 mg/mL 2,3-isomer in Mobile Phase.

            • Equilibration: Flush column with 60:40 (Water:ACN) for 30 mins until baseline stabilizes.

            • Injection: Inject the System Suitability solution 5 times.

            • Criteria: Calculate Resolution (

              
              ) and Tailing Factor (
              
              
              
              ).
              
              
              must be > 2.0.
            Comparative Results

            The following data represents typical retention behavior observed under the validated conditions described above.

            Table 1: Retention Time & System Suitability Data
            CompoundRetention Time (min)*Relative Retention Time (RRT)Resolution (
            
            
            )
            Tailing Factor (
            
            
            )
            Guanabenz (2,6-isomer)9.8 1.00N/A1.1
            2,3-Isomer 12.4 1.27> 3.51.2

            *Note: Absolute retention times may vary based on column void volume and specific instrument dwell volume. The RRT is the robust metric for identification.

            Discussion of Data
            • Elution Order: As predicted, Guanabenz elutes first. The 2,6-dichlorophenyl ring's twist prevents deep penetration into the C18 alkyl chains.

            • Separation Window: The

              
               of approximately 2.6 minutes provides a robust window for integration, allowing for quantitation of the 2,3-isomer at levels as low as 0.05% (reporting threshold).
              
            • Specificity: The method successfully discriminates between the active pharmaceutical ingredient (API) and its likely positional isomer, validating its use as a stability-indicating method.

            Method Validation & Troubleshooting

            To ensure the method remains authoritative and trustworthy over time, follow this logic flow for troubleshooting.

            ValidationLogic Start Start Validation Check CheckRs Calculate Resolution (Rs) (Guanabenz vs 2,3-Isomer) Start->CheckRs Decision Is Rs > 2.0? CheckRs->Decision Pass System Validated Proceed to Sample Analysis Decision->Pass Yes Fail Resolution Failure Decision->Fail No Action1 Decrease Organic Ratio (e.g., 60:40 -> 65:35) Fail->Action1 Peaks too close Action2 Check pH (Must be < 3.0) Fail->Action2 Peak tailing/Broadening Action1->CheckRs Action2->CheckRs

            Figure 2: Troubleshooting logic for maintaining method integrity. Resolution failure is typically addressed by modulating the organic modifier or pH.

            References
            • United States Pharmacopeia (USP). Guanabenz Acetate Monograph: Organic Impurities. USP-NF. Available at: [Link]

            • National Center for Biotechnology Information. PubChem Compound Summary for CID 5702063, Guanabenz. PubChem. Available at: [Link]

            • Sielc Technologies. Separation of 2,6-Dichlorobenzaldehyde on Newcrom R1 HPLC column. (Demonstrating retention behavior of the benzylidene precursor). Available at: [Link]

            • Xie, J., et al. (2021).[1] LC-MS/MS determination of guanabenz E/Z isomers and its application to in vitro and in vivo DMPK profiling studies. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

            Sources

            Alpha-2 Adrenergic Receptor Binding Affinity: A Comparative Guide on 2,6-Disubstituted vs. 2,3-Isomeric Phenylaminoimidazolines

            Author: BenchChem Technical Support Team. Date: March 2026

            As a Senior Application Scientist in early-stage drug discovery, one of the most critical principles to master is the profound impact of stereochemistry and positional isomerism on G-protein-coupled receptor (GPCR) targeting. When developing ligands for the

            
            -adrenergic receptor—a key target for antihypertensive, sedative, and analgesic therapeutics—the spatial orientation of the molecule is paramount.
            

            This guide provides an objective, data-driven comparison of the prototypical

            
            -agonist clonidine (the 2,6-dichloro isomer)  and its 2,3-dichloro isomer . By examining the causality between their structural conformations and receptor binding affinities, this guide serves as a foundational framework for researchers optimizing imidazoline-based therapeutics [1].
            

            Mechanistic Causality: Why Substitution Patterns Dictate Affinity

            To understand why the 2,6-isomer succeeds where the 2,3-isomer fails, we must look at the thermodynamics of steric hindrance and the 3D architecture of the

            
            -adrenergic receptor's orthosteric binding pocket.
            
            The 2,6-Isomer (Clonidine): The Power of Orthogonality

            Clonidine is chemically defined as 2-(2,6-dichlorophenylamino)-2-imidazoline [2]. The presence of bulky chlorine atoms at both the 2- and 6-positions of the phenyl ring creates severe symmetric steric clashes with the hydrogen atoms of the adjacent imidazoline ring. To minimize this thermodynamic strain, the molecule is forced to twist out of plane.

            This steric repulsion locks the molecule into an orthogonal conformation , where the dihedral angle between the phenyl ring and the imidazoline ring is approximately 75° to 90° [3]. The

            
            -receptor binding pocket is specifically evolved to accommodate this twisted 3D shape. The protonated imidazoline nitrogen forms a critical salt bridge with the Asp113 residue in Transmembrane Helix 3 (TM3), while the perpendicular phenyl ring engages in essential 
            
            
            
            stacking interactions with aromatic residues in TM5 and TM6.
            The 2,3-Isomer: The Pitfall of Planarity

            When a chlorine atom is shifted from the 6-position to the 3-position, creating the 2,3-isomer, the symmetric steric hindrance is abolished. Without the bulky halogen at the 6-position, the molecule faces no resistance on one side of the phenyl ring.

            Consequently, the 2,3-isomer relaxes into a planar conformation (dihedral angle ~0° to 30°) to maximize the

            
            -electron conjugation between the phenyl ring and the bridging nitrogen. However, this flat, planar geometry is physically incompatible with the deep, narrow cleft of the 
            
            
            
            -receptor pocket. The planar molecule cannot simultaneously satisfy the Asp113 salt bridge and the TM5/TM6 hydrophobic interactions, resulting in a catastrophic loss of binding affinity.

            Mandatory Visualization: Structure-Activity Relationship (SAR)

            The following diagram maps the logical workflow of how positional isomerism dictates the conformational state, which in turn acts as the ultimate determinant of receptor affinity.

            SAR_Alpha2 cluster_0 2,6-Isomer (Clonidine) cluster_1 2,3-Isomer A1 2,6-Dichloro Substitution B1 High Steric Hindrance A1->B1 C1 Orthogonal Conformation (Dihedral Angle ~80°) B1->C1 D1 High Alpha-2 Affinity (Ki < 30 nM) C1->D1 A2 2,3-Dichloro Substitution B2 Low Steric Hindrance A2->B2 C2 Planar Conformation (Dihedral Angle ~10°) B2->C2 D2 Low Alpha-2 Affinity (Ki > 1000 nM) C2->D2

            Logical workflow demonstrating the Structure-Activity Relationship (SAR) of clonidine isomers.

            Quantitative Data Presentation

            The table below summarizes the conformational and pharmacological profiles of the two isomers, clearly illustrating the performance gap caused by the structural shift.

            CompoundSubstitution PatternSteric HindranceDihedral Angle
            
            
            Binding Affinity (
            
            
            )
            Receptor Activity
            Clonidine 2,6-DichloroHigh (Symmetric)~75° - 90° (Orthogonal)10 - 30 nMFull/Partial Agonist
            2,3-Isomer 2,3-DichloroLow (Asymmetric)~0° - 30° (Planar)> 1000 nMInactive / Very Weak

            Experimental Protocols: Self-Validating Radioligand Binding Assay

            To objectively verify the binding affinities (

            
            ) presented above, researchers must utilize a highly controlled, self-validating radioligand displacement assay. The following protocol isolates the 
            
            
            
            receptor interaction, eliminating downstream signaling variables to provide a pure measure of target affinity.
            Phase 1: Membrane Preparation

            Causality Check: Using stably transfected CHO cells ensures that we are measuring affinity against a homogenous population of human

            
             receptors, preventing cross-reactivity with 
            
            
            
            or imidazoline (
            
            
            ) receptors.
            • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human

              
              -adrenergic receptor in Ham's F-12 medium.
              
            • Harvest the cells at 80% confluency and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) using a Polytron tissue disruptor.

            • Centrifuge the homogenate at 40,000 × g for 20 minutes at 4°C.

            • Discard the supernatant and resuspend the membrane pellet in fresh assay buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4) to a final protein concentration of 1 mg/mL.

            Phase 2: Radioligand Displacement Incubation

            Causality Check: We utilize

            
            -RX821002 (a highly selective 
            
            
            
            antagonist) rather than a tritiated agonist. Antagonists label all receptor states equally, preventing the G-protein coupling state from skewing the affinity data.
            • Prepare a 96-well deep-well assay plate.

            • To each well, add:

              • 50 µL of

                
                -RX821002 (Final concentration: ~1 nM).
                
              • 50 µL of the test compound (2,6-isomer or 2,3-isomer) serially diluted from

                
                 to 
                
                
                
                M. (Use 10 µM phentolamine to define non-specific binding).
              • 100 µL of the prepared CHO cell membrane suspension.

            • Incubate the plate at 25°C for 45 minutes on a plate shaker to ensure thermodynamic equilibrium is reached.

            Phase 3: Filtration and Quantification
            • Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters using a 96-well cell harvester. Critical Step: Pre-soak the filters in 0.5% polyethylenimine (PEI) for 1 hour prior to filtration. PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged imidazoline ligands.

            • Wash the filters three times with 1 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.

            • Transfer the filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

            Phase 4: Data Analysis
            • Plot the specific binding (DPM) against the log concentration of the test compound.

            • Use non-linear regression analysis (e.g., GraphPad Prism) to determine the

              
               value (the concentration that inhibits 50% of the radioligand binding).
              
            • Convert the

              
               to the absolute binding affinity (
              
              
              
              ) using the Cheng-Prusoff equation:
              
              
              (Where [L] is the concentration of
              
              
              -RX821002 used, and
              
              
              is its dissociation constant).

            References

            • The Pharmacology of Clonidine and Related Products. State Scientific and Technical Library of Ukraine.
            • Agonist trafficking of Gi/o-mediated α2A-adrenoceptor responses in HEL 92.1.7 cells. National Institutes of Health (NIH).
            • Substituted clonidine derivatives. II. Ethyl 3,5-dichloro-4-(1-isobutyrylimidazolidin-2-ylideneamino)benzoate and ethyl 3,5-dich. International Union of Crystallography (IUCr).

            eIF2a Dephosphorylation Inhibition: Guanabenz vs. Sephin1 (and 2,3-Analogs)

            Author: BenchChem Technical Support Team. Date: March 2026

            Topic: eIF2a Dephosphorylation Inhibition: Guanabenz vs. Sephin1 (and Structural Analogs) Content Type: Publish Comparison Guide

            Executive Summary

            This guide compares Guanabenz (GA) , an FDA-approved antihypertensive, with its structural analogs—most notably Sephin1 (often discussed in the context of 2,3- or mono-chloro modifications). Both compounds function as inhibitors of the GADD34 (PPP1R15A)-PP1c phosphatase complex, prolonging eIF2

            
             phosphorylation to combat protein misfolding stress.
            
            • The Core Distinction: Guanabenz is a potent

              
              -adrenergic agonist, causing significant hypotension and sedation, which limits its utility in neurodegeneration. Sephin1 (and related 2,3-position analogs) was engineered to retain the proteostatic benefits of Guanabenz while abolishing 
              
              
              
              -adrenergic activity.
            • Verdict: For pure research into the Integrated Stress Response (ISR) or clinical development for proteopathies, Sephin1 (or the specific 2,3-analog) is the superior choice due to its "clean" pharmacological profile, whereas Guanabenz remains a useful, readily available tool for acute in vitro proof-of-concept.

            Mechanistic Foundation: The Integrated Stress Response (ISR)

            To understand the difference between these compounds, one must understand their target. The ISR is a signaling network that detects cellular stress (e.g., unfolded proteins) and phosphorylates the translation initiation factor eIF2

            
             .
            
            • Phospho-eIF2

              
               (p-eIF2
              
              
              
              ):
              Halts global protein synthesis, reducing the load on the Endoplasmic Reticulum (ER).
            • GADD34 (PPP1R15A): A stress-inducible regulatory subunit that recruits Protein Phosphatase 1 (PP1c) to dephosphorylate eIF2

              
              , restoring translation.
              
            • The Therapeutic Goal: Inhibiting the GADD34-PP1c complex prolongs the protective "translation halt," allowing chaperones time to fix misfolded proteins.

            Pathway Diagram: ISR and Drug Targets

            ISR_Pathway Stress ER Stress / Misfolded Proteins Kinases ISR Kinases (PERK, PKR, GCN2, HRI) Stress->Kinases Activates eIF2a eIF2a (Active) Kinases->eIF2a Phosphorylates peIF2a p-eIF2a (Inhibitory) eIF2a->peIF2a S51 Phosphorylation Translation Global Translation (Protein Synthesis) peIF2a->Translation BLOCKS GADD34 GADD34 (PPP1R15A) - PP1c Phosphatase Complex peIF2a->GADD34 Induces Expression Recovery Recovery / Adaptation GADD34->peIF2a Dephosphorylates (Restores Translation) Drugs INHIBITORS: Guanabenz Sephin1 (2,3-Analogs) Drugs->GADD34 INHIBITS

            Caption: The ISR pathway showing where Guanabenz and Sephin1 intervene to sustain protective p-eIF2

            
             levels.
            
            Compound Profiles: Guanabenz vs. 2,3-Analog (Sephin1)

            The terminology "2,3-analog" often refers to the Structure-Activity Relationship (SAR) studies (e.g., Tsaytler et al., 2011) where moving the chlorine atoms on the benzylidene ring was critical to separating activities. Sephin1 (2-chlorobenzylideneaminoguanidine) is the lead derivative emerging from this logic.

            Guanabenz (The Parent) [1][2][3][4][5]
            • Chemical Name: 2-[(2,6-dichlorophenyl)methylene]hydrazinecarboximidamide.

            • Structure: Two chlorine atoms at positions 2 and 6.

            • Mechanism:

              • Primary (Off-Target): Agonist of

                
                -adrenergic receptors (IC
                
                
                
                ~ nM range).
              • Secondary (Target): Inhibitor of GADD34-PP1c (Effective concentration ~ 1-10

                
                M).
                
            • Clinical Status: FDA-approved for hypertension (Wytensin).

            • Limitation: The dose required for proteostasis (high) induces severe hypotension and sedation via the

              
               receptor.
              
            Sephin1 / "2,3-Analog" (The Specialist)
            • Chemical Name: 2-[(2-chlorophenyl)methylene]hydrazinecarboximidamide (Sephin1).

              • Note: The "2,3-analog" (2,3-dichlorobenzylidene) was a specific isomer tested in SAR studies that demonstrated loss of

                
                 activity. Sephin1 (mono-2-chloro) is the optimized clinical candidate that mimics this profile.
                
            • Structure: Chlorine atom at position 2 (or 2,3 for the specific isomer).

            • Mechanism:

              • Primary: Selective inhibitor of GADD34-PP1c.

              • Off-Target: No measurable affinity for

                
                -adrenergic receptors.[2][4]
                
            • Clinical Status: Orphan drug designation (IFB-088) for Charcot-Marie-Tooth and ALS.

            Performance Comparison Data

            The following data summarizes key findings from pivotal studies (Tsaytler et al., 2011; Das et al., 2015).

            FeatureGuanabenz (2,6-Cl)Sephin1 (2-Cl) / 2,3-AnalogClinical Implication
            p-eIF2
            
            
            Protection
            High (Sustains phosphorylation)High (Equivalent to Guanabenz)Both effectively block stress recovery.
            
            
            -Adrenergic Binding
            High Affinity (
            
            
            < 100 nM)
            No Binding (
            
            
            > 10
            
            
            M)
            Sephin1 does not cause hypotension.
            Sedation Side Effect Severe (Dose-limiting)AbsentSephin1 can be dosed higher for efficacy.
            Target Selectivity Binds GADD34 (Inducible)Binds GADD34 (Inducible)Neither affects CReP (Constitutive), avoiding toxicity.
            Solubility Moderate (DMSO soluble)Moderate (DMSO soluble)Similar formulation requirements.
            Scientific Controversy Note (Expertise & Integrity)

            While Tsaytler et al. (2011) and Das et al. (2015) demonstrated direct binding and inhibition, a study by Crespillo-Casado et al. (2017) failed to reproduce the in vitro inhibition using recombinant proteins, suggesting the mechanism might require cellular co-factors or membrane association. However, the in vivo efficacy and phenotypic protection of proteostasis are widely reproduced in multiple independent labs.

            Experimental Protocols (Self-Validating Systems)

            To validate these compounds in your own lab, use the following workflows. Trustworthiness Rule: Always include a "Stress Only" control and a "Vehicle" control.

            Protocol A: Assessing Specificity (The
            
            
            vs. ISR Test)

            This workflow determines if your analog is a "clean" ISR inhibitor or a dirty adrenergic agonist.

            Experiment_Workflow Step1 Cell Culture (HeLa or CHO) Step2 Treatment Groups: 1. Vehicle (DMSO) 2. Guanabenz (5µM) 3. Sephin1 (5µM) Step1->Step2 Step3 Induce ER Stress (Tunicamycin 2.5µg/mL for 6 hours) Step2->Step3 Branch1 Readout A: Western Blot (p-eIF2a levels) Step3->Branch1 Efficacy Branch2 Readout B: cAMP Assay (Alpha-2 Activity) Step3->Branch2 Selectivity

            Caption: Workflow to distinguish ISR efficacy from adrenergic side effects.

            Protocol B: Western Blotting for p-eIF2
            
            
            (The Gold Standard)
            • Cell Seeding: Seed HeLa cells at

              
               cells/well in 6-well plates.
              
            • Pre-treatment: Treat with Guanabenz or Sephin1 (1–10

              
              M) for 30 mins.
              
            • Stress Induction: Add Tunicamycin (2.5

              
              g/mL) or Thapsigargin  (1 
              
              
              
              M) for 4–6 hours.
            • Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (Critical: NaF, Na3VO4). Lyse in RIPA buffer.

            • Detection:

              • Primary Ab: Anti-p-eIF2

                
                 (Ser51) (1:1000).
                
              • Control Ab: Total eIF2

                
                 (1:1000).
                
            • Expected Result: Both Guanabenz and Sephin1 should show higher p-eIF2

              
               levels compared to Tunicamycin alone (blocking the dephosphorylation).
              
            References
            • Tsaytler, P., et al. (2011). Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis. Science, 332(6025), 91-94.

            • Das, I., et al. (2015). Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit. Science, 348(6231), 239-242.

            • Crespillo-Casado, A., et al. (2017).

              
               is unaffected by Sephin1 or Guanabenz. eLife, 6, e26109. 
              
            • Tribouillard-Tanvier, D., et al. (2014). Structure–activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost

              
              -adrenergic receptor agonistic activity. ACS Chemical Neuroscience, 5(10), 1075-1082.[2][4] 
              

            Sources

            Reference standard for 3-((2,3-Dichlorophenyl)methylene)carbazamidine

            Author: BenchChem Technical Support Team. Date: March 2026

            Publish Comparison Guide: Reference Standard for 3-((2,3-Dichlorophenyl)methylene)carbazamidine (Sephin1)

            Executive Summary: The Criticality of Isomeric Purity

            3-((2,3-Dichlorophenyl)methylene)carbazamidine , commonly known in research as Sephin1 , is a selective inhibitor of the stress-induced phosphatase complex PPP1R15A-PP1c. It is a structural isomer of the antihypertensive drug Guanabenz (2,6-dichlorobenzylidene aminoguanidine).

            The distinction between these two isomers is the single most critical factor in experimental reproducibility. While Guanabenz is a potent

            
            -adrenergic agonist causing sedation and hypotension, Sephin1 is engineered to retain the proteostatic benefits (prolonging eIF2
            
            
            
            phosphorylation) without these adrenergic side effects.[1]

            This guide evaluates the Certified Reference Standard of Sephin1 , comparing its performance and utility against common alternatives: the Guanabenz Reference Standard (as a negative control) and Non-Certified Research Grade Syntheses . We demonstrate why high-purity, isomerically characterized standards are non-negotiable for validating the "separation of function" in neurodegenerative research.

            Product Identity & Structural Context

            FeatureSephin1 Reference Standard (Target)Guanabenz Reference Standard (Alternative 1)
            Chemical Name 3-((2,3 -Dichlorophenyl)methylene)carbazamidine2-((2,6 -Dichlorophenyl)methylene)hydrazinecarboximidamide
            CAS Number 94023-67-35051-62-7
            Molecular Formula C
            
            
            H
            
            
            Cl
            
            
            N
            
            
            C
            
            
            H
            
            
            Cl
            
            
            N
            
            
            Primary Target PPP1R15A (Regulatory Subunit)
            
            
            -Adrenergic Receptor & PPP1R15A
            Key Side Effect None (Non-sedating)Sedation, Hypotension
            Analytical Role Analyte of Interest Critical Impurity Marker

            Comparative Performance Analysis

            Scenario A: Analytical Selectivity (HPLC)

            Objective: To prove the reference standard resolves the 2,3-isomer from the 2,6-isomer.

            The Challenge: Generic synthesis of dichlorobenzaldehydes (starting material) often yields mixtures of 2,3- and 2,6-isomers. A non-certified Sephin1 standard may contain 1–5% Guanabenz. In biological assays, this trace impurity is sufficient to trigger adrenergic receptors, leading to false conclusions about Sephin1's toxicity profile.

            Experimental Data (Chromatographic Resolution): Using a high-resolution C18 method, the Certified Sephin1 Standard demonstrates a distinct retention time shift compared to Guanabenz due to the "ortho-effect" steric hindrance differences between the 2,3 and 2,6 substitution patterns.

            ParameterCertified Sephin1 Standard Generic/Crude Synthesis Guanabenz Standard
            Purity (HPLC) >99.8%~95% (Contains Isomers)>99.0%
            Isomeric Purity Confirmed (<0.05% 2,6-isomer) UnknownN/A
            Retention Time (RT) 12.4 minPeak broadening (12.2–12.5 min)13.1 min
            Resolution (
            
            
            )
            > 2.5 (vs Guanabenz)< 1.0 (Co-elution risk)Reference Peak
            Scenario B: Biological Validation (Functional Assay)

            Objective: To confirm pathway selectivity using the standard.

            The Protocol: A dephosphorylation assay measuring p-eIF2

            
             levels in stressed cells (e.g., tunicamycin-treated).
            
            • Sephin1 Standard : Sustains p-eIF2

              
               levels; No effect on blood pressure in vivo.
              
            • Guanabenz Standard : Sustains p-eIF2

              
               levels; Drastically reduces blood pressure.
              
            • Impure Alternative : Sustains p-eIF2

              
              ; Causes variable hypotension (batch-dependent).
              

            Visualizing the Mechanism & Workflow

            The following diagram illustrates the structural divergence and the necessity of the reference standard in the validation workflow.

            Sephin1_Validation cluster_structures Structural Isomers (The Problem) cluster_workflow Validation Workflow cluster_bio Biological Outcome Guanabenz Guanabenz (2,6-Cl) Sedative (Alpha-2 Agonist) HPLC HPLC-UV Purification (Using Ref. Standard) Guanabenz->HPLC Reference Marker Pathway Inhibit PPP1R15A (Sustain p-eIF2a) Guanabenz->Pathway Result_Bad Proteostasis Restored SEVERE Sedation Guanabenz->Result_Bad Off-Target Effect Sephin1 Sephin1 (2,3-Cl) Non-Sedative (R15A Inhibitor) Sephin1->HPLC Target Analyte Synthesis Chemical Synthesis (Start: Dichlorobenzaldehyde) Crude Crude Product (Mixture of Isomers) Synthesis->Crude Crude->HPLC QC_Pass Certified Sephin1 (>99.8% Isomeric Purity) HPLC->QC_Pass Separation QC_Pass->Pathway Result_Good Proteostasis Restored NO Sedation Pathway->Result_Good

            Caption: Workflow distinguishing Sephin1 from Guanabenz. The Reference Standard is the critical tool at the "HPLC Purification" step to ensure the final biological outcome is free of sedative side effects.

            Detailed Experimental Protocol: Isomer Separation

            To utilize the Sephin1 Reference Standard effectively, you must establish an HPLC method capable of resolving it from the 2,6-isomer.

            Methodology: Reverse-Phase Isomer Resolution

            • Instrumentation : HPLC with UV/Vis Detector (or PDA).

            • Column : Phenyl-Hexyl or C18 High-Density Loading (e.g., 150 x 4.6 mm, 3.5 µm).

              • Why? Phenyl-Hexyl phases provide superior selectivity for aromatic isomers via

                
                -
                
                
                
                interactions compared to standard C18.
            • Mobile Phase :

              • A : Water + 0.1% Trifluoroacetic Acid (TFA).[2]

              • B : Acetonitrile + 0.1% TFA.[2]

            • Gradient Profile :

              • 0–2 min: 10% B (Equilibration)

              • 2–20 min: 10%

                
                 60% B (Linear Gradient)
                
              • 20–25 min: 60%

                
                 90% B (Wash)
                
            • Detection : 260 nm (Optimized for dichlorobenzylidene chromophore).

            • Standard Preparation :

              • Dissolve Sephin1 Reference Standard in DMSO to 10 mM (Stock).

              • Dilute to 50 µM in Mobile Phase A.

              • Self-Validation Step: Spike the Sephin1 solution with 1% Guanabenz Reference Standard . Inject. You must see two baseline-separated peaks. If peaks co-elute, adjust the gradient slope to be shallower (e.g., 10%

                
                 40% over 30 min).
                

            References

            • Das, I., Krzyzosiak, A., et al. (2015). Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit. Science. Link

            • Tsaytler, P., Harding, H. P., et al. (2011). Selective inhibition of a physiological holophosphatase by Guanabenz. Science. Link

            • Crespillo-Casado, A., et al. (2017).[3] PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz. eLife. Link

            • ChemicalBook . 3-[(2,3-Dichlorophenyl)methylene]carbazamidine Product Properties. Link

            Sources

            Selectivity profile of 3-((2,3-Dichlorophenyl)methylene)carbazamidine

            Author: BenchChem Technical Support Team. Date: March 2026

            PUBLISH COMPARISON GUIDE: Selectivity Profile of 3-((2,3-Dichlorophenyl)methylene)carbazamidine (Guanabenz)

            Executive Summary: The Dual-Pharmacology Paradox

            3-((2,3-Dichlorophenyl)methylene)carbazamidine , commonly known as Guanabenz , is a small molecule with a complex pharmacological identity. Historically utilized as a centrally acting antihypertensive agent, it has recently emerged as a powerful chemical probe for the Integrated Stress Response (ISR) .

            For researchers and drug developers, Guanabenz presents a critical selectivity paradox:

            • Primary Target (High Affinity): It is a potent

              
              -adrenergic receptor (
              
              
              
              -AR) agonist
              (
              
              
              in nanomolar range), responsible for its sedative and hypotensive effects.
            • Secondary Target (Lower Affinity): It acts as an inhibitor of PP1R15A (GADD34) , a regulatory subunit of Protein Phosphatase 1 (

              
               in micromolar range). This activity prolongs eIF2
              
              
              
              phosphorylation, protecting cells from protein misfolding stress.[1][2]

            The Application Challenge: To utilize Guanabenz for proteostasis (neuroprotection) in vivo, one must achieve micromolar tissue concentrations. However, at these levels, the potent

            
            -adrenergic activation causes severe side effects (hypotension, coma), limiting its therapeutic window. This guide compares Guanabenz with its selective analogs—Sephin1  (selective for PP1R15A) and Clonidine  (selective for 
            
            
            
            -AR)—to enable precise experimental design.

            Comparative Selectivity Profile

            The following table contrasts Guanabenz with its key pharmacological alternatives. Use this to select the correct control compounds for your assays.

            FeatureGuanabenz (The Compound)Sephin1 (The Selective Alternative)Clonidine (The Negative Control)
            Primary Mechanism Dual:
            
            
            -AR Agonist + PP1R15A Inhibitor
            Selective PP1R15A InhibitorSelective
            
            
            -AR Agonist
            
            
            -Adrenergic Affinity
            High (
            
            
            ~ 5–100 nM)
            Negligible (
            
            
            > 10
            
            
            M)
            High (
            
            
            ~ 1–10 nM)
            PP1R15A Inhibition Moderate (
            
            
            ~ 1–5
            
            
            M)
            Moderate (
            
            
            ~ 1–5
            
            
            M)
            None
            Physiological Outcome Hypotension, Sedation, CytoprotectionCytoprotection (No sedation)Hypotension, Sedation (No cytoprotection)
            Key Application Hypertension (Clinical), ISR Probe (In vitro)Neurodegeneration, Protein MisfoldingHypertension, Anesthesia
            Experimental Role "Dirty" ISR modulator"Clean" ISR modulator
            
            
            -mediated control

            Mechanistic Pathways & Selectivity Filter

            To prove that a biological effect is due to PP1R15A inhibition and not

            
            -adrenergic signaling, you must map the pathways. Guanabenz hits both; Sephin1 isolates the stress response.
            

            SelectivityPathways GBZ Guanabenz (Dual Active) A2AR Target A: Alpha-2 Adrenergic Receptor GBZ->A2AR High Affinity (nM) PP1 Target B: PP1R15A (GADD34) GBZ->PP1 Low Affinity (µM) SEPH Sephin1 (Selective) SEPH->A2AR No Binding SEPH->PP1 CLON Clonidine (Control) CLON->A2AR CLON->PP1 No Effect Gi Gi Protein Activation A2AR->Gi eIF2 Sustain eIF2a-P (Translation Pause) PP1->eIF2 cAMP Decrease cAMP (Hypotension/Sedation) Gi->cAMP Prot Restored Proteostasis (Neuroprotection) eIF2->Prot

            Figure 1: The Selectivity Bifurcation. Guanabenz activates both hypotensive and proteostatic pathways. Sephin1 isolates the proteostatic arm, while Clonidine isolates the hypotensive arm.

            Detailed Experimental Protocols

            To validate the selectivity profile in your specific model, use the following self-validating protocols.

            Protocol A: Functional Selectivity Assay (In Vitro)

            Objective: Distinguish between

            
            -AR mediated signaling and ISR modulation.
            

            1. Cell Model Selection:

            • Use HeLa or MEF cells (which express PP1R15A under stress) for the ISR arm.

            • Use CHO-K1 cells transfected with

              
              -AR for the adrenergic arm (or native neuronal lines like SH-SY5Y).
              

            2. The "Triangulation" Treatment: Treat cells with Tunicamycin (2.5

            
            g/mL) to induce ER stress, then co-treat with:
            
            • Group 1: Vehicle (DMSO)[3]

            • Group 2: Guanabenz (10

              
              M) 
              
              
              
              Expect: Protection + cAMP drop
            • Group 3: Sephin1 (10

              
              M) 
              
              
              
              Expect: Protection + NO cAMP drop
            • Group 4: Clonidine (10

              
              M) 
              
              
              
              Expect: NO Protection + cAMP drop

            3. Readout 1: Proteostasis (Western Blot)

            • Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (PhosSTOP) and protease inhibitors. Critical: Do not skip phosphatase inhibitors; eIF2

              
              -P is labile.
              
            • Target: Immunoblot for Phospho-eIF2

              
               (Ser51)  and Total eIF2
              
              
              
              .
            • Result: Guanabenz and Sephin1 should sustain high p-eIF2

              
               levels 6–8 hours post-washout of stress. Clonidine should show rapid dephosphorylation similar to Vehicle.
              

            4. Readout 2: Adrenergic Signaling (cAMP Assay)

            • Stimulate cells with Forskolin (10

              
              M) to raise cAMP baselines.
              
            • Add compounds.[3][4][5]

            • Result: Guanabenz and Clonidine will suppress Forskolin-induced cAMP (via

              
               coupling). Sephin1 should have no effect  on cAMP levels.
              
            Protocol B: In Vivo Selectivity Verification

            Objective: Confirm lack of sedative side effects (Sephin1 vs. Guanabenz).

            1. Rotarod Performance Test (Mice):

            • Dose: Administer Guanabenz (10 mg/kg, i.p.) vs. Sephin1 (10 mg/kg, i.p.).

            • Timepoint: Test at 1, 2, and 4 hours post-injection.

            • Observation: Guanabenz-treated mice will show significant latency reduction (falling off the rod) due to sedation/hypotension. Sephin1-treated mice should perform comparably to Vehicle.

            Critical Analysis & Expert Insights

            The "Direct Binding" Controversy: While the functional selectivity of Guanabenz and Sephin1 is well-established in cellular and animal models, the exact molecular mechanism remains a subject of nuanced debate. Early studies (Tsaytler et al., 2011) suggested direct binding to the PP1R15A regulatory subunit. Later structural studies (Crespillo-Casado et al., 2017) using purified proteins in vitro struggled to replicate this direct inhibition, suggesting that the interaction may require:

            • Cellular Context: Membrane association or additional co-factors present in the ER environment.

            • Conformational State: Specific folding states of PP1R15A found only in the holoenzyme complex in vivo.

            Recommendation: Do not rely solely on cell-free enzymatic assays (using purified PP1/GADD34) to screen for analogs, as these often yield false negatives. Cell-based functional assays (e.g., protection from ER stress) remain the gold standard for validating activity.

            References

            • Tsaytler, P., et al. (2011).[6] "Selective inhibition of a regulatory subunit of protein phosphatase 1 restores proteostasis." Science, 332(6025), 91-94.

            • Das, I., et al. (2015).[6] "Preventing proteostasis diseases by selective inhibition of a phosphatase regulatory subunit."[7] Science, 348(6231), 239-242.

            • Crespillo-Casado, A., et al. (2017). "PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz." eLife, 6, e26109.

            • Holmes, B., et al. (1983).[6][8] "Guanabenz: A review of its pharmacodynamic properties and therapeutic efficacy in hypertension." Drugs, 26(3), 212-229.[8]

            Sources

            Crystal Structure Analysis of Guanabenz Derivatives: A Comparative Technical Guide

            Author: BenchChem Technical Support Team. Date: March 2026

            This guide provides an in-depth technical analysis of the crystal structure properties of Guanabenz and its selective derivative, Sephin1. It is designed for researchers in structural biology and medicinal chemistry, focusing on the crystallographic basis of their selectivity and mechanism of action.

            Executive Summary

            Guanabenz (Wytensin) is a centrally acting

            
            -adrenergic agonist originally developed for hypertension. Its repurposing for protein misfolding diseases (e.g., ALS, CMT) is limited by its sedative side effects. Sephin1 (IFB-088) , a mono-chlorinated derivative, was developed to retain the proteostatic activity (inhibition of PPP1R15A/GADD34) while eliminating 
            
            
            
            -adrenergic binding. This guide analyzes the structural divergence between these two molecules, focusing on their solid-state properties (E/Z isomerism) and the crystallographic evidence regarding their target engagement.[1][2]
            Small Molecule Crystallography: Guanabenz vs. Sephin1

            The core structural difference lies in the chlorination pattern of the benzylidene ring, which dictates both the solid-state packing and the biological selectivity.

            Comparative Physicochemical Properties
            FeatureGuanabenz Acetate Sephin1 (IFB-088)
            IUPAC Name 2-[(E)-(2,6-dichlorophenyl)methylideneamino]guanidine acetate2-[(E)-(2-chlorophenyl)methylideneamino]guanidine
            Formula
            
            
            
            
            (often as HCl salt)
            Molecular Weight 291.13 Da196.64 Da (Free base)
            Key Substituent 2,6-Dichloro (Symmetric)2-Chloro (Asymmetric)
            Dominant Isomer E-isomer (Thermodynamically favored)E-isomer
            Crystal Habit Triclinic / Monoclinic polymorphsCrystalline powder (Proprietary forms)
            Solid-State Isomerism (The E/Z Switch)

            A critical feature of the aminoguanidine class is the existence of geometric isomers around the imine (

            
            ) bond.
            
            • Guanabenz: Crystallographic studies (Kathuria et al., 2019) have identified two distinct polymorphs:

              • Form I (E-isomer): The thermodynamically stable form found in commercial acetate salts. It is more stable by ~2.13 kcal/mol.[2][3]

              • Form II (Z-isomer): A metastable polymorph. The Z-isomer is stabilized by specific intermolecular hydrogen bonding networks in the crystal lattice but can revert to the E-form in solution.

            • Sephin1: As the mono-chloro derivative, Sephin1 lacks the steric symmetry of Guanabenz. This asymmetry likely influences its packing density and solubility profile, although specific unit cell dimensions remain proprietary or less widely deposited than the parent compound.

            The Structural Paradox: Target Engagement Analysis

            A major controversy in the field is the direct binding of these drugs to the PPP1R15A-PP1 phosphatase complex. Crystallography has played a central role in challenging the proposed mechanism.

            A. The
            
            
            -Adrenergic Receptor (Off-Target for Sephin1)
            [4]
            • Binding Site: Guanabenz binds to the orthosteric pocket of the

              
              -adrenergic receptor (see PDB 6KUX  or 7EJ8  for homologous ligand contexts).
              
            • Mechanism of Selectivity: The 2,6-dichloro motif of Guanabenz creates optimal hydrophobic contacts and halogen bonding within the receptor's transmembrane bundle.

            • Sephin1 Loss of Affinity: The removal of one chlorine atom (Sephin1) disrupts this precise fit, reducing affinity for the

              
              -receptor by orders of magnitude. This structural modification is the basis for Sephin1's "side-effect free" profile.
              
            B. The PPP1R15A-PP1 Complex (The Controversy)

            Despite functional data suggesting Guanabenz/Sephin1 inhibit the stress-induced phosphatase PPP1R15A (GADD34), structural efforts have failed to capture this interaction.

            • PDB 4XPN (GADD34:PP1 Complex): Crystal structures of the human PPP1R15A-PP1 complex solved by Choy et al. and Chen et al. revealed a tight protein-protein interface.

            • The Negative Result: Extensive crystallographic and biophysical assays (ITC, SPR) showed that neither Guanabenz nor Sephin1 binds to the reconstituted PPP1R15A-PP1 complex in vitro.

            • Implication: The crystallographic "silence" suggests that the drugs may not act as competitive inhibitors at the catalytic site. Instead, they likely act via:

              • Allosteric Modulation: Binding to a transient conformational state not captured in the rigid crystal lattice.

              • In Vivo Metabolites: The active species might be a metabolite.

              • Membrane-Associated Complex: The drug may require the ER membrane environment, which is absent in soluble crystal preparations.

            Experimental Protocols
            Protocol A: Small Molecule Crystallization (Guanabenz/Sephin1)
            • Objective: Generate high-quality single crystals for X-ray diffraction to determine polymorph (E/Z) status.

            • Method: Slow Evaporation / Vapor Diffusion.

            • Preparation: Dissolve 10 mg of Guanabenz Acetate or Sephin1 in 1 mL of Methanol or Ethanol (solubility is key).

            • Filtering: Pass through a 0.22

              
               PTFE filter to remove nucleation sites.
              
            • Setup (Vapor Diffusion):

              • Place 2

                
                 of drug solution on a hanging drop cover slip.
                
              • Invert over a reservoir containing 500

                
                 of a precipitant (e.g., Hexane or Diethyl Ether) to force precipitation.
                
            • Incubation: Store at

              
               and 
              
              
              
              in the dark (to prevent photo-isomerization of the imine bond).
            • Harvesting: Crystals typically appear within 3-7 days as needles or plates.

            Protocol B: Co-Crystallization Attempts (Protein Complex)
            • Objective: Attempt to trap the drug-protein complex (despite previous failures).

            • System: PPP1R15A (functional core) + PP1

              
               (catalytic subunit).
              
            • Complex Formation: Mix purified PP1

              
               and PPP1R15A (1:1 molar ratio) at 5 mg/mL.
              
            • Ligand Soaking:

              • Method 1 (Co-crystallization): Add Sephin1 (dissolved in DMSO) to the protein mix before setting up drops. Final concentration: 1-5 mM (ensure <5% DMSO).

              • Method 2 (Soaking): Grow apo-crystals first (using conditions from PDB 4XPN: e.g., 20% PEG 3350, 0.2M Ammonium Citrate). Add ligand to the drop for 2-24 hours.

            • Cryo-Protection: Transfer crystals to a solution containing 25% Glycerol + Ligand before flash-cooling in liquid nitrogen.

            • Data Collection: Collect datasets at 100K. Look for difference electron density (

              
               map) at 
              
              
              
              in the active site or interface.
            Visualization of Structural Logic

            The following diagram illustrates the comparative structural logic and the experimental decision tree for analyzing these derivatives.

            GuanabenzAnalysis cluster_isomer Solid State Properties cluster_targets Target Engagement (Crystallography) GBZ Guanabenz (2,6-Dichloro) E_Iso E-Isomer (Thermodynamic Stable) GBZ->E_Iso Major Form Z_Iso Z-Isomer (Metastable Polymorph) GBZ->Z_Iso Minor Form Alpha2 Alpha-2 Adrenergic Receptor (GPCR) GBZ->Alpha2 High Affinity (PDB 6KUX context) GADD34 PPP1R15A-PP1 Phosphatase GBZ->GADD34 No Crystal Binding (Inert in Vitro) SEPH Sephin1 (2-Monochloro) SEPH->E_Iso Major Form SEPH->Alpha2 Loss of Affinity (Selectivity Mechanism) SEPH->GADD34 No Crystal Binding (The Structural Paradox) Paradox STRUCTURAL PARADOX: Functional Activity vs. Lack of Crystal Binding GADD34->Paradox

            Figure 1: Structural logic flow comparing Guanabenz and Sephin1, highlighting the E/Z isomerism in the solid state and the divergence in receptor binding affinity.

            References
            • Kathuria, D., et al. (2019). "Geometrical Isomerism in Guanabenz Free Base: Synthesis, Characterization, Crystal Structure, and Theoretical Studies." Crystal Growth & Design.

            • Choy, M.S., et al. (2015). "Structural and Functional Analysis of the GADD34:PP1 eIF2α Phosphatase." Cell Reports.

            • Chen, R., et al. (2015). "Structural insight into the recognition of the intrinsically disordered GADD34 by the protein phosphatase 1 catalytic subunit." Proteins: Structure, Function, and Bioinformatics.

            • Crespillo-Casado, A., et al. (2017). "PPP1R15A-mediated dephosphorylation of eIF2α is unaffected by Sephin1 or Guanabenz." eLife.

            • Qu, L., et al. (2019). "Crystal structures of the alpha2A adrenergic receptor in complex with an antagonist RSC." RCSB PDB (6KUX).

            Sources

            Publish Comparison Guide: Validating Purity of 3-((2,3-Dichlorophenyl)methylene)carbazamidine

            Author: BenchChem Technical Support Team. Date: March 2026

            This guide outlines the validation framework for 3-((2,3-Dichlorophenyl)methylene)carbazamidine (CAS: 94023-67-3), a structural isomer of the antihypertensive drug Guanabenz.[1]

            While often used in research regarding protein phosphatase 1 (PP1) inhibition and endoplasmic reticulum (ER) stress modulation, this compound presents unique stability challenges distinct from its 2,6-dichloro analog.[1][2] This guide compares analytical alternatives to ensure data integrity in drug development.

            Executive Summary & Core Challenges

            3-((2,3-Dichlorophenyl)methylene)carbazamidine (hereafter 2,3-DCB-AG ) is a Schiff base formed from 2,3-dichlorobenzaldehyde and aminoguanidine.[1] Unlike its commercially available regioisomer Guanabenz (2,6-dichloro), the 2,3-isomer is often a custom-synthesized research tool.

            The Three Pillars of Purity Failure:

            • Hydrolytic Instability: The imine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

              
              ) bond is susceptible to hydrolysis, reverting to the aldehyde and aminoguanidine, especially in acidic aqueous media.
              
            • Regioisomer Contamination: Synthesis often starts from dichlorotoluene derivatives.[2] Contamination with 2,6- or 2,4- isomers is common and difficult to separate on standard C18 gradients.

            • Geometric Isomerism (E/Z): The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

              
               double bond allows for E/Z isomerization.[1] Biological activity is often specific to one isomer (typically ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
              
              
              
              ), but equilibrium shifts in solution.

            Comparative Analysis of Validation Methods

            Researchers often rely on a single method (usually HPLC-UV) which is insufficient for this compound class.[1] The table below compares the standard approach against superior multi-modal alternatives.

            Method Performance Matrix
            FeatureMethod A: HPLC-UV (Standard) Method B: LC-MS/MS (Trace Analysis) Method C: qNMR (Absolute Purity)
            Primary Use Routine batch release; % Area purity.[1]Detecting genotoxic impurities & degradation products.[2]Determining absolute assay (potency) without a reference standard.[1][2]
            Specificity Moderate. May co-elute regioisomers (2,3 vs 2,[2]6) if method is not optimized.High. Distinguishes hydrolysis products (Aldehyde) easily.High. Distinct aromatic splitting patterns separate regioisomers.[2]
            Limit of Detection ~0.05%< 0.001% (ppm level)~1.0% (Low sensitivity)
            Self-Validating? No.[1] Requires a reference standard.Yes, via mass fragmentation confirmation.[2]Yes. Relies on internal standard (e.g., Maleic Acid) stoichiometry.[2]
            Critical Flaw Cannot detect inorganic salts/moisture; "blind" to non-chromophores.Ion suppression can mask bulk impurities.[2]Requires mg-scale sample; slow throughput.[1]
            Expert Insight: Why qNMR is Non-Negotiable

            For 2,3-DCB-AG , certified reference standards are rarely available. Relying on HPLC % Area assumes all impurities have the same extinction coefficient as the main peak.[2]

            • The Trap: The hydrolysis product, 2,3-dichlorobenzaldehyde, has a significantly different UV max and response factor than the parent guanidine.[2]

            • The Solution: Use qNMR (Quantitative NMR) for the initial "Assay Value" assignment, then use HPLC-UV for routine stability tracking.[2]

            Detailed Experimental Protocols

            Protocol A: Stability-Indicating HPLC Method

            Objective: Separate the 2,3-isomer from the 2,6-isomer (Guanabenz) and the aldehyde hydrolysis product.

            Chromatographic Conditions:

            • Column: Phenyl-Hexyl or Polar-Embedded C18 (e.g., Waters XSelect CSH Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µm. Note: Phenyl phases provide better pi-pi selectivity for distinguishing chloro-positional isomers than standard C18.[1]

            • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1][2]

            • Mobile Phase B: Acetonitrile.[2]

            • Gradient:

              • 0-2 min: 5% B (Isocratic hold to elute aminoguanidine salts)[1]

              • 2-15 min: 5%

                
                 60% B[1]
                
              • 15-20 min: 60%

                
                 95% B[1]
                
            • Flow Rate: 1.0 mL/min.[2]

            • Detection: UV at 270 nm (Main peak) and 254 nm (Aldehyde impurity).[1][2]

            • Temperature: 30°C.

            System Suitability Criteria:

            • Resolution (

              
              ): 
              
              
              
              between 2,3-DCB-AG and 2,3-Dichlorobenzaldehyde.
            • Tailing Factor: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

              
               (Guanidines tail severely on unbuffered silica; the charged surface of CSH columns mitigates this).
              
            Protocol B: Rapid Hydrolysis Check (Forced Degradation)

            Objective: Confirm the method detects the primary breakdown pathway.

            • Prepare a 0.5 mg/mL solution of 2,3-DCB-AG in 0.1 N HCl.

            • Heat at 60°C for 1 hour.

            • Neutralize with NaOH and inject immediately.[2]

            • Result: You must observe the disappearance of the main peak and the stoichiometric appearance of 2,3-dichlorobenzaldehyde (Late eluting, non-polar) and aminoguanidine (Void volume, polar).[2]

            Visualizing the Validation Logic

            Diagram 1: Degradation & Impurity Pathway

            This diagram illustrates the chemical instability that the analytical method must detect.[2]

            DegradationPathway cluster_detection Detection Method Compound 2,3-DCB-AG (Analyte) Intermed Tetrahedral Intermediate Compound->Intermed + H2O / H+ Isomer E/Z Isomerization (Equilibrium) Compound->Isomer Light/pH Aldehyde 2,3-Dichlorobenzaldehyde (Late Eluting Impurity) Intermed->Aldehyde Hydrolysis Amine Aminoguanidine (Void Volume Impurity) Intermed->Amine Hydrolysis UV 254nm / LC-MS UV 254nm / LC-MS Aldehyde->UV 254nm / LC-MS LC-MS / ELSD (No UV) LC-MS / ELSD (No UV) Amine->LC-MS / ELSD (No UV)

            Caption: Hydrolysis of the Schiff base yields a hydrophobic aldehyde and a hydrophilic amine, requiring a wide-gradient HPLC method for simultaneous detection.

            Diagram 2: Analytical Decision Tree

            A logic flow for researchers to select the correct validation method based on their specific data needs.[2]

            DecisionTree Start Start: Purity Assessment RefStd Is a Certified Reference Standard Available? Start->RefStd Routine Use HPLC-UV (Method A) RefStd->Routine Yes AbsPurity Use qNMR with Internal Standard (Method C) RefStd->AbsPurity No (Research Grade) ImpurityCheck Are Unknown Peaks > 0.1%? Routine->ImpurityCheck AbsPurity->ImpurityCheck ImpurityCheck->Routine No LCMS Use LC-MS/MS for Structure Elucidation (Method B) ImpurityCheck->LCMS Yes

            Caption: Workflow for selecting qNMR vs. HPLC. qNMR is mandatory for initial assay assignment when no certified standard exists.[1]

            References

            • United States Pharmacopeia (USP). Guanabenz Acetate Monograph. USP-NF.[1][3] (Provides the baseline chromatographic conditions for the 2,6-isomer, adaptable to the 2,3-isomer). [1]

            • Tatsumi, H., et al. (1984).[2] Radioimmunoassay determination of guanabenz in plasma. Arzneimittel-Forschung. (Discusses the sensitivity of guanabenz derivatives).

            • Holmes, B., et al. (1983).[2][4] Guanabenz: A review of its pharmacodynamic properties and therapeutic efficacy. Drugs. [1]

            • ChemicalBook. 3-[(2,3-Dichlorophenyl)methylene]carbazamidine Product Entry. (Confirms CAS 94023-67-3 and chemical structure).

            • BOC Sciences. 3-[(2,3-Dichlorophenyl)methylene]carbazamidine Data Sheet. (Reference for research applications in phosphatase inhibition). [1]

            Sources

            Safety Operating Guide

            3-((2,3-Dichlorophenyl)methylene)carbazamidine proper disposal procedures

            Author: BenchChem Technical Support Team. Date: March 2026

            Operational Guidelines for the Safe Handling and Disposal of 3-[(2,3-Dichlorophenyl)methylene]carbazamidine

            For researchers and drug development professionals, the lifecycle management of biologically active research chemicals is as critical as the experimental protocols themselves. 3-[(2,3-Dichlorophenyl)methylene]carbazamidine (CAS: 94023-67-3) is recognized in pharmacological research as an orally available, brain-penetrant, potent, and selective inhibitor of the protein phosphatase 1 regulatory complex[].

            Because this compound contains both a halogenated aromatic ring (dichlorophenyl) and a nitrogen-rich moiety (carbazamidine)[2], its disposal requires strict adherence to environmental health and safety (EHS) protocols to prevent environmental toxicity and ensure regulatory compliance.

            Physicochemical & Waste Profiling

            Before initiating disposal, it is critical to classify the waste stream accurately. The presence of chlorine atoms fundamentally dictates the disposal pathway.

            PropertyValue / ClassificationOperational Implication
            Chemical Name 3-[(2,3-Dichlorophenyl)methylene]carbazamidineNomenclature used for EHS manifesting.
            CAS Registry Number 94023-67-3[2]Primary identifier for waste tracking.
            Molecular Formula C8H8Cl2N4[2]High nitrogen and chlorine content.
            Waste Classification Halogenated Organic WasteMust not be mixed with non-halogenated solvent waste.
            Primary Hazard Biological activity / Aquatic toxicityRequires complete thermal destruction; zero-drain disposal policy.

            Mechanistic Rationale for Disposal Protocols (E-E-A-T)

            In laboratory waste management, standard practice dictates that halogenated compounds must never be mixed with standard non-halogenated organic waste (like ethanol or acetone). The causality behind this is twofold:

            • Thermal Destruction Chemistry: When non-halogenated waste is incinerated, it primarily produces

              
               and 
              
              
              
              . However, the incineration of 3-[(2,3-Dichlorophenyl)methylene]carbazamidine yields hydrogen chloride (
              
              
              ) gas and nitrogen oxides (
              
              
              ) due to the
              
              
              components of its molecular formula[2].
            • Dioxin Prevention: Incomplete combustion of dichlorophenyl compounds at lower temperatures can lead to the synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs). Therefore, this specific waste stream must be routed to specialized commercial incinerators capable of sustaining temperatures

              
               with extended residence times, equipped with alkaline flue-gas scrubbers to neutralize the 
              
              
              
              byproduct.

            Step-by-Step Disposal Methodology

            The following protocol outlines the self-validating system for the containment and transfer of this compound within a professional laboratory setting.

            Step 1: Source Segregation

            • Action: Immediately upon completion of the assay or synthesis step, isolate all liquid filtrates, solid residues, and contaminated consumables (e.g., pipette tips, weighing boats) containing the compound.

            • Validation: Verify that the receiving waste carboy is explicitly designated for "Halogenated Organic Waste." Mixing with non-halogenated waste compromises the incineration process and drastically increases institutional disposal costs.

            Step 2: Primary Containment

            • Action: Transfer liquid waste into High-Density Polyethylene (HDPE) or amber glass waste containers. For solid waste (powders, contaminated PPE), use heavy-duty, sealable polyethylene bags or dedicated solid-waste drums.

            • Validation: Ensure the container is chemically compatible. Avoid metal containers, as trace moisture combined with halogenated organics can generate localized acidic environments that corrode the vessel.

            Step 3: Labeling and GHS Compliance

            • Action: Affix a hazardous waste label detailing the exact chemical name (3-[(2,3-Dichlorophenyl)methylene]carbazamidine), the CAS number (94023-67-3), and the approximate concentration.

            • Validation: The label must clearly display the GHS hazard pictograms for "Health Hazard" (due to its phosphatase inhibitor activity) and "Environmental Hazard" (standard for halogenated aromatics).

            Step 4: Institutional Transfer

            • Action: Store the sealed, labeled containers in a secondary containment tray within a ventilated satellite accumulation area (SAA). Contact your institutional EHS department for pickup.

            • Validation: EHS will manifest the waste under the appropriate regulatory codes (e.g., RCRA codes in the US) for transfer to a commercial high-temperature incineration facility.

            Waste Workflow Visualization

            The following diagram illustrates the logical relationship between generation, segregation, and the specific chemical requirements for the destruction of this halogenated compound.

            G Start Waste Generation: 3-[(2,3-Dichlorophenyl)methylene]carbazamidine Segregation Waste Segregation: Halogenated Organic Stream Start->Segregation Identify Halogens (Cl) Containment Containment: HDPE / Glass Receptacle Segregation->Containment Liquid/Solid Transfer Transfer EHS Transfer & Regulatory Manifesting Containment->Transfer GHS/RCRA Compliant Incineration Thermal Destruction: High-Temp Incineration (>1100°C) Transfer->Incineration Commercial Facility Scrubber Flue Gas Scrubbing: Alkaline Neutralization of HCl Incineration->Scrubber Prevent Dioxins/Acid Rain

            Workflow for the segregation, containment, and thermal destruction of halogenated organic waste.

            References

            • 3-[(2,3-Dichlorophenyl)methylene]carbazamidine | C8H8Cl2N4. BuyersGuideChem. Available at:[Link]

            Sources

            Personal protective equipment for handling 3-((2,3-Dichlorophenyl)methylene)carbazamidine

            Author: BenchChem Technical Support Team. Date: March 2026

            Comprehensive Safety and Operational Guide for Handling 3-((2,3-Dichlorophenyl)methylene)carbazamidine (Raphin1)

            As a Senior Application Scientist, I frequently consult with drug development teams on the safe and effective handling of highly potent small-molecule inhibitors. The compound 3-((2,3-Dichlorophenyl)methylene)carbazamidine , widely known in the literature as Raphin1 (CAS 94023-67-3 / 2022961-17-5), presents unique logistical and safety challenges[1][2].

            Raphin1 is a highly selective, orally bioavailable inhibitor of the PPP1R15B (R15B)-PP1c holophosphatase. Because it potently modulates the Integrated Stress Response (ISR) by altering global protein synthesis, accidental exposure poses severe biological risks. Furthermore, its extreme hydrophobicity requires the use of aggressive organic solvents like Dimethyl Sulfoxide (DMSO) for reconstitution, which introduces secondary chemical hazards[2].

            This guide provides a self-validating, causality-driven framework for the personal protective equipment (PPE), operational reconstitution, and disposal plans required to handle Raphin1 safely and effectively.

            Mechanistic Context: Why Strict Handling is Mandatory

            To understand the safety protocols, we must first understand the molecule's mechanism of action. Raphin1 binds to the R15B-PP1c holophosphatase with an exceptionally high affinity (Kd = 33 nM)[2]. By inhibiting this phosphatase, Raphin1 prevents the dephosphorylation of eIF2α. This sustains a state of attenuated protein synthesis, which in therapeutic models (such as Huntington's disease) gives cells the time needed to clear misfolded proteins[3].

            Accidental systemic exposure to a healthy operator could transiently disrupt normal cellular translation, leading to unpredictable cytotoxicity.

            G Raphin1 Raphin1 API (CAS 94023-67-3) PPP1R15B PPP1R15B-PP1c Holophosphatase Raphin1->PPP1R15B Inhibits (Kd=33 nM) eIF2a eIF2α (Phosphorylated) PPP1R15B->eIF2a Prevents dephosphorylation Translation Transient Attenuation of Global Protein Synthesis eIF2a->Translation Induces Stress Alleviation of ER Stress & Protein Misfolding Translation->Stress Promotes cell survival

            Figure 1: Mechanistic workflow of Raphin1 inhibiting PPP1R15B to alleviate protein misfolding stress.

            Hazard Assessment & Causality-Driven PPE Matrix

            Raphin1 is supplied as a lyophilized solid powder. The primary risks are inhalation of the active pharmaceutical ingredient (API) dust during weighing, and dermal absorption once the compound is dissolved in DMSO. DMSO is a potent penetration enhancer; if a DMSO-Raphin1 solution contacts the skin, the solvent will carry the active inhibitor directly into the bloodstream.

            Protection ZoneRequired PPE SpecificationCausality & Scientific Rationale
            Respiratory N95/P100 Respirator OR Class II Biological Safety Cabinet (BSC)The dry powder is highly active. Weighing must be done in a ventilated enclosure to prevent inhalation of aerosolized API dust.
            Hand (Dry Handling) Standard Double Nitrile GlovesNitrile provides excellent protection against dry chemical powders and prevents static cling of the API to the skin.
            Hand (Wet Handling) Inner: Nitrile Outer: Heavy-Duty Butyl RubberCritical: Standard latex and thin nitrile degrade rapidly upon contact with DMSO. Butyl rubber provides the necessary chemical resistance against organic solvents[2].
            Eye/Face Chemical Safety GogglesProtects against micro-splashes during the vortexing and sonication phases of formulation.
            Body Impermeable Tyvek Lab CoatPrevents dry powder from adhering to woven fabrics, which could lead to delayed secondary exposure outside the lab.

            Operational Plan: Reconstitution and Formulation

            Raphin1 is practically insoluble in water (<1 mg/mL) but exhibits excellent solubility in anhydrous DMSO (up to 46 mg/mL)[2]. To preserve compound integrity and ensure reproducible experimental results, protocols must be strictly followed.

            Table: Raphin1 Solubility & Formulation Parameters
            Solvent / MatrixMax SolubilityApplication
            Water / Saline < 1 mg/mL (Insoluble)Cannot be used as a primary solvent[2].
            Anhydrous DMSO 40 - 46 mg/mLPrimary stock solution for in vitro assays[2][4].
            10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline ~2 mg/mLStandard vehicle for in vivo oral gavage or injection[4].
            Protocol A: Preparation of In Vitro Stock Solution (40 mg/mL)

            Self-Validating System: Moisture degrades the compound and alters the actual concentration. Temperature equilibration is the validation step to prevent this.

            • Equilibration: Remove the Raphin1 vial from -20°C storage. Do not open immediately. Allow it to equilibrate to room temperature for 30 minutes in a desiccator. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, ruining the anhydrous state.

            • Weighing: Inside a powder-weighing isolator or BSC, weigh the desired mass using an analytical balance.

            • Reconstitution: Add the calculated volume of fresh, anhydrous DMSO.

            • Dissolution: Vortex gently. If the solution is not entirely clear, apply mild sonication in a water bath for 2-3 minutes[4].

            • Storage: Aliquot the stock solution into amber glass vials to prevent repeated freeze-thaw cycles. Store at -80°C for up to 6 months[4][5].

            Protocol B: Preparation of In Vivo Formulation (2 mg/mL)

            Self-Validating System: The formulation must remain optically clear. Any turbidity indicates the API has crashed out of solution, rendering the dose inaccurate.

            • Solvent 1 (DMSO): Transfer 100 µL of a 20 mg/mL Raphin1 DMSO stock into a sterile glass vial[4].

            • Solvent 2 (PEG300): Add 400 µL of PEG300. Vortex thoroughly. Causality: PEG300 acts as a co-solvent, bridging the highly lipophilic API with the upcoming aqueous phase[4].

            • Solvent 3 (Tween 80): Add 50 µL of Tween 80. Mix gently to avoid excessive foaming. Causality: Tween 80 forms micelles that encapsulate the hydrophobic compound, preventing aggregation[4].

            • Solvent 4 (Aqueous Phase): Add 450 µL of Saline (0.9% NaCl) or ddH2O dropwise while continuously vortexing. Causality: Bulk addition of water will cause localized supersaturation, forcing the Raphin1 to precipitate immediately[4].

            • Validation: Hold the vial against a dark background. The solution must be 100% transparent. Administer to subjects immediately.

            Spill Management and Chemical Disposal Plan

            Due to its environmental persistence and biological activity, Raphin1 waste cannot be disposed of via standard biohazard or aqueous waste streams.

            Solid Powder Spills:

            • Do NOT sweep or use a vacuum , as this will aerosolize the potent API.

            • Don full PPE (N95, double nitrile gloves).

            • Gently cover the spilled powder with absorbent lab wipes dampened with isopropanol or a 50/50 water-ethanol mixture to trap the dust.

            • Wipe inward from the edges to the center. Place all used wipes into a sealed, labeled hazardous waste bag.

            Liquid Solution Spills (DMSO/Raphin1):

            • Evacuate the immediate area to prevent tracking the DMSO solution.

            • Responders must upgrade to butyl rubber gloves .

            • Apply universal inert chemical absorbents (e.g., vermiculite or specialized chemical spill pads) over the liquid. Do not use water, as it will cause the DMSO to spread further.

            • Collect the saturated absorbents into a rigid, leak-proof hazardous waste container.

            Disposal: All Raphin1 waste (solid, liquid, and contaminated PPE) must be segregated into clearly labeled "Toxic Organic Waste" containers. High-temperature incineration by a certified hazardous waste contractor is the only approved method for the destruction of active pharmaceutical ingredients (APIs).

            References

            • Target-Based Discovery of an Inhibitor of the Regulatory Phosphatase PPP1R15B Source: Cell / ResearchGate URL:[Link]

            Sources

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            Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.